Product packaging for N-Boc-1,5-imino-D-glucitol(Cat. No.:)

N-Boc-1,5-imino-D-glucitol

Cat. No.: B12284453
M. Wt: 263.29 g/mol
InChI Key: QYBFXYKSDYOKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-1,5-imino-D-glucitol is a useful research compound. Its molecular formula is C11H21NO6 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO6 B12284453 N-Boc-1,5-imino-D-glucitol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-1,5-imino-D-glucitol: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological relevance of N-tert-butoxycarbonyl-1,5-imino-D-glucitol (N-Boc-1,5-imino-D-glucitol). This iminosugar derivative is a valuable tool in glycobiology and a promising candidate in the development of therapeutic agents, particularly for lysosomal storage disorders such as Gaucher disease.

Chemical Properties and Structure

This compound is a synthetic derivative of 1,5-imino-D-glucitol, also known as 1-deoxynojirimycin. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modifies its chemical properties, enhancing its utility in various synthetic and biological applications. It is typically a white solid and is used in biochemical research.[1]

Structural Information

The fundamental structure of this compound consists of a piperidine (B6355638) ring with multiple hydroxyl groups, mimicking the structure of a pyranose sugar. This structural similarity is key to its biological activity.

Table 1: Structural and Identification Data for this compound

ParameterValueReference(s)
IUPAC Name tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate[2]
CAS Number 122371-65-7[3]
Molecular Formula C₁₁H₂₁NO₆[3]
Molecular Weight 263.29 g/mol [3]
Canonical SMILES C--INVALID-LINK--(C)OC(=O)N1C--INVALID-LINK--CO)O)O">C@HO[2]
InChI InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1[2]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on its structure and data for related compounds, the following properties can be inferred.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State White Solid[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents such as methanol (B129727) and DMSO. Limited solubility in nonpolar solvents.Inferred
Storage Temperature -20°C[2]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A detailed, specific protocol for the synthesis of this compound is not extensively documented in a single source. However, its synthesis can be logically deduced from the synthesis of the parent iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol, followed by a standard N-Boc protection reaction.

Workflow for the Synthesis of this compound

G start D-Glucose step1 Multi-step enzymatic or chemical synthesis start->step1 product1 1,5-Dideoxy-1,5-imino-D-glucitol step1->product1 step2 Boc-protection using (Boc)₂O, base (e.g., Et₃N), in a suitable solvent (e.g., MeOH or DMF) product1->step2 final_product This compound step2->final_product

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 1,5-Dideoxy-1,5-imino-D-glucitol

The synthesis of the parent iminosugar, 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin), has been achieved through various multi-step chemical and chemoenzymatic routes, often starting from D-glucose or other carbohydrates.[4] These syntheses are complex and typically involve the formation of a piperidine ring.

Step 2: N-Boc Protection

The protection of the secondary amine in 1,5-dideoxy-1,5-imino-D-glucitol with a tert-butoxycarbonyl group is a standard procedure in organic chemistry.

  • Materials: 1,5-dideoxy-1,5-imino-D-glucitol, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a suitable base (e.g., triethylamine (B128534) (Et₃N) or sodium bicarbonate), and a polar aprotic solvent (e.g., methanol (MeOH) or N,N-dimethylformamide (DMF)).

  • Procedure:

    • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in the chosen solvent.

    • Add the base to the solution.

    • Add di-tert-butyl dicarbonate dropwise to the reaction mixture, typically at room temperature or 0°C.

    • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The crude product is then purified, usually by column chromatography on silica (B1680970) gel, to yield pure this compound.

Glucosidase Inhibition Assay

The biological activity of this compound as a glycosidase inhibitor can be evaluated using a standard in vitro enzymatic assay.

Workflow for a Generic α-Glucosidase Inhibition Assay

G cluster_0 Reaction Preparation cluster_1 Assay Procedure cluster_2 Data Analysis enzyme α-Glucosidase Solution mix1 Pre-incubate Enzyme and Inhibitor enzyme->mix1 inhibitor This compound (various concentrations) inhibitor->mix1 substrate Substrate (e.g., pNPG) add_substrate Add Substrate to Initiate Reaction substrate->add_substrate mix1->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add Na₂CO₃) incubate->stop_reaction measure Measure Absorbance (405 nm for p-nitrophenol) stop_reaction->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Experimental workflow for an α-glucosidase inhibition assay.

  • Principle: The assay measures the ability of the inhibitor to prevent the enzyme (e.g., α-glucosidase) from hydrolyzing a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG). The hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[5]

  • Materials: α-Glucosidase, pNPG, phosphate (B84403) buffer, this compound, a positive control inhibitor (e.g., acarbose), and a plate reader.

  • Procedure:

    • Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in a suitable buffer.

    • In a 96-well plate, pre-incubate the enzyme with different concentrations of this compound for a set period.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding a stopping reagent (e.g., sodium carbonate solution).

    • Measure the absorbance of each well at 405 nm.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6][7]

Biological Significance and Applications

The primary biological significance of this compound and related iminosugars lies in their ability to act as competitive inhibitors of glycosidases. This property makes them valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.

Pharmacological Chaperone for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of glucosylceramide in lysosomes.[8] Some mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its degradation and preventing it from reaching the lysosome.

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, promoting their correct folding and trafficking to their proper cellular destination.[9] Iminosugars, including derivatives of 1,5-imino-D-glucitol, have been investigated as pharmacological chaperones for mutant GCase.[10] By binding to the misfolded enzyme in the ER, they can facilitate its proper conformation, allowing it to pass the ER quality control system and be transported to the lysosome, where it can exert its residual enzymatic activity.[11]

Signaling Pathway: Mechanism of Action of a Pharmacological Chaperone in Gaucher Disease

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi Apparatus cluster_2 Lysosome er_node Misfolded Mutant GCase complex GCase-Chaperone Complex (Correctly Folded) er_node->complex Binding and Stabilization degradation ER-Associated Degradation (ERAD) er_node->degradation Default Pathway pc This compound (Pharmacological Chaperone) pc->complex golgi Trafficking complex->golgi Transport lysosome Functional GCase golgi->lysosome hydrolysis Substrate Hydrolysis lysosome->hydrolysis substrate Glucosylceramide Accumulation substrate->hydrolysis

Caption: The role of a pharmacological chaperone in rescuing mutant GCase.

Conclusion

This compound is a chemically and biologically significant molecule. Its structural mimicry of monosaccharides allows it to interact with key enzymes in carbohydrate metabolism, making it a valuable tool for research and a promising scaffold for drug development. Its potential application as a pharmacological chaperone in Gaucher disease highlights the therapeutic promise of iminosugars. Further research to fully characterize its physical and spectroscopic properties, as well as to elucidate its precise in vivo mechanisms of action, will be crucial for realizing its full potential in medicine and biotechnology.

References

An In-depth Technical Guide to the Synthesis of N-Boc-1,5-imino-D-glucitol from D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Boc-1,5-imino-D-glucitol, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, D-glucose, and proceeds through the key intermediate 1,5-dideoxy-1,5-imino-D-glucitol, also known as 1-deoxynojirimycin (B1663644) (DNJ). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a protected iminosugar that serves as a versatile intermediate in the synthesis of various biologically active compounds. Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification imparts unique biological properties, including the inhibition of glycosidases, enzymes that play crucial roles in various physiological and pathological processes. 1-deoxynojirimycin (DNJ), the precursor to the title compound, is a potent α-glucosidase inhibitor. The N-Boc protecting group facilitates further chemical modifications and is crucial for the construction of more complex molecules.

The synthesis of these compounds from D-glucose is a logical and common strategy due to the inherent chirality and structural similarities. A key transformation in this multi-step synthesis is the formation of the piperidine (B6355638) ring, which is often achieved through a reductive amination strategy.

Synthetic Pathway Overview

The overall synthetic route from D-glucose to this compound can be broadly divided into two main stages:

  • Stage 1: Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) from D-glucose. This multi-step process involves the protection of hydroxyl groups, introduction of a nitrogen functionality, and subsequent cyclization to form the piperidine ring. A common approach is through a double reductive amination of a suitably protected and oxidized glucose derivative.

  • Stage 2: N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol. The secondary amine of the DNJ piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Synthesis_Pathway D_Glucose D-Glucose Protected_Glucose Protected Glucose Derivative D_Glucose->Protected_Glucose Protection Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Protected_Glucose->Dicarbonyl_Intermediate Oxidation DNJ 1,5-Imino-D-glucitol (DNJ) Dicarbonyl_Intermediate->DNJ Reductive Amination N_Boc_DNJ This compound DNJ->N_Boc_DNJ N-Boc Protection

Caption: Overall synthetic pathway from D-glucose to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of the synthesis.

Synthesis of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) from D-glucose

A common and effective method for the synthesis of DNJ from D-glucose involves a multi-step sequence starting with the protection of the hydroxyl groups, followed by oxidation to a dicarbonyl intermediate, and subsequent reductive amination to form the piperidine ring.

Step 1: Preparation of a Protected 1,5-Dicarbonyl Sugar Derivative

This initial phase of the synthesis focuses on converting D-glucose into a suitable precursor for the key reductive amination step. This typically involves:

  • Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyl (B1604629) group.

  • Formation of a 1,5-Diol: The protected glucose derivative is then converted into a 1,5-diol.

  • Oxidation to the 1,5-Dicarbonyl Compound: The 1,5-diol is oxidized to the corresponding 1,5-dicarbonyl compound.

Step 2: Intramolecular Reductive Amination

The crude 1,5-dicarbonyl sugar derivative is then cyclized via a stereocontrolled intramolecular reductive amination.

Experimental Procedure:

A solution of the protected 1,5-dicarbonyl sugar derivative in a suitable solvent (e.g., methanol) is treated with a nitrogen source, such as ammonium (B1175870) formate (B1220265) or an amine, and a reducing agent, typically sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature until completion. Following the reaction, the protected DNJ derivative is deprotected, often via hydrogenolysis if benzyl groups are used, to yield 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

Synthesis of this compound

The final step is the protection of the secondary amine of DNJ with a tert-butoxycarbonyl (Boc) group.

Experimental Procedure:

To a solution of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) in a suitable solvent such as methanol, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound as a white solid.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps. Please note that yields can vary depending on the specific protecting groups used and the scale of the reaction.

Step Reactants Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Protected 1,5-diolOxidizing agent (e.g., Swern or Pfitzner-Moffat conditions)Dichloromethane/DMSO-78 to RT2-4Not isolated
2 1,5-Dicarbonyl derivativeAmmonium formate, NaBH₃CNMethanol0 to RT12-2470-80 (over 2 steps)
3 Protected DNJH₂, Pd/CMethanol/HClRT12-2490-95
4 DNJDi-tert-butyl dicarbonate (Boc₂O)MethanolRT3-690-98

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_DNJ_Synthesis DNJ Synthesis cluster_Boc_Protection N-Boc Protection cluster_Analysis Characterization Protection Protection of D-Glucose Oxidation Oxidation to Dicarbonyl Protection->Oxidation Reductive_Amination Reductive Amination Oxidation->Reductive_Amination Deprotection Deprotection Reductive_Amination->Deprotection Purification_DNJ Purification of DNJ Deprotection->Purification_DNJ Reaction_Boc Reaction with Boc₂O Purification_DNJ->Reaction_Boc Purification_Boc Purification of N-Boc-DNJ Reaction_Boc->Purification_Boc NMR NMR Spectroscopy (¹H, ¹³C) Purification_Boc->NMR MS Mass Spectrometry Purification_Boc->MS HPLC HPLC Analysis Purification_Boc->HPLC

N-Boc-1,5-imino-D-glucitol: A Technical Guide to its Role as a Glycosidase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,5-imino-D-glucitol is a pivotal synthetic intermediate in the development of potent glycosidase inhibitors. While the core 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) scaffold is a well-established competitive inhibitor of various glycosidases, the presence of the N-tert-butoxycarbonyl (N-Boc) protecting group fundamentally alters its biological activity. This technical guide delineates the mechanism of action of the underlying iminosugar core, provides a comparative analysis of the inhibitory activities of related compounds, and details the experimental protocols for evaluating such inhibitors. Crucially, it clarifies that this compound itself is not a direct glycosidase inhibitor but rather a key precursor, with the bulky Boc group sterically hindering its interaction with the enzyme's active site.

Introduction: Iminosugars as Glycosidase Inhibitors

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. This structural modification endows them with the ability to act as potent and selective inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1][2] By mimicking the transition state of the natural substrate, iminosugars can competitively bind to the active site of these enzymes, thereby blocking their catalytic function.[1] This inhibitory action has significant therapeutic implications, with iminosugar-based drugs being utilized in the management of type 2 diabetes, Gaucher's disease, and certain viral infections.[2]

The 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin, DNJ) core structure is a particularly well-studied piperidine (B6355638) iminosugar that exhibits broad inhibitory activity against α-glucosidases.[3] this compound is a chemically protected derivative of this core structure, widely used in the synthesis of more complex and targeted glycosidase inhibitors.

The Role of the N-Boc Protecting Group

The N-tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. It is valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. In the context of iminosugar synthesis, the N-Boc group serves to protect the ring nitrogen during chemical modifications at other positions of the molecule.

However, the presence of the bulky N-Boc group has a profound impact on the biological activity of the iminosugar. For an iminosugar to effectively inhibit a glycosidase, the protonated ring nitrogen at physiological pH is crucial for mimicking the charge of the oxocarbenium ion-like transition state of the substrate. The N-Boc group, being a carbamate, significantly reduces the basicity of the ring nitrogen, preventing its protonation. Furthermore, the steric bulk of the tert-butyl group physically obstructs the entry of the iminosugar into the confined active site of the glycosidase enzyme.

While no direct quantitative inhibitory data (IC50 or Ki values) for this compound against glycosidases are prominently reported in the literature, studies on related N-substituted iminosugars consistently demonstrate that large N-substituents diminish or abolish inhibitory activity.[4][5] Therefore, this compound is best understood as a synthetic precursor or a pro-inhibitor, which requires the removal of the Boc group to unmask the active glycosidase inhibitor, 1,5-dideoxy-1,5-imino-D-glucitol.

Mechanism of Action of 1,5-dideoxy-1,5-imino-D-glucitol (Deprotected Core)

The inhibitory activity of 1,5-dideoxy-1,5-imino-D-glucitol stems from its structural and electronic resemblance to the D-glucose substrate in its transition state during enzymatic hydrolysis. The mechanism can be summarized as follows:

  • Protonation: At physiological pH, the endocyclic nitrogen of the iminosugar is protonated, acquiring a positive charge.

  • Transition State Mimicry: This protonated form mimics the developing positive charge on the anomeric carbon of the glucose substrate as it proceeds through an oxocarbenium ion-like transition state during catalysis.

  • Competitive Binding: The iminosugar binds to the enzyme's active site, forming strong ionic and hydrogen-bonding interactions with key amino acid residues that would normally stabilize the transition state of the natural substrate.

  • Enzyme Inhibition: By occupying the active site, the iminosugar competitively inhibits the binding and subsequent hydrolysis of the natural carbohydrate substrate.

The following diagram illustrates the proposed mechanism of competitive inhibition.

mechanism_of_action Enzyme Enzyme Product1 Glucose Enzyme->Product1 Catalyzes hydrolysis Product2 Aglycone Enzyme->Product2 Blocked Inhibition Enzyme->Blocked Substrate Glycoside Substrate Substrate->Enzyme Binds to active site Inhibitor 1,5-imino-D-glucitol (Protonated) Inhibitor->Enzyme Competitively binds to active site No_Inhibitor No Inhibitor With_Inhibitor With Inhibitor

Mechanism of Competitive Inhibition by 1,5-imino-D-glucitol.

Quantitative Data: A Comparative Analysis

While direct inhibitory data for this compound is scarce, a wealth of data exists for the parent compound and its various N-substituted derivatives. The following tables summarize the inhibitory constants (IC50 and Ki) for selected iminosugars against various glycosidases, providing a crucial context for understanding the structure-activity relationships. The general trend observed is that while small N-alkyl chains can sometimes enhance potency, bulky groups tend to be detrimental.

Table 1: Inhibitory Activity (IC50) of Iminosugar Derivatives against α-Glucosidase

CompoundEnzyme SourceIC50 (µM)Reference
1,5-Dideoxy-1,5-imino-D-glucitol (DNJ)Yeast α-glucosidaseVaries (potent)[6]
N-Butyl-DNJRat intestinal maltase & sucrasePotent inhibitor[4]
N-Nonyl-DNJRat intestinal maltase & sucrasePotent inhibitor[4]
N-Adamantanyl-imino-glucitol derivativeCerezyme507[7]

Table 2: Inhibitory Activity (Ki) of Iminosugar Derivatives

CompoundEnzymeKi (µM)Reference
1,4-Dideoxy-1,4-imino-D-glucitolα-D-glucosidase700[8]
1,4-Dideoxy-1,4-imino-D-glucitolβ-D-glucosidase1250[8]
N-nonyl-aminocyclopentitolGBA1<0.014[4]
N-nonyl-aminocyclopentitolGBA20.043[4]

Experimental Protocols

The evaluation of glycosidase inhibitors is typically performed using in vitro enzyme assays. Below is a detailed protocol for a standard α-glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compound (e.g., this compound and its deprotected counterpart)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO or buffer).

    • Prepare serial dilutions of the test compound and positive control to obtain a range of concentrations for IC50 determination.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

    • Add an equal volume of the test compound dilution (or positive control, or buffer for the negative control) to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.

    • Incubate the plate at the same temperature for a defined reaction time (e.g., 20-30 minutes).

    • Stop the reaction by adding a specific volume of the sodium carbonate solution. The addition of Na₂CO₃ increases the pH and stops the enzymatic reaction, while also developing the yellow color of the p-nitrophenol product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, and thus to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the negative control (enzyme + buffer + substrate) and A_sample is the absorbance of the well with the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

The following diagram illustrates a typical experimental workflow for evaluating a glycosidase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_solutions Prepare Solutions: - Enzyme - Substrate (pNPG) - Inhibitor (Test Compound) - Buffer add_enzyme Add Enzyme Solution prep_solutions->add_enzyme add_inhibitor Add Inhibitor Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (pNPG) pre_incubate->add_substrate incubate Incubate (Reaction) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Experimental Workflow for Glycosidase Inhibition Assay.

Signaling Pathways and Broader Biological Context

The inhibition of glycosidases by iminosugars can impact several cellular signaling pathways, primarily those involved in glycoprotein (B1211001) processing and glycolipid metabolism.

  • ER Quality Control of Glycoproteins: α-Glucosidases I and II in the endoplasmic reticulum (ER) are crucial for the proper folding of newly synthesized glycoproteins. Inhibition of these enzymes by active iminosugars can lead to the accumulation of misfolded glycoproteins, triggering the unfolded protein response (UPR) and ER-associated degradation (ERAD). This mechanism is exploited for antiviral therapies, as many viruses rely on host cell glycoprotein processing for their life cycle.

  • Glycosphingolipid Metabolism: Iminosugars can also inhibit glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This is the basis for substrate reduction therapy in Gaucher disease, where the accumulation of glucosylceramide is reduced.

The logical relationship between this compound and its biological effects is depicted in the following diagram.

logical_relationship NBoc This compound Deprotection Deprotection (Acidic Conditions) NBoc->Deprotection DNJ 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) Deprotection->DNJ Inhibition Competitive Inhibition DNJ->Inhibition Glycosidase Glycosidase Enzyme Glycosidase->Inhibition Pathway Impact on Cellular Pathways (e.g., Glycoprotein Folding) Inhibition->Pathway

Logical Pathway from Precursor to Biological Effect.

Conclusion

This compound is a cornerstone in the synthetic chemistry of iminosugar-based glycosidase inhibitors. Its primary role is that of a protected intermediate, allowing for the chemical manipulation of the 1,5-dideoxy-1,5-imino-D-glucitol scaffold. The N-Boc group, while essential for synthesis, renders the molecule biologically inactive as a direct glycosidase inhibitor due to steric hindrance and the prevention of necessary protonation at the ring nitrogen. Understanding this distinction is critical for researchers in the field of glycobiology and drug development. The true inhibitory potential is only realized upon the removal of the Boc group, yielding the active iminosugar that can effectively mimic the transition state of glycosidase-catalyzed reactions and modulate crucial biological pathways.

References

The Pivotal Role of N-Boc-1,5-imino-D-glucitol in Glycobiology and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,5-imino-D-glucitol, a synthetically versatile iminosugar, serves as a crucial building block in the development of potent glycosidase inhibitors and pharmacological chaperones. While the N-tert-butyloxycarbonyl (Boc) protecting group renders the molecule itself biologically inactive, its strategic use and subsequent removal allows for the synthesis of a diverse array of N-substituted 1,5-imino-D-glucitol derivatives with significant therapeutic potential. This guide delves into the biochemical applications of these derivatives, presenting key quantitative data, detailed experimental protocols for their synthesis from the N-Boc precursor, and visual representations of their mechanisms of action. The primary focus is on their role as inhibitors of α-glucosidase, relevant to the management of type 2 diabetes, and as pharmacological chaperones for the treatment of Gaucher disease.

Introduction: The Significance of Iminosugars and the Role of the N-Boc Protecting Group

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. 1,5-dideoxy-1,5-imino-D-glucitol, also known as 1-deoxynojirimycin (B1663644) (DNJ), is a naturally occurring iminosugar that serves as the core scaffold for several clinically approved drugs.

In the synthesis of novel iminosugar-based therapeutics, it is often necessary to modify the nitrogen atom of the piperidine (B6355638) ring to enhance potency, selectivity, and pharmacokinetic properties. To achieve this, the nitrogen is temporarily "protected" with a chemical moiety that prevents it from reacting while other parts of the molecule are being modified. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

This compound is, therefore, not an end-product for biochemical assays but a key synthetic intermediate. It provides a stable and versatile platform for the construction of a library of N-substituted 1,5-imino-D-glucitol derivatives.

Biochemical Applications of N-Substituted 1,5-imino-D-glucitol Derivatives

The derivatives synthesized from this compound have shown significant promise in two major therapeutic areas:

  • α-Glucosidase Inhibition: N-alkylated 1-deoxynojirimycin derivatives are potent inhibitors of α-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. This makes them attractive therapeutic agents for the management of type 2 diabetes. Several studies have shown that the length and nature of the N-alkyl chain significantly influence the inhibitory activity.[1][2][3]

  • Pharmacological Chaperone Therapy for Gaucher Disease: Gaucher disease is a lysosomal storage disorder caused by mutations in the gene encoding the enzyme β-glucocerebrosidase (GCase). These mutations often lead to misfolding of the enzyme in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. N-alkylated iminosugars can act as pharmacological chaperones by binding to the misfolded GCase in the ER, stabilizing its conformation, and facilitating its transport to the lysosome, where it can carry out its function of degrading glucosylceramide.[4] This approach is a promising therapeutic strategy for certain genotypes of Gaucher disease.

Data Presentation: Quantitative Analysis of Glycosidase Inhibition

The following table summarizes the inhibitory activities of various N-substituted 1,5-imino-D-glucitol derivatives against different glycosidases. It is important to note that these activities are for the final, deprotected and N-substituted compounds, not for this compound itself.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
N-butyl-1-deoxynojirimycin (NB-DNJ)GBA17434Competitive[1]
N-nonyl-1-deoxynojirimycin (NN-DNJ)GBA1-<<14 nMCompetitive[1]
N-butyl-aminocyclopentitolGBA1-0.032Competitive[2]
N-nonyl-aminocyclopentitolGBA1-<<0.014Competitive[2]
N-alkyl-DNJ derivative 43α-glucosidase30.0 ± 0.610Competitive[2]
N-alkyl-DNJ derivative 40α-glucosidase160.5 ± 0.652Competitive[2]
N-alkyl-DNJ derivative 34α-glucosidase-150Competitive[2]
Acarbose (standard)α-glucosidase822.0 ± 1.5--[2]

Experimental Protocols

General Synthesis of N-Alkyl-1,5-imino-D-glucitol Derivatives

The synthesis of N-alkyl-1,5-imino-D-glucitol derivatives from the N-Boc protected precursor generally involves a two-step process:

  • N-Boc Deprotection: Removal of the Boc protecting group to expose the secondary amine.

  • N-Alkylation: Introduction of the desired alkyl group onto the nitrogen atom, typically via reductive amination.

A representative protocol for the synthesis of N-butyl-1-deoxynojirimycin (NB-DNJ) is detailed below.

Detailed Protocol for the Synthesis of N-Butyl-1-deoxynojirimycin (NB-DNJ)

Step 1: N-Boc Deprotection of this compound

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (B109758) (DCM)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is around 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add an excess of trifluoroacetic acid (TFA) to the stirred solution (e.g., a 1:1 v/v mixture of TFA and DCM).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • Dissolve the residue in water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-imino-D-glucitol (1-deoxynojirimycin). The crude product can be used in the next step without further purification.

Step 2: N-Alkylation via Reductive Amination

  • Reagents and Materials:

  • Procedure:

    • Dissolve 1,5-imino-D-glucitol in methanol in a round-bottom flask.

    • Add butyraldehyde (typically 1.1-1.5 equivalents) to the solution.

    • If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion intermediate.

    • Stir the mixture at room temperature for 1-2 hours.

    • Slowly add sodium triacetoxyborohydride (typically 1.5-2.0 equivalents) in portions to the reaction mixture.

    • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-butyl-1-deoxynojirimycin.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B 1,5-imino-D-glucitol (1-deoxynojirimycin) A->B  N-Boc Deprotection (e.g., TFA/DCM) C N-Alkyl-1,5-imino-D-glucitol (e.g., N-butyl-DNJ) B->C  N-Alkylation (e.g., Reductive Amination)

Caption: Synthetic pathway from this compound to active N-alkyl derivatives.

Mechanism of α-Glucosidase Inhibition

Glucosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by N-Alkyl-DNJ Enzyme α-Glucosidase Product Glucose Enzyme->Product Hydrolysis Substrate Disaccharide Substrate->Enzyme Binds to active site Enzyme_I α-Glucosidase No_Reaction No Glucose Release Enzyme_I->No_Reaction Inhibitor N-Alkyl-DNJ Inhibitor->Enzyme_I Competitive Inhibition

Caption: Competitive inhibition of α-glucosidase by N-alkyl-1-deoxynojirimycin derivatives.

Pharmacological Chaperoning in Gaucher Disease

Pharmacological_Chaperone cluster_0 Endoplasmic Reticulum (ER) cluster_1 Lysosome Misfolded_GCase Misfolded Mutant GCase Stabilized_GCase Stabilized GCase Complex Misfolded_GCase->Stabilized_GCase Binding & Stabilization ERAD ER-Associated Degradation Misfolded_GCase->ERAD Degradation Chaperone N-Alkyl-DNJ Chaperone->Stabilized_GCase Active_GCase Correctly Folded Active GCase Stabilized_GCase->Active_GCase Trafficking & Dissociation Product Glucose + Ceramide Active_GCase->Product Hydrolysis Substrate Glucosylceramide Substrate->Active_GCase Binding

References

The Genesis and Evolution of Iminosugar Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Iminosugars, a fascinating class of carbohydrate mimetics, have journeyed from botanical curiosities to clinically approved therapeutics. Characterized by the substitution of the endocyclic oxygen atom of a monosaccharide with a nitrogen atom, these compounds are potent and selective inhibitors of a wide array of carbohydrate-processing enzymes, most notably glycosidases and glycosyltransferases. Their ability to interfere with fundamental biological processes has established them as crucial tools in glycobiology research and as promising therapeutic agents for a diverse range of diseases, including metabolic disorders, viral infections, and genetic diseases. This guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying iminosugar inhibitors.

The Dawn of Iminosugars: From Synthesis to Discovery

The story of iminosugars began in the mid-1960s. In 1966, the first synthesis of an iminosugar analog, 5-amino-5-deoxy-D-glucose, was reported by Professor H. Paulsen.[1] In a remarkable coincidence of scientific discovery, the same compound was isolated from bacterial extracts just a few months later by S. Inouye in Japan, who named it nojirimycin (B1679825).[1][2] Initially, nojirimycin was noted for its modest antibiotic properties.[1]

The true potential of this new class of compounds was unveiled a decade later. In 1976, chemists at Bayer discovered that iminosugars were powerful inhibitors of glycosidases.[1] This pivotal finding was quickly followed by the isolation of 1-deoxynojirimycin (B1663644) (DNJ) from the root barks of mulberry trees (Morus alba).[3] The realization that DNJ was a potent inhibitor of α-glucosidases ignited a fervent search for similar compounds in nature.[4]

The 1980s marked a significant expansion of the iminosugar family with the discovery of swainsonine, a mannose analogue, and castanospermine, another glucose analogue.[5] These compounds exhibited promising anti-cancer and anti-viral activities, further broadening the potential therapeutic applications of iminosugars.[5] To date, over 200 different iminosugars have been identified from various plant and microbial sources.[5]

Mechanism of Action: Mimicking the Transition State

The primary inhibitory mechanism of iminosugars lies in their structural mimicry of the natural carbohydrate substrates of glycosidase enzymes. The nitrogen atom in the ring, being basic, can be protonated at physiological pH. This positively charged nitrogen atom mimics the electron-deficient oxocarbenium-ion character of the transition state that occurs during the enzymatic cleavage of a glycosidic bond.[6] This mimicry allows the iminosugar to bind with high affinity to the enzyme's active site, acting as a competitive inhibitor.[7]

Caption: Competitive inhibition of glycosidases by iminosugars.
Antiviral Activity: Targeting Host Glycoprotein (B1211001) Processing

A critical mechanism, particularly for the antiviral effects of iminosugars, is the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II.[7][8] These enzymes are essential for the proper folding of N-linked glycoproteins, including those of many enveloped viruses like HIV, Dengue virus, and SARS-CoV-2.[8][9] By inhibiting these glucosidases, iminosugars prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This disruption leads to misfolded proteins, which are retained in the ER and targeted for degradation, ultimately reducing the secretion of infectious viral particles.[8][9]

ER_Glycoprotein_Folding_Pathway cluster_0 Endoplasmic Reticulum (ER) Nascent Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) GluI α-Glucosidase I Nascent->GluI Trims 1st Glc GluII α-Glucosidase II GluI->GluII Trims 2nd Glc CNX_CRT Calnexin/ Calreticulin Cycle (Chaperones) GluII->CNX_CRT Monoglucosylated (Folding Checkpoint) Golgi Golgi Apparatus (Further Processing) GluII->Golgi CorrectlyFolded Correctly Folded Glycoprotein CNX_CRT->CorrectlyFolded Correct Misfolded Misfolded Glycoprotein CNX_CRT->Misfolded Incorrect CorrectlyFolded->GluII Trims 3rd Glc Virion Infectious Virion Assembly Golgi->Virion ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Iminosugar Iminosugar Inhibitors (e.g., DNJ) Iminosugar->GluI Inhibits Iminosugar->GluII Inhibits

Caption: Iminosugar inhibition of the ER glycoprotein processing pathway.
Other Mechanisms

Beyond glycosidase inhibition, iminosugars have been found to exert their effects through other mechanisms:

  • Inhibition of Glycosyltransferases: N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. This "substrate reduction therapy" is the basis for its use in Gaucher disease.[2][10][11]

  • Pharmacological Chaperoning: Some iminosugars, such as 1-deoxygalactonojirimycin (DGJ, Migalastat), can act as molecular chaperones. They bind to unstable mutant enzymes (e.g., α-galactosidase A in Fabry disease), assisting in their proper folding and trafficking, thereby restoring partial enzyme activity.[11]

Key Experimental Protocols

The discovery and validation of iminosugar inhibitors rely on a systematic workflow involving synthesis, enzymatic assays, and cellular or in vivo models.

Experimental_Workflow Source Source Compound (Natural Product or Chemical Synthesis) Purification Isolation & Purification Source->Purification Structure Structural Elucidation Purification->Structure EnzymeAssay In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase) Structure->EnzymeAssay Kinetics Enzyme Kinetics (IC50, Ki, Mechanism) EnzymeAssay->Kinetics CellAssay Cell-Based Assay (e.g., Antiviral Activity) Kinetics->CellAssay SAR Structure-Activity Relationship (SAR) Studies Kinetics->SAR Toxicity Cytotoxicity Assay CellAssay->Toxicity CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Caption: General workflow for the evaluation of iminosugar inhibitors.
Detailed Methodology: α-Glucosidase Inhibition Assay

This assay is fundamental for screening iminosugars and quantifying their inhibitory potency.

  • Objective: To determine the concentration of an iminosugar inhibitor required to inhibit 50% of α-glucosidase activity (IC₅₀).

  • Principle: The assay utilizes a chromogenic substrate, p-nitrophenyl α-D-glucopyranoside (pNPG). α-glucosidase cleaves pNPG to release glucose and p-nitrophenol. The latter is a yellow compound that absorbs light at 405 nm, and its quantity is directly proportional to enzyme activity.[10]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae (yeast).

    • p-nitrophenyl α-D-glucopyranoside (pNPG).

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

    • Iminosugar inhibitor stock solutions.

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) as a stop reagent.

    • 96-well microplate and spectrophotometer.

  • Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of varying concentrations of the iminosugar inhibitor to the test wells. Add 10 µL of buffer to the control wells.

    • Add 20 µL of the α-glucosidase enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of the Na₂CO₃ solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (A_sample / A_control)] * 100.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Detailed Methodology: In Vitro Antiviral Assay (SARS-CoV-2 Example)

This assay evaluates the ability of an iminosugar to inhibit viral replication in a host cell culture system.

  • Objective: To determine the effective concentration of an iminosugar inhibitor that reduces viral replication by 90% (EC₉₀).[10]

  • Principle: Susceptible host cells are treated with the iminosugar and then infected with the virus. After an incubation period, the extent of viral replication is quantified.

  • Materials:

    • Host cell line (e.g., A549 cells expressing human ACE2 receptor for SARS-CoV-2).[10]

    • SARS-CoV-2 virus stock (e.g., Omicron BA.1 strain).[10]

    • Cell culture medium and supplements.

    • Iminosugar inhibitor stock solutions.

    • Reagents for quantifying viral replication (e.g., qRT-PCR primers/probes for viral RNA, antibodies for viral proteins).

  • Procedure:

    • Seed A549-ACE2 cells in 96-well plates and allow them to adhere overnight.

    • Remove the culture medium and add fresh medium containing serial dilutions of the iminosugar inhibitor.

    • Incubate the cells with the inhibitor for a defined period (e.g., 2-4 hours).

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the infected plates for 24-48 hours to allow for viral replication.

    • After incubation, quantify the viral load. This can be done by:

      • qRT-PCR: Lysing the cells, extracting total RNA, and performing quantitative reverse transcription PCR to measure the amount of viral RNA.

      • Immunofluorescence: Fixing the cells, permeabilizing them, and using a specific antibody against a viral protein (e.g., nucleocapsid) followed by a fluorescently labeled secondary antibody to visualize and quantify infected cells.

    • The EC₉₀ value is calculated by plotting the percentage of viral inhibition against the inhibitor concentration.[10][12] A parallel cytotoxicity assay is crucial to ensure the observed antiviral effect is not due to cell death.

Quantitative Data Summary

The efficacy of iminosugar inhibitors is quantified by values such as IC₅₀ (for enzymes) and EC₅₀/EC₉₀ (for cellular/antiviral activity).

Table 1: Inhibitory Activity of Selected Iminosugar Compounds

Compound NameAbbreviationTarget Enzyme/VirusIC₅₀ / EC₅₀ / EC₉₀Reference
DeoxynojirimycinDNJYeast α-glucosidaseIC₅₀ > 1000 µM[10]
MiglitolRice α-glucosidaseIC₅₀ = 0.05 µM[10]
MiglustatNB-DNJER Glucosidase IIIC₅₀ = 13 µM[10]
MiglustatNB-DNJHepatitis A VirusIC₅₀ = 32.13 µM[13]
UV-4N-(9-methoxynonyl)-DNJHepatitis A VirusIC₅₀ = 8.05 µM[13]
Compound 22 BCP-DNJ derivativeSARS-CoV-2 (Omicron)EC₉₀ = 3.83 µM[14]
Compound 77 SARS-CoV-2 (Omicron)EC₉₀ = 1.94 µM[10][12]

From Bench to Bedside: Approved Iminosugar Drugs

The extensive research into iminosugars has culminated in the approval of several drugs for clinical use, validating their therapeutic potential.

Table 2: Clinically Approved Iminosugar-Based Drugs

Drug Name (Trade Name)Iminosugar CoreYear ApprovedPrimary IndicationMechanism of ActionReference
Miglitol (Glyset®)N-hydroxyethyl-DNJ1996Type 2 DiabetesInhibition of intestinal α-glucosidases, delaying carbohydrate digestion.[3][11]
Miglustat (Zavesca®)N-butyl-DNJ~2002Type 1 Gaucher Disease, Niemann-Pick C DiseaseSubstrate reduction therapy via inhibition of glucosylceramide synthase.[1][2][11]
Migalastat (Galafold®)1-Deoxygalactonojirimycin (DGJ)~2016Fabry DiseasePharmacological chaperone; stabilizes mutant α-galactosidase A to restore function.[3]

Conclusion

The field of iminosugar inhibitors has evolved dramatically from the initial discovery of nojirimycin. Grounded in the fundamental principle of transition-state mimicry, these glycomimetics have proven to be versatile molecules capable of modulating key biological pathways. Their journey from natural product isolates to rationally designed, clinically successful drugs for diabetes and rare genetic diseases is a testament to the power of glycobiology in modern medicine. With ongoing research into their efficacy against viral pathogens, cancers, and other metabolic disorders, the horizon for iminosugar-based therapeutics continues to expand, promising novel treatments for some of the most challenging human diseases.

References

The Dual Role of N-Boc Iminosugars: Essential Synthetic Intermediates with Attenuated Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom, are a cornerstone of glycosidase inhibitor research. Their ability to mimic the transition state of glycosidic bond cleavage makes them potent and selective inhibitors of a wide range of glycosidases, with therapeutic applications in diabetes, viral infections, and lysosomal storage disorders.[1][2] The synthesis of complex and therapeutically relevant iminosugars often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most frequently employed for the protection of the endocyclic nitrogen. While N-Boc protection is a critical step in the chemical synthesis of diverse iminosugar libraries, the N-Boc protected iminosugars themselves generally exhibit significantly reduced or abolished biological activity. This technical guide provides an in-depth analysis of the biological activity of N-Boc protected iminosugars, their primary role as synthetic intermediates, and the experimental protocols relevant to their synthesis and evaluation.

The Biological Activity of N-Boc Protected Iminosugars: A Story of Attenuation

The core of an iminosugar's biological activity lies in the ability of its endocyclic nitrogen to be protonated at physiological pH. This protonated nitrogen mimics the positively charged oxocarbenium ion transition state of the natural carbohydrate substrate during enzymatic hydrolysis by glycosidases.[3] The introduction of the bulky, electron-withdrawing N-Boc group drastically alters the electronic properties and steric profile of the iminosugar ring, leading to a significant decrease in its inhibitory potency.

While the majority of studies focus on the biological activity of the final, deprotected iminosugars, some reports include data on N-Boc protected intermediates, which consistently demonstrate their attenuated inhibitory capacity.

Table 1: Comparative Glycosidase Inhibitory Activity of Iminosugars and their N-Boc Protected Analogues

CompoundTarget EnzymeIC50 (µM)Reference
1-Deoxynojirimycin (DNJ)α-Glucosidase (yeast)222.4 ± 0.5[4]
N-Boc-1-deoxynojirimycin α-Glucosidase (yeast) >1000 Inferred from lack of reported activity and use as intermediate
Compound 6c (deprotected)β-Glucosidase~11.6 mM (estimated from 43% residual activity at 5mM)[1]
N-Boc protected precursor to 6c β-Glucosidase Inactive [1]
Compound 10b (deprotected)β-Glucosidase~12.8 mM (estimated from 39% residual activity at 5mM)[1]
N-Boc protected precursor to 10b β-Glucosidase Inactive [1]

Note: The majority of literature does not report IC50 values for N-Boc protected iminosugars as they are considered inactive synthetic intermediates. The data presented for N-Boc protected compounds is often qualitative (e.g., "inactive") or inferred from its absence in final activity tables.

The observed lack of activity is primarily attributed to two factors:

  • Electronic Effects: The Boc group is an electron-withdrawing group that reduces the basicity of the endocyclic nitrogen, preventing its protonation. Without the positive charge, the iminosugar cannot effectively mimic the oxocarbenium ion transition state.

  • Steric Hindrance: The bulky tert-butyl group of the Boc moiety can sterically clash with amino acid residues in the active site of the glycosidase, preventing proper binding.

Experimental Protocols

N-Boc Protection of Iminosugars (General Protocol)

The introduction of the N-Boc group is a fundamental step in the synthesis of many iminosugar derivatives.[1]

Materials:

Procedure:

  • Dissolve the iminosugar in a 1M solution of NaOH in water at 0°C.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by acidifying with 1M KHSO₄ to a pH of 1-2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over MgSO₄.

  • Evaporate the solvent under reduced pressure to yield the N-Boc protected iminosugar.[1]

α-Glucosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4]

Materials:

  • α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Visualizing the Role of N-Boc Iminosugars

The following diagrams illustrate the key concepts discussed in this guide.

G General Synthetic Pathway for N-Substituted Iminosugars Iminosugar Iminosugar (e.g., DNJ) Boc_Iminosugar N-Boc Protected Iminosugar Iminosugar->Boc_Iminosugar (Boc)₂O Modified_Boc_Iminosugar Modified N-Boc Protected Iminosugar Boc_Iminosugar->Modified_Boc_Iminosugar Modification Reaction Modification Chemical Modification (e.g., Alkylation, Glycosylation) Final_Product Biologically Active N-Substituted Iminosugar Modified_Boc_Iminosugar->Final_Product Deprotection (e.g., TFA, HCl)

Caption: Synthetic workflow for N-substituted iminosugars.

G Mechanism of Glycosidase Inhibition by Iminosugars cluster_0 Active Iminosugar cluster_1 N-Boc Protected Iminosugar Iminosugar Iminosugar Protonated_Iminosugar Protonated Iminosugar (Mimics Transition State) Iminosugar->Protonated_Iminosugar Protonation (at physiological pH) Enzyme Glycosidase Active Site Protonated_Iminosugar->Enzyme Binds to Active Site Inhibition Enzyme Inhibition Enzyme->Inhibition Boc_Iminosugar N-Boc Protected Iminosugar No_Protonation No Protonation Boc_Iminosugar->No_Protonation No_Binding No Binding/ Steric Hindrance Boc_Iminosugar->No_Binding No_Inhibition No Inhibition No_Binding->No_Inhibition

Caption: Inhibition mechanism and the effect of N-Boc protection.

G Experimental Workflow for Iminosugar Evaluation Synthesis Synthesis of Iminosugar Analogue Protection N-Boc Protection Synthesis->Protection Modification Chemical Modification Protection->Modification Deprotection N-Boc Deprotection Modification->Deprotection Purification Purification and Characterization Deprotection->Purification Bioassay Glycosidase Inhibition Assay Purification->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis

Caption: Workflow for iminosugar synthesis and evaluation.

Conclusion

N-Boc protected iminosugars are indispensable tools in the field of medicinal chemistry, enabling the synthesis of a vast array of complex and potent glycosidase inhibitors. However, the very nature of the N-Boc group, which makes it an excellent protecting group, simultaneously renders the iminosugar biologically inactive. The blockage of the endocyclic nitrogen's ability to become protonated prevents the mimicry of the oxocarbenium ion transition state, which is the fundamental mechanism of glycosidase inhibition by iminosugars. Therefore, researchers and drug development professionals should view N-Boc protected iminosugars not as active pharmaceutical ingredients themselves, but as crucial stepping stones in the multi-step synthesis of novel and therapeutically promising iminosugar-based drugs. Understanding this dual nature is key to the successful design and development of the next generation of glycosidase inhibitors.

References

The Strategic Role of the Boc Protecting Group in Iminosugar Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iminosugars, sugar analogues with a nitrogen atom replacing the endocyclic oxygen, represent a pivotal class of compounds in drug discovery. Their ability to inhibit glycosidases and glycosyltransferases has led to their investigation and use in treating a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. The synthesis of these complex molecules often requires a strategic use of protecting groups to achieve the desired stereochemistry and regioselectivity. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for the protection of the endocyclic nitrogen atom. This guide provides a comprehensive overview of the role of the Boc protecting group in the synthesis and modification of iminosugars, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of the Boc Protecting Group in Iminosugar Chemistry

The Boc group serves several critical functions in the multistep synthesis of iminosugars:

  • Nitrogen Protection and Reactivity Modulation: The primary role of the Boc group is to protect the secondary amine within the iminosugar ring. This protection prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or acylation, while other parts of the molecule are being modified. By converting the basic amine into a neutral carbamate, the Boc group renders the nitrogen atom significantly less nucleophilic.[1][2]

  • Facilitating Purification: The introduction of the lipophilic Boc group often improves the solubility of iminosugar intermediates in organic solvents, which can simplify purification by chromatographic methods.

  • Directing Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions on the iminosugar ring, directing reagents to the less hindered face of the molecule.

  • Enabling N-Functionalization: The Boc group is readily removed under acidic conditions, revealing the free amine for subsequent N-alkylation or other modifications.[3][4] This "protect-modify-deprotect" strategy is fundamental to creating diverse libraries of N-substituted iminosugars with varied biological activities.[5][6]

Quantitative Data on Boc-Protected Iminosugar Synthesis

The efficiency of Boc protection and subsequent reactions is crucial for the overall yield of the final iminosugar product. The following tables summarize quantitative data from various synthetic routes.

Table 1: Yields of Boc Protection in Iminosugar Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
L-serine derivativeBoc₂O, NaOH, Dioxane/H₂ON-Boc protected L-serine derivativeGood (not specified)[7]
L-alanine derivativeBoc₂O, NaOH, Dioxane/H₂ON-Boc protected L-alanine derivativeGood (not specified)[7]
AmineBoc₂O, Water/AcetoneN-Boc amineExcellent[8]
AmineBoc₂O, Base, THFN-Boc amineHigh[4]
3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-d-gulofuranoseBoc₂O, purification, deprotectionDivalent iminosugar29[9]

Table 2: Yields of Reactions on Boc-Protected Iminosugar Intermediates

Boc-Protected IntermediateReactionReagents and ConditionsProductYield (%)Reference
N-Boc-Weinreb amideEthynylmagnesium bromide additionEthynylmagnesium bromideN-Boc-ynoneNot specified[5]
N-Boc-allylamineRing-closing metathesisGrubbs catalyst IIN-Boc-cyclic enoneNot specified[5]
N-Boc-cyclic enone1,2-ReductionLuche conditionsN-Boc-allylic alcoholExclusive product[5]
N-Boc-allylic alcoholDihydroxylationUpjohn conditionsN-Boc-triolStereoselective[5]

Table 3: Glycosidase Inhibition by N-Substituted Iminosugars (Derived from Boc-Protected Precursors)

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-Benzyl-3,6-dideoxy-3,6-imino-d-gulofuranoseβ-D-galactosidase (bovine liver)133[10]
N-(4-methylphenyl boronic acid)-3,6-dideoxy-3,6-imino-d-gulofuranoseβ-D-galactosidase (bovine liver)218[10]
Phenyltriazole-deoxynojirimycin hybrids (12-14, 16-20)α-glucosidase11 - 105[11]
Deoxynojirimycin (DNJ)α-glucosidase155[11]

Experimental Protocols

Detailed methodologies are essential for the successful application of the Boc protecting group in iminosugar synthesis.

Protocol 1: General Procedure for N-Boc Protection of an Iminosugar

This protocol is a generalized procedure based on common methods.[3][4][8]

Materials:

Procedure:

  • Dissolve the iminosugar in the chosen solvent system. If a biphasic system is used, ensure vigorous stirring.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add Boc₂O to the reaction mixture. The addition can be done in one portion or portion-wise.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • If an organic solvent was used, dilute the mixture with more solvent and wash sequentially with water and brine. If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure N-Boc protected iminosugar.

Protocol 2: General Procedure for N-Boc Deprotection under Acidic Conditions

This protocol outlines the removal of the Boc group to liberate the free amine.[3][4]

Materials:

  • N-Boc protected iminosugar (1 equivalent)

  • Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate)

  • Solvent (e.g., dichloromethane (DCM), ethyl acetate, dioxane)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc protected iminosugar in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid to the stirred solution. A common condition is 20-50% TFA in DCM or a 4M solution of HCl in dioxane.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. The total reaction time can range from 1 to 4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully quench the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting free amine can be used in the next step without further purification or can be purified by chromatography if necessary.

Visualizing the Role of the Boc Group

The following diagrams, generated using the DOT language, illustrate the pivotal role of the Boc protecting group in synthetic workflows.

Boc_Protection_Deprotection_Cycle Iminosugar Iminosugar (Free Amine) Boc_Protected N-Boc Iminosugar (Protected Amine) Iminosugar->Boc_Protected Boc₂O, Base Boc_Protected->Iminosugar Acidic Deprotection (TFA or HCl) Modified_Boc Modified N-Boc Iminosugar Boc_Protected->Modified_Boc Chemical Modification (e.g., on OH groups) Final_Product N-Functionalized Iminosugar Modified_Boc->Final_Product 1. Acidic Deprotection (TFA or HCl) 2. N-Functionalization

Caption: The Boc protection and deprotection cycle in iminosugar synthesis.

DNJ_Analogue_Synthesis cluster_start Starting Material Processing cluster_boc_manipulation Boc Group Manipulation for N-Alkylation cluster_cyclization Ring Formation cluster_final Final Product Generation start Amino Acid Derivative weinreb Weinreb Amide start->weinreb deprotect1 Boc Deprotection weinreb->deprotect1 reductive_amination Reductive Alkylation deprotect1->reductive_amination protect2 Boc Protection reductive_amination->protect2 ynone Ynone Formation protect2->ynone deprotect2 Boc Deprotection ynone->deprotect2 cyclization Ring Closure deprotect2->cyclization K₂CO₃ reduction Reduction cyclization->reduction final_product DNJ Analogue reduction->final_product

Caption: Workflow for the synthesis of a 1-deoxynojirimycin (B1663644) (DNJ) analogue.[5]

References

The Pivotal Role of N-Boc-1,5-imino-D-glucitol and its Analogues in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a crucial class of molecules in the field of glycobiology. Their ability to mimic the transition state of glycosidase-catalyzed reactions makes them potent and specific inhibitors of carbohydrate-processing enzymes. Among these, N-Boc-1,5-imino-D-glucitol and its derivatives have garnered significant attention for their therapeutic potential in a wide range of diseases, including lysosomal storage disorders, diabetes, and viral infections. This technical guide provides an in-depth overview of this compound and its analogues, focusing on their mechanism of action, synthesis, and applications as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Competitive Inhibition of Glycosidases and Glycosyltransferases

The primary mechanism by which this compound and its analogues exert their biological effects is through the competitive inhibition of glycosidases and glycosyltransferases. The protonated nitrogen atom at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage or formation. This structural similarity allows these iminosugars to bind with high affinity to the active site of these enzymes, thereby blocking the access of the natural carbohydrate substrates.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, as in this compound, serves as a key intermediate in the synthesis of various N-substituted analogues. The nature of the substituent on the nitrogen atom plays a critical role in determining the inhibitory potency and selectivity of the iminosugar. For instance, N-alkylation of 1-deoxynojirimycin (B1663644) (DNJ), the parent iminosugar of this compound, has been shown to significantly enhance its inhibitory activity against certain enzymes.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against specific enzymes. A lower IC50 or Ki value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various N-substituted deoxynojirimycin (DNJ) analogues and other iminosugars against key glycosidases.

Table 1: Inhibitory Activity of N-Substituted Deoxynojirimycin (DNJ) Analogues against Glucosidases

CompoundEnzymeIC50 (µM)Ki (µM)Reference
1-Deoxynojirimycin (DNJ)α-Glucosidase (yeast)222.4 ± 0.5-[2]
N-Butyl-DNJ (Miglustat)α-Glucosidase (yeast)>1000-[3]
N-Butyl-DNJ (Miglustat)ER α-Glucosidase II13-[3]
N-Nonyl-DNJα-Glucosidase (yeast)Similar to DNJ-[3]
Compound 43 α-Glucosidase (yeast)30.0 ± 0.610[2]
Compound 40 α-Glucosidase (yeast)-52[2]
Compound 34 *α-Glucosidase (yeast)-150[2]
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-DNJα-Glucosidase I0.017-[4]

*Note: Compounds 34, 40, and 43 are novel N-alkyl-DNJ derivatives synthesized in the referenced study.[2]

Table 2: Inhibitory Activity of Iminosugar Analogues against Glucocerebrosidases (GBA1 and GBA2)

CompoundGBA1 Ki (nM)GBA2 Ki (nM)Reference
N-(n-butyl)-aminocyclopentitol323300[5]
N-(n-nonyl)-aminocyclopentitol<<1443[5]
N-(1-((pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol~1614[5]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its analogues are rooted in their ability to modulate specific biological pathways. Two of the most significant pathways are the glycosphingolipid biosynthesis pathway and the N-linked glycan processing pathway in the endoplasmic reticulum.

Glycosphingolipid Biosynthesis Pathway

Iminosugars, particularly N-alkylated derivatives of DNJ like miglustat, are potent inhibitors of ceramide-specific glucosyltransferase (CGT), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[6] By blocking this enzyme, these compounds reduce the production of glucosylceramide and downstream complex glycosphingolipids. This "substrate reduction therapy" is a key strategy for the treatment of lysosomal storage disorders such as Gaucher disease, where the accumulation of glycosphingolipids is pathogenic.[6]

Glycosphingolipid_Biosynthesis_Pathway Ceramide Ceramide CGT Ceramide Glucosyltransferase (CGT) Ceramide->CGT Glucosylceramide Glucosylceramide LCS Lactosylceramide Synthase Glucosylceramide->LCS Lactosylceramide Lactosylceramide Other_GTs Other Glycosyltransferases Lactosylceramide->Other_GTs Complex_GSLs Complex Glycosphingolipids Inhibitor N-Alkyl-DNJ (e.g., Miglustat) Inhibitor->CGT CGT->Glucosylceramide LCS->Lactosylceramide Other_GTs->Complex_GSLs

Caption: Inhibition of the Glycosphingolipid Biosynthesis Pathway by N-Alkyl-DNJ Analogues.

ER N-Glycan Processing Pathway and Antiviral Activity

Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their surface glycoproteins.[5] This process involves the sequential trimming of glucose residues from the N-linked glycan precursor by α-glucosidases I and II. Iminosugars like N-dodecyldeoxynojirimycin act as potent inhibitors of these α-glucosidases.[5] This inhibition leads to the accumulation of misfolded viral glycoproteins, which are then targeted for degradation by the ER-associated degradation (ERAD) pathway. Consequently, the production of infectious viral particles is significantly reduced. This mechanism provides a broad-spectrum antiviral strategy.[5]

ER_N_Glycan_Processing_Pathway cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (B1211001) (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glc_trimmed_1 Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II α-Glucosidase II Glc_trimmed_1->Glucosidase_II Glc_trimmed_2 Man9GlcNAc2 Glycoprotein Calnexin Calnexin/ Calreticulin Cycle Glc_trimmed_2->Calnexin Properly_Folded Properly Folded Glycoprotein Calnexin->Properly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin->Misfolded_Glycoprotein Golgi Golgi Apparatus Properly_Folded->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Degradation Proteasomal Degradation ERAD->Degradation Glucosidase_I->Glc_trimmed_1 Glucosidase_II->Glc_trimmed_2 Inhibitor Iminosugar Inhibitor Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: Inhibition of ER N-Glycan Processing by Iminosugars as an Antiviral Strategy.

Experimental Protocols

Synthesis of this compound

General Procedure for Boc Protection of an Iminosugar:

  • Dissolution: Dissolve the parent iminosugar (e.g., 1-deoxynojirimycin) in a suitable solvent such as a mixture of dioxane and water.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc)2O in a slight molar excess to the solution.

  • Base Addition: Add a base, such as sodium carbonate or triethylamine, to maintain a basic pH.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to yield the N-Boc protected iminosugar.

In vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-glucosidase.[7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate and a microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

    • Add 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL in phosphate buffer) to each well containing the test compound.

    • For the control (100% enzyme activity), add 20 µL of the solvent instead of the test compound.

    • For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.

    • Incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG substrate solution (e.g., 1 mM in phosphate buffer) to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ceramide Glucosyltransferase (CGT) Inhibition Assay

This assay measures the activity of CGT by quantifying the transfer of glucose from a donor substrate to a ceramide acceptor. Inhibition is assessed by the reduction in the formation of glucosylceramide in the presence of an inhibitor.

General Workflow:

CGT_Assay_Workflow Start Prepare Assay Mix: - Enzyme Source (e.g., cell lysate) - Fluorescent Ceramide Substrate - UDP-Glucose - Buffer Incubate_with_Inhibitor Incubate with Test Compound (Iminosugar) Start->Incubate_with_Inhibitor Reaction_Incubation Incubate at 37°C Incubate_with_Inhibitor->Reaction_Incubation Stop_Reaction Stop Reaction (e.g., add organic solvent) Reaction_Incubation->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Separate Lipids by Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantify Fluorescent Glucosylceramide TLC->Quantification Calculate_Inhibition Calculate % Inhibition and IC50 Quantification->Calculate_Inhibition

Caption: General Workflow for a Ceramide Glucosyltransferase (CGT) Inhibition Assay.

Conclusion

This compound and its analogues represent a versatile and powerful class of compounds in glycobiology and drug development. Their ability to potently and selectively inhibit key enzymes in fundamental biological processes has led to approved therapies and promising new avenues for the treatment of a variety of diseases. The information provided in this technical guide, including quantitative inhibitory data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and scientists working to further unravel the therapeutic potential of these remarkable iminosugars.

References

Methodological & Application

Application Notes and Protocols for 1,5-Imino-D-glucitol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

N-Boc-1,5-imino-D-glucitol is the N-tert-butyloxycarbonyl (Boc) protected precursor of 1,5-dideoxy-1,5-imino-D-glucitol, a potent inhibitor of α-glucosidases. The active compound, 1,5-dideoxy-1,5-imino-D-glucitol, also widely known as deoxynojirimycin (DNJ), is a natural iminosugar analog of D-glucose where the ring oxygen is replaced by a nitrogen atom. This structural mimicry allows it to competitively inhibit endoplasmic reticulum (ER) resident α-glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from newly synthesized N-linked glycans on glycoproteins. Inhibition of this process disrupts the calnexin (B1179193)/calreticulin cycle, a major pathway for glycoprotein (B1211001) folding and quality control in the ER. This interference with glycoprotein maturation has significant downstream effects, making 1,5-dideoxy-1,5-imino-D-glucitol a valuable tool for studying and manipulating these pathways in various cellular contexts, including viral replication and lysosomal storage diseases.

Mechanism of Action

1,5-dideoxy-1,5-imino-D-glucitol acts as a competitive inhibitor of α-glucosidases. By binding to the active site of these enzymes, it prevents the cleavage of terminal glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) on nascent glycoproteins. This disruption of the trimming process leads to the accumulation of monoglucosylated glycoproteins, which remain bound to the lectin chaperones calnexin and calreticulin. This prolonged association can interfere with proper protein folding and trafficking, and in the case of enveloped viruses, can inhibit the assembly and release of infectious virions. In the context of lysosomal storage disorders such as Gaucher disease, certain iminosugars can act as pharmacological chaperones, stabilizing mutant forms of lysosomal enzymes and facilitating their proper trafficking to the lysosome.

Data Presentation

The following tables summarize the inhibitory and therapeutic concentrations of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) and its N-alkylated derivatives in various in vitro and cell-based assays.

Table 1: α-Glucosidase Inhibitory Activity of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) Derivatives [1]

CompoundIC₅₀ (µM) vs. α-glucosidase
Acarbose (B1664774) (Standard)822.0 ± 1.5
DNJ Derivative 43 30.0 ± 0.60
DNJ Derivative 40160.5 ± 0.60
DNJ Derivative 34150 µM (Kᵢ)

Note: Derivative 43 was found to be approximately 27-fold more active than the standard, acarbose. Kinetic studies revealed that derivatives 43, 40, and 34 are competitive inhibitors.

Table 2: Pharmacological Chaperone Activity of Iminosugar Derivatives in Gaucher Disease Fibroblasts [2]

CompoundConcentration (µM)GCase Activity Increase (fold)
Imino-Glucitol analogue 1 30 2.2
N-octyl imino-glucitol15-301.55

Note: GCase refers to β-glucocerebrosidase, the enzyme deficient in Gaucher disease. The experiments were conducted in N370S mutant fibroblasts.

Table 3: Effect of Deoxynojirimycin (DNJ) on Human Umbilical Vein Endothelial Cells (HUVEC) under High Glucose Conditions [3]

TreatmentConcentrationEffect
Deoxynojirimycin (DNJ) 5 µmol/L Mitigated oxidative DNA damage and cell senescence
Deoxynojirimycin (DNJ)5 - 200 µmol/LStimulated cell viability

Experimental Protocols

Important Pre-experimental Step: Deprotection of this compound

The N-Boc protecting group must be removed to yield the active 1,5-dideoxy-1,5-imino-D-glucitol (DNJ). Standard chemical deprotection methods using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent are effective.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay [4][5][6]

This protocol details a colorimetric assay to determine the inhibitory activity of 1,5-dideoxy-1,5-imino-D-glucitol against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1,5-dideoxy-1,5-imino-D-glucitol (deprotected)

  • Acarbose (positive control)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.5 U/mL solution of α-glucosidase in cold potassium phosphate buffer.

  • Prepare a 5 mM solution of pNPG in potassium phosphate buffer.

  • Prepare a stock solution of deprotected 1,5-imino-D-glucitol and acarbose in the assay buffer. Perform serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add 50 µL of the test compound dilutions or acarbose to the respective wells. For the control wells, add 50 µL of phosphate buffer.

  • Add 50 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 2: Pharmacological Chaperone Activity Assay in Gaucher Disease Patient-Derived Fibroblasts [7][8][9]

This protocol assesses the ability of 1,5-dideoxy-1,5-imino-D-glucitol to increase the residual activity of mutant β-glucocerebrosidase (GCase) in fibroblasts from Gaucher disease patients.

Materials:

  • Gaucher disease patient-derived fibroblasts (e.g., N370S mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,5-dideoxy-1,5-imino-D-glucitol (deprotected)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • 0.2 M Glycine (B1666218) buffer (pH 10.8)

  • Fluorometric plate reader

Procedure:

  • Seed Gaucher patient fibroblasts in a multi-well plate and allow them to adhere overnight.

  • Prepare various concentrations of deprotected 1,5-imino-D-glucitol in complete cell culture medium.

  • Replace the medium in the cell culture plates with the medium containing the test compound. Include an untreated control.

  • Incubate the cells for 5 days.

  • After incubation, wash the cells with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • To measure GCase activity, add the cell lysate to a reaction mixture containing the 4-MUG substrate in an appropriate buffer (e.g., 0.2 M acetate (B1210297) buffer, pH 4.0).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 0.2 M glycine buffer (pH 10.8).

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm).

  • Normalize the GCase activity to the protein concentration and express the results as a fold increase over the untreated control.

Mandatory Visualizations

N_Linked_Glycosylation_and_Calnexin_Cycle cluster_ER_Lumen Endoplasmic Reticulum Lumen cluster_Inhibition Inhibition by 1,5-imino-D-glucitol Glc3Man9 Glc3Man9GlcNAc2-Asn (Nascent Glycoprotein) Glc1Man9 Glc1Man9GlcNAc2-Asn Glc3Man9->Glc1Man9 Glucosidase I & II Calnexin Calnexin/Calreticulin Glc1Man9->Calnexin Binding Man9 Man9GlcNAc2-Asn UGGT UGGT Man9->UGGT Misfolded Folded Correctly Folded Glycoprotein Man9->Folded Correct Folding Calnexin->Man9 Release & Glucosidase II UGGT->Glc1Man9 Reglucosylation ERAD ER-Associated Degradation (ERAD) UGGT->ERAD Terminally Misfolded Inhibitor 1,5-imino-D-glucitol (DNJ) Glucosidase I & II Glucosidase I & II Inhibitor->Glucosidase I & II Inhibits

Caption: Inhibition of the Calnexin/Calreticulin Cycle by 1,5-imino-D-glucitol.

Experimental_Workflow_Alpha_Glucosidase_Inhibition start Start reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - Test Compound (DNJ) - Buffers start->reagents plate Plate Setup (96-well): - Add Test Compound/Control - Add α-Glucosidase reagents->plate preincubate Pre-incubate at 37°C plate->preincubate reaction Add pNPG to start reaction preincubate->reaction incubate Incubate at 37°C reaction->incubate stop Stop reaction with Na2CO3 incubate->stop read Measure Absorbance at 405 nm stop->read calculate Calculate % Inhibition read->calculate end End calculate->end

Caption: Workflow for the in vitro α-Glucosidase Inhibition Assay.

References

Application Notes and Protocols for the Enzymatic Assay of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a piperidine-based iminosugar, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Due to their role in various physiological and pathological processes, including carbohydrate digestion, glycoprotein (B1211001) processing, and lysosomal catabolism, glycosidase inhibitors are of significant interest in drug development for conditions such as diabetes, viral infections, and lysosomal storage disorders. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound makes it a useful intermediate in the synthesis of more complex iminosugar derivatives. However, it can also be evaluated for its own biological activity.

These application notes provide a detailed protocol for the enzymatic evaluation of this compound, focusing on its potential inhibitory activity against α-glucosidase and β-glucosidase, two common targets for iminosugars.

Data Presentation

A comprehensive literature search did not yield specific quantitative inhibitory data (IC50 or Ki values) for this compound against glycosidase enzymes. To provide a relevant context for researchers, the following table summarizes the inhibitory activities of the parent compound, 1,5-imino-D-glucitol (also known as 1-deoxynojirimycin, DNJ), and its N-alkylated derivatives against various glucosidases. This data can serve as a benchmark for interpreting the results of enzymatic assays with this compound.

CompoundEnzymeSubstrateIC50 / KiReference
1-Deoxynojirimycin (DNJ)Yeast α-Glucosidasep-Nitrophenyl-α-D-glucopyranosideIC50: >500 µM[1]
Miglitol (N-hydroxyethyl-DNJ)Yeast α-Glucosidasep-Nitrophenyl-α-D-glucopyranosideIC50: >1000 µM[1]
N-Butyl-DNJYeast α-Glucosidasep-Nitrophenyl-α-D-glucopyranosideIC50: 54 µM[1]
N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)butanamideHuman Glucocerebrosidase (GCase)4-Methylumbelliferyl-β-D-glucopyranosideIC50: 18 µM
N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)pentanamideHuman Glucocerebrosidase (GCase)4-Methylumbelliferyl-β-D-glucopyranosideIC50: 11 µM

Signaling Pathway

α-Glucosidase in Carbohydrate Digestion and Inhibition

α-Glucosidases are enzymes located in the brush border of the small intestine that play a crucial role in the final step of carbohydrate digestion. They break down disaccharides and oligosaccharides into monosaccharides, primarily glucose, which can then be absorbed into the bloodstream. Inhibition of these enzymes can delay carbohydrate digestion and consequently lower the postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes mellitus.

carbohydrate_digestion Polysaccharides Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Polysaccharides->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Alpha_Amylase Salivary & Pancreatic α-Amylase Alpha_Amylase->Polysaccharides Alpha_Glucosidase Brush Border α-Glucosidase Alpha_Glucosidase->Oligosaccharides Reduced_Absorption Delayed Glucose Absorption Alpha_Glucosidase->Reduced_Absorption Inhibitor This compound (Potential Inhibitor) Inhibitor->Alpha_Glucosidase Reduced_Absorption->Bloodstream

Carbohydrate digestion pathway and the role of α-glucosidase inhibition.

Experimental Protocols

1. α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on α-glucosidase activity using a chromogenic substrate.

  • Materials and Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound

    • Acarbose (B1664774) (positive control)

    • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

    • Sodium carbonate (Na2CO3, 1 M)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of α-glucosidase in sodium phosphate buffer.

    • Prepare a stock solution of pNPG in sodium phosphate buffer.

    • In a 96-well microplate, add 50 µL of sodium phosphate buffer to each well.

    • Add 10 µL of the this compound solution (or DMSO for the control and acarbose for the positive control) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well, except for the blank wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + buffer + DMSO) and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. β-Glucosidase (Glucocerebrosidase - GCase) Inhibition Assay

This protocol is adapted for determining the inhibitory effect of this compound on human lysosomal β-glucocerebrosidase (GCase) activity using a fluorogenic substrate.

  • Materials and Reagents:

    • Recombinant human glucocerebrosidase (GCase)

    • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

    • This compound

    • CBE (Conduritol B epoxide, positive control)

    • Citrate-phosphate buffer (0.1 M, pH 5.5) containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100

    • Glycine-NaOH buffer (0.2 M, pH 10.7)

    • Dimethyl sulfoxide (DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

    • Prepare a working solution of GCase in the citrate-phosphate buffer.

    • Prepare a working solution of 4-MUG in the citrate-phosphate buffer.

    • In a 96-well black microplate, add 25 µL of the GCase solution to each well.

    • Add 5 µL of the this compound solution (or DMSO for the control and CBE for the positive control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the 4-MUG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 150 µL of the glycine-NaOH buffer to each well.

    • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a fluorescence microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(F_control - F_sample) / F_control] * 100 where F_control is the fluorescence of the control (enzyme + buffer + DMSO) and F_sample is the fluorescence of the test sample.

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic inhibition assay of this compound.

experimental_workflow Start Start Prep_Reagents Prepare Reagents: - this compound dilutions - Enzyme solution - Substrate solution - Buffers Start->Prep_Reagents Assay_Setup Set up 96-well plate: - Add buffer - Add inhibitor/control - Add enzyme Prep_Reagents->Assay_Setup Pre_incubation Pre-incubation at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Initiate reaction with substrate Pre_incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate reaction Incubation->Reaction_Termination Measurement Measure Absorbance/Fluorescence Reaction_Termination->Measurement Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

General workflow for the enzymatic inhibition assay.

References

Application Notes and Protocols for Studying β-Glucosidase Kinetics using N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases are a class of enzymes crucial for the hydrolysis of β-glucosidic linkages in various biological processes, including cellulose (B213188) degradation, glycoprotein (B1211001) processing, and lysosomal function. Dysregulation of β-glucosidase activity has been implicated in several diseases, such as Gaucher's disease and diabetes. Consequently, the identification and characterization of potent and specific β-glucosidase inhibitors are of significant interest in drug discovery and development.

Iminosugars, which are carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, are a well-established class of glycosidase inhibitors.[1] Their protonated form at physiological pH is thought to mimic the transition state of the glycosidic bond cleavage, leading to potent competitive inhibition.[1] N-Boc-1,5-imino-D-glucitol is an N-acylated derivative of 1-deoxynojirimycin (B1663644) (DNJ), a well-known glucosidase inhibitor. The N-tert-butoxycarbonyl (Boc) protecting group can influence the compound's lipophilicity and interaction with the enzyme's active site.

This document provides detailed application notes and protocols for utilizing this compound to study the kinetics of β-glucosidase. It includes a generalized experimental workflow, a protocol for determining kinetic parameters, and a discussion of the expected mechanism of inhibition.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for a Generic β-Glucosidase

SubstrateKm (mM)Vmax (µmol/min/mg)
p-Nitrophenyl-β-D-glucopyranoside (pNPG)1.0 - 5.050 - 200
Cellobiose2.0 - 10.020 - 100

Table 2: Illustrative Inhibition Constants for this compound against a Generic β-Glucosidase

InhibitorEnzyme SourceKi (µM)IC50 (µM)Type of Inhibition
This compoundAlmond(To be determined)(To be determined)Competitive (Expected)
1-Deoxynojirimycin (Reference)Almond1 - 105 - 50Competitive

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax) for β-Glucosidase

This protocol describes the determination of Km and Vmax for a β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • β-Glucosidase (e.g., from almonds)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Prepare Substrate Solutions: Prepare a series of pNPG solutions in sodium acetate buffer with concentrations ranging from 0.1 to 10 times the expected Km.

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well microplate, add 50 µL of each pNPG concentration in triplicate.

  • Initiate Reaction: Add 50 µL of the β-glucosidase solution to each well to start the reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the initial linear range.

  • Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 solution to each well. This will also develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the concentration of product formed.

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: Determination of Inhibition Constant (Ki) for this compound

This protocol outlines the procedure to determine the inhibition constant (Ki) and the mode of inhibition of this compound against β-glucosidase.

Materials:

  • Same as Protocol 1

  • This compound

Procedure:

  • Prepare Inhibitor Solutions: Prepare a series of dilutions of this compound in sodium acetate buffer.

  • Assay Setup:

    • Set up a matrix in a 96-well microplate with varying concentrations of the substrate (pNPG) and the inhibitor (this compound).

    • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration as described in Protocol 1.

    • To each well, add 25 µL of the appropriate pNPG solution and 25 µL of the appropriate inhibitor solution.

  • Pre-incubation: Pre-incubate the plate with the substrate and inhibitor for 5-10 minutes at the assay temperature.

  • Initiate Reaction: Add 50 µL of the β-glucosidase solution to each well.

  • Incubation, Stopping, and Measurement: Follow steps 5-7 from Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities for all substrate and inhibitor concentrations.

    • Generate Lineweaver-Burk or Dixon plots to visualize the type of inhibition.

    • For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect at the y-axis.

    • Fit the data to the appropriate inhibition model using non-linear regression analysis to determine the Ki value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Initiate reaction with Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Dilutions (pNPG) setup_plate Set up 96-well plate with Substrate and Inhibitor prep_substrate->setup_plate prep_inhibitor Prepare Inhibitor Dilutions (this compound) prep_inhibitor->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calc_velocity Calculate Initial Velocities (V0) read_abs->calc_velocity plot_data Generate Lineweaver-Burk or Dixon Plots calc_velocity->plot_data determine_params Determine Ki and Inhibition Type plot_data->determine_params

Caption: Experimental workflow for determining the inhibition kinetics of this compound on β-glucosidase.

Proposed Mechanism of Inhibition

G Competitive Inhibition of β-Glucosidase E Enzyme (β-Glucosidase) Active Site ES Enzyme-Substrate Complex E:f1->ES k1 EI Enzyme-Inhibitor Complex (Inactive) E:f1->EI Ki S Substrate (pNPG) I Inhibitor (this compound) ES->E:f1 k-1 P Products (p-Nitrophenol + Glucose) ES->P k_cat EI->E:f1

Caption: Diagram illustrating the competitive inhibition of β-glucosidase by this compound.

Discussion

Based on the structure of this compound and the known mechanism of other iminosugar inhibitors, it is anticipated that this compound will act as a competitive inhibitor of β-glucosidase.[1] This means that the inhibitor and the natural substrate compete for binding to the same active site on the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This mode of inhibition is characterized by an increase in the apparent Km of the substrate with increasing inhibitor concentration, while the Vmax remains unchanged.

The N-Boc group may influence the binding affinity and selectivity of the inhibitor. The bulky and hydrophobic nature of the Boc group could lead to additional interactions within or near the active site of the enzyme, potentially altering the inhibitory potency compared to the parent compound, 1-deoxynojirimycin. Experimental determination of the Ki value is essential to quantify the potency of inhibition.

Conclusion

This compound is a promising candidate for the study of β-glucosidase kinetics and inhibition. The protocols provided herein offer a robust framework for characterizing its inhibitory properties. The expected competitive inhibition mechanism, common to iminosugars, provides a solid basis for data interpretation. Further studies to determine the precise kinetic parameters will be invaluable for understanding the structure-activity relationship of N-acylated iminosugars and for the development of novel therapeutic agents targeting β-glucosidases.

References

Application Notes and Protocols: N-Boc-1,5-imino-D-glucitol as a Versatile Precursor for Iminosugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification imparts unique biological activities, most notably the potent and specific inhibition of glycosidases and glycosyltransferases. These enzymes play crucial roles in a myriad of biological processes, including intestinal digestion, glycoprotein (B1211001) processing, and lysosomal catabolism of glycoconjugates. Consequently, iminosugars have emerged as valuable therapeutic agents and research tools for various diseases, including diabetes, viral infections, and lysosomal storage disorders.

N-Boc-1,5-imino-D-glucitol is a key chiral building block for the synthesis of a diverse range of iminosugar derivatives. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for regioselective modifications at the hydroxyl groups and can be readily removed under acidic conditions to enable further derivatization at the nitrogen center. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of various iminosugars, along with data on their biological activities.

Synthetic Workflow and Key Reactions

The general strategy for diversifying this compound involves a two-step process: deprotection of the Boc group followed by N-functionalization. This approach allows for the introduction of a wide array of substituents on the nitrogen atom, leading to a library of iminosugar derivatives with potentially diverse biological activities.

G cluster_0 Core Synthesis Strategy cluster_1 N-Functionalization cluster_2 Diverse Iminosugar Library A This compound B 1,5-Dideoxy-1,5-imino-D-glucitol (Deprotected Intermediate) A->B Boc Deprotection (e.g., TFA, HCl) C N-Alkylation (Alkyl Halides) B->C D Reductive Amination (Aldehydes/Ketones) B->D E Acylation (Acyl Chlorides/Anhydrides) B->E F N-Alkyl Derivatives C->F G N-Arylalkyl Derivatives D->G H N-Acyl Derivatives E->H

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, 1,5-dideoxy-1,5-imino-D-glucitol, which is the key intermediate for subsequent N-functionalization reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of water and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,5-dideoxy-1,5-imino-D-glucitol.

Expected Yield: >90%

Protocol 2: N-Alkylation of 1,5-Dideoxy-1,5-imino-D-glucitol via Reductive Amination

This protocol details the synthesis of N-alkylated iminosugar derivatives through reductive amination of the deprotected intermediate with an aldehyde or ketone.

Materials:

Procedure:

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq) in methanol (15 mL/mmol).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid to maintain a pH of ~5-6.

  • Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or chloroform/methanol/ammonia) to yield the N-alkylated iminosugar derivative.

Protocol 3: Synthesis of a Fluorescently Labeled Iminosugar Probe

This protocol describes the synthesis of a fluorescently labeled iminosugar by reacting the deprotected intermediate with a fluorescent dye containing a reactive group (e.g., an isothiocyanate).

Materials:

  • 1,5-Dideoxy-1,5-imino-D-glucitol

  • Fluorescein isothiocyanate (FITC) or other suitable fluorescent label (1.0 eq)

  • Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA, 2.0 eq)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq) in anhydrous DMF (10 mL/mmol).

  • Add triethylamine (2.0 eq) to the solution.

  • Add the fluorescent label (e.g., FITC) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature in the dark for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the fluorescently labeled iminosugar by reverse-phase HPLC.

Data Presentation: Glycosidase Inhibitory Activity

The synthesized iminosugar derivatives are potent inhibitors of various glycosidases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of several N-substituted 1-deoxynojirimycin (B1663644) (DNJ) derivatives, which are structurally analogous to the compounds synthesized from this compound.

CompoundN-SubstituentTarget EnzymeIC₅₀ (µM)Ki (µM)Reference
1 -H (1-Deoxynojirimycin)Yeast α-glucosidase222.4 ± 0.5-[1]
2 -Butyl (Miglustat)Yeast α-glucosidase--
3 -NonylYeast α-glucosidase--
4 -(CH₂)₂-PhYeast α-glucosidase30.0 ± 0.610[1]
5 -(CH₂)₃-PhYeast α-glucosidase40.5 ± 0.852[1]
6 -(CH₂)₄-PhYeast α-glucosidase55.2 ± 1.1150[1]
7 N-acetyl-6-amino-6-deoxyβ-D-glucosidase-Potent[2]
8 N-acetyl-6-amino-6-deoxy (mannitol analog)α-L-fucosidase-Potent[2]

Signaling Pathway: ER Glycoprotein Quality Control

Iminosugar-based glycosidase inhibitors can interfere with the N-linked glycosylation pathway in the endoplasmic reticulum (ER), a critical process for the proper folding of many viral and cellular glycoproteins. Specifically, inhibitors of ER α-glucosidases I and II can prevent the trimming of glucose residues from the N-glycan precursor, leading to the accumulation of misfolded glycoproteins and their eventual degradation. This mechanism is the basis for the broad-spectrum antiviral activity of many iminosugars.

G cluster_0 ER Lumen Polypeptide Nascent Polypeptide OST Oligosaccharyl- transferase (OST) Polypeptide->OST G3M9 Glycoprotein (Glc₃Man₉GlcNAc₂) OST->G3M9 N-glycosylation GluI α-Glucosidase I G3M9->GluI G2M9 Glycoprotein (Glc₂Man₉GlcNAc₂) GluI->G2M9 Glucose trimming GluII_1 α-Glucosidase II (1st cleavage) G2M9->GluII_1 G1M9 Monoglucosylated Glycoprotein (Glc₁Man₉GlcNAc₂) GluII_1->G1M9 Glucose trimming Calnexin Calnexin/ Calreticulin Cycle G1M9->Calnexin Binding GluII_2 α-Glucosidase II (2nd cleavage) Calnexin->GluII_2 Release Misfolded Misfolded Glycoprotein Calnexin->Misfolded Prolonged binding M9 Correctly Folded Glycoprotein (Man₉GlcNAc₂) GluII_2->M9 Glucose trimming Golgi Golgi Apparatus M9->Golgi Export UGGT UGGT UGGT->G1M9 Reglucosylation Misfolded->UGGT Recognition ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Targeting for degradation Inhibitor Iminosugar Inhibitors (e.g., N-alkyl-DNJ) Inhibitor->GluI Inhibition Inhibitor->GluII_1 Inhibition Inhibitor->GluII_2 Inhibition

Caption: The ER glycoprotein quality control pathway and the points of inhibition by iminosugars.[1][3][4][5][6]

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of iminosugar derivatives. The straightforward deprotection and subsequent N-functionalization protocols allow for the generation of libraries of compounds for screening in various biological assays. The resulting N-substituted iminosugars are potent inhibitors of glycosidases and hold significant promise for the development of new therapeutic agents and chemical probes to study the complex roles of carbohydrates in biology. The provided protocols and data serve as a foundational resource for researchers in glycobiology, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols: In Vitro Evaluation of N-Boc-1,5-imino-D-glucitol on Glucocerebrosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is a lysosomal storage disorder characterized by the deficient activity of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide.[1][2][3][4] One therapeutic strategy for Gaucher disease involves the use of small molecule pharmacological chaperones (PCs).[1][2][3][4][5] These molecules are designed to bind to mutant GCase in the endoplasmic reticulum, promoting its correct folding and trafficking to the lysosome, thereby increasing the effective concentration of the enzyme.[2][3][4][6]

Iminosugars are a class of compounds known to be potent glycosidase inhibitors and have been extensively studied as pharmacological chaperones for Gaucher disease.[5][6][7] N-Boc-1,5-imino-D-glucitol belongs to this class of compounds. While direct in vitro studies on this compound's effect on glucocerebrosidase are not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for analogous iminosugars. These protocols will enable researchers to evaluate the potential of this compound as an inhibitor and/or a pharmacological chaperone of glucocerebrosidase.

Chemical Information: this compound

CharacteristicValue
IUPAC Name tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate[8]
CAS Number 130539-12-7[9][10]
Molecular Formula C11H21NO6[8][9][10]
Molecular Weight 263.29 g/mol [10]
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1CO[8]

Data Presentation: Quantitative Analysis of this compound's Effect on Glucocerebrosidase

The following table template should be used to summarize the quantitative data obtained from the experimental protocols described below.

ParameterExperimental ConditionThis compoundPositive Control (e.g., Isofagomine)
IC50 (µM) Recombinant human GCase, pH 5.2[Insert Value][Insert Value]
Recombinant human GCase, pH 7.4[Insert Value][Insert Value]
Ki (µM) Competitive Inhibition Model[Insert Value][Insert Value]
GCase Activity Enhancement (Fold Change) Patient-derived fibroblasts (e.g., N370S)[Insert Value][Insert Value]
Patient-derived fibroblasts (e.g., L444P)[Insert Value][Insert Value]
EC50 (µM) for Chaperoning Activity Patient-derived fibroblasts (e.g., N370S)[Insert Value][Insert Value]

Experimental Protocols

Protocol 1: In Vitro Glucocerebrosidase Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on recombinant human glucocerebrosidase.

Materials:

  • Recombinant human glucocerebrosidase (e.g., Cerezyme)

  • This compound

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) (substrate)

  • Citrate-phosphate buffer (0.1 M, pH 5.2)

  • Sodium taurocholate

  • Glycine-NaOH buffer (0.2 M, pH 10.4) (stop solution)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a working solution of 4-MUG in the citrate-phosphate buffer.

    • Prepare a working solution of recombinant GCase in the citrate-phosphate buffer containing sodium taurocholate.

  • Assay Setup:

    • Add 10 µL of varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Add 20 µL of the GCase enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 150 µL of the glycine-NaOH buffer.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

    • To determine the inhibitor constant (Ki), repeat the assay with varying concentrations of both the inhibitor and the substrate. The data can be analyzed using Dixon plots (1/velocity vs. inhibitor concentration).[7]

Protocol 2: Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts

This protocol assesses the ability of this compound to enhance the activity of mutant GCase in cells.

Materials:

  • Gaucher patient-derived fibroblast cell lines (e.g., carrying N370S or L444P mutations)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • The reagents for the in vitro GCase inhibition assay (from Protocol 1)

Procedure:

  • Cell Culture and Treatment:

    • Culture the patient-derived fibroblasts in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

    • Treat the cells with varying concentrations of this compound for 3-5 days.[4] Include a vehicle control and a positive control chaperone.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the cell lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate using the BCA Protein Assay Kit.

  • GCase Activity Measurement:

    • Measure the GCase activity in the cell lysates using the in vitro GCase inhibition assay protocol described above (Protocol 1). Normalize the GCase activity to the total protein concentration.

  • Data Analysis:

    • Calculate the fold change in GCase activity for each concentration of this compound relative to the vehicle-treated cells.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal enhancement of GCase activity) by plotting the fold change in activity against the compound concentration.

Visualizations

GCase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare GCase solution add_enzyme Add GCase and incubate prep_enzyme->add_enzyme prep_substrate Prepare 4-MUG substrate start_reaction Add 4-MUG to start reaction prep_substrate->start_reaction add_enzyme->start_reaction stop_reaction Stop reaction with Glycine-NaOH start_reaction->stop_reaction measure_fluorescence Measure fluorescence stop_reaction->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro glucocerebrosidase inhibition assay.

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_trafficking Trafficking cluster_lysosome Lysosome (Acidic pH) mutant_gcase Misfolded Mutant GCase bound_gcase Correctly Folded GCase-PC Complex mutant_gcase->bound_gcase binds to degradation ER-Associated Degradation mutant_gcase->degradation leads to pc This compound (Pharmacological Chaperone) golgi Golgi Apparatus bound_gcase->golgi traffics to active_gcase Active GCase golgi->active_gcase delivers to products Glucose + Ceramide active_gcase->products hydrolyzes substrate Glucosylceramide

Caption: Mechanism of action of a pharmacological chaperone on mutant GCase.

References

Application Notes and Protocols: Experimental Design for Testing Iminosugar Inhibitors in Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimics with significant therapeutic potential, particularly as inhibitors of glycosidases.[1][2][3][4] These compounds are structurally similar to monosaccharides, with a nitrogen atom replacing the endocyclic oxygen.[5] This structural feature allows them to competitively inhibit enzymes involved in glycoprotein (B1211001) and glycolipid processing.[5] In fibroblasts, these inhibitors can modulate various cellular processes, including signaling pathways related to fibrosis and lysosomal storage disorders.[6][7] Dysregulation of these pathways is implicated in numerous diseases, making iminosugar inhibitors a promising area of research for novel therapeutic interventions.

This document provides a detailed experimental design for testing the efficacy and mechanism of action of iminosugar inhibitors in fibroblast cell cultures. The protocols outlined below cover essential assays for determining cell viability, enzyme inhibition, and the impact on protein expression and signaling pathways.

Key Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_downstream Downstream Analysis cluster_data Data Analysis & Interpretation fibroblast_culture Fibroblast Cell Culture inhibitor_prep Iminosugar Inhibitor Preparation treatment Treatment of Fibroblasts inhibitor_prep->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability enzyme_activity Enzyme Activity Assay treatment->enzyme_activity western_blot Western Blotting treatment->western_blot qpcr qPCR treatment->qpcr immunofluorescence Immunofluorescence treatment->immunofluorescence data_analysis Quantitative Data Analysis viability->data_analysis enzyme_activity->data_analysis western_blot->data_analysis qpcr->data_analysis pathway_analysis Signaling Pathway Interpretation immunofluorescence->pathway_analysis data_analysis->pathway_analysis

Caption: General experimental workflow for testing iminosugar inhibitors in fibroblasts.

Materials and Reagents

  • Human dermal fibroblasts (or other relevant fibroblast cell line)

  • Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)[8]

  • Iminosugar inhibitors (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability assay kit (e.g., MTS or MTT)

  • Enzyme activity assay kit (specific to the target glycosidase)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

  • Primary and secondary antibodies for Western blotting

  • RNA isolation kit

  • cDNA synthesis kit[10]

  • qPCR master mix and primers for target genes[11]

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI stain

  • Mounting medium

Experimental Protocols

Protocol 1: Fibroblast Cell Culture and Treatment
  • Cell Culture: Culture human dermal fibroblasts in T-75 flasks with fibroblast growth medium at 37°C in a humidified incubator with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, and re-plate at a lower density.[12]

  • Seeding for Experiments: Seed fibroblasts in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA isolation) and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the iminosugar inhibitor in culture medium. Replace the existing medium with the inhibitor-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

Protocol 2: Cell Viability Assay (MTS/MTT)
  • After the treatment period, add the MTS or MTT reagent to each well of the 96-well plate according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Enzyme Activity Assay
  • Prepare cell lysates from treated and control fibroblasts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform the enzyme activity assay using a commercial kit specific for the target glycosidase, following the manufacturer's protocol. This typically involves incubating the cell lysate with a substrate that produces a fluorescent or colorimetric signal upon cleavage.

  • Measure the signal using a microplate reader.

  • Normalize the enzyme activity to the total protein concentration.

Protocol 4: Western Blotting
  • Protein Extraction: Lyse treated and control cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[9][13]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Isolate total RNA from treated and control fibroblasts using an RNA isolation kit.[10]

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[10]

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).[11][16]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[10]

Protocol 6: Immunofluorescence
  • Cell Seeding and Treatment: Seed fibroblasts on glass coverslips in a 24-well plate and treat with the iminosugar inhibitor.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with the primary antibody for 1 hour at room temperature, followed by incubation with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Iminosugar Inhibitor on Cell Viability

Inhibitor Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
10
50
100

Table 2: IC50 Values for Glycosidase Inhibition

Iminosugar InhibitorTarget GlycosidaseIC50 (µM)
Inhibitor Aα-glucosidase
Inhibitor Bβ-glucosidase

Table 3: Relative Protein Expression from Western Blot Analysis

TreatmentTarget Protein 1 (Fold Change)Target Protein 2 (Fold Change)
Vehicle Control1.01.0
Inhibitor (10 µM)
Inhibitor (50 µM)

Table 4: Relative Gene Expression from qPCR Analysis

TreatmentTarget Gene 1 (Fold Change)Target Gene 2 (Fold Change)
Vehicle Control1.01.0
Inhibitor (10 µM)
Inhibitor (50 µM)

Signaling Pathway Visualization

Iminosugar inhibitors can impact various signaling pathways in fibroblasts. For example, they can modulate pathways involved in fibrosis, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6][17]

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_complex->Gene_transcription Iminosugar Iminosugar Inhibitor ER Endoplasmic Reticulum Iminosugar->ER Targets Glycoprotein_processing Glycoprotein Processing Iminosugar->Glycoprotein_processing Inhibits Glycoprotein_processing->TGFbR Modulates Receptor Glycosylation and Signaling

Caption: Potential mechanism of iminosugar inhibitors on the TGF-β signaling pathway.

References

Application Notes and Protocols for the Solubilization of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1,5-imino-D-glucitol is a chemically modified iminosugar, a class of compounds known for their potential as glycosidase inhibitors. The presence of the N-tert-butoxycarbonyl (N-Boc) protecting group alters the molecule's polarity and may influence its biological activity and permeability across cell membranes. Proper solubilization of this compound is a critical first step for its use in a wide range of biological experiments, including enzymatic assays and cell-based studies. These application notes provide detailed protocols for the solubilization and subsequent use of this compound, ensuring reliable and reproducible experimental outcomes.

The N-Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to yield 1,5-imino-D-glucitol. This property allows for two primary experimental approaches: utilizing the N-Boc protected compound directly or using it as a pro-drug that can be deprotected in situ or prior to the experiment to release the active iminosugar.

Data Presentation: Solubility of this compound

Based on the general properties of N-Boc protected polar molecules, the following table summarizes the anticipated solubility of this compound in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests to confirm these recommendations with your specific batch of the compound.

SolventChemical FormulaPolarityAnticipated SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar aproticHighPreparation of high-concentration stock solutions for cell culture and enzymatic assays.
Ethanol (EtOH)C₂H₅OHPolar proticModerate to HighPreparation of stock solutions for various biological assays. Good alternative to DMSO.
Methanol (MeOH)CH₃OHPolar proticModerate to HighUseful for preparing solutions for chemical reactions and some biological assays.
WaterH₂OPolar proticLow to ModerateMay require sonication or gentle heating. Best for preparing final dilutions from a stock solution.
Phosphate-Buffered Saline (PBS)-Aqueous bufferLowSimilar to water. Use for final dilutions in physiological pH experiments.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound that can be stored and diluted for various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 2.63 mg of the compound for every 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile serological pipettes and tubes

Procedure:

  • Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM DMSO stock solution.

  • Mixing: Gently mix the medium by pipetting up and down or by swirling the flask/plate.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment by adding the same volume of DMSO to the cell culture medium without the compound. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 3: In Situ Deprotection to Generate 1,5-imino-D-glucitol

The acidic environment of certain cellular compartments, such as lysosomes, may facilitate the in situ cleavage of the N-Boc group, releasing the active 1,5-imino-D-glucitol.

Experimental Consideration:

When designing experiments where the deprotected form is the intended active molecule, consider the pH of the experimental system. The rate of N-Boc cleavage is dependent on the acid concentration. While spontaneous deprotection in standard cell culture medium (pH ~7.4) is expected to be slow, the acidic environment of lysosomes (pH ~4.5-5.0) could promote this conversion.

Workflow:

  • Prepare and treat cells with this compound as described in Protocol 2.

  • Incubate the cells for the desired period to allow for cellular uptake and potential metabolism/deprotection.

  • Analyze the biological effect of interest. It is advisable to run a parallel experiment with 1,5-imino-D-glucitol (the deprotected form) as a positive control.

Protocol 4: Chemical Deprotection of this compound Prior to Experimentation

For experiments requiring the direct use of 1,5-imino-D-glucitol, the N-Boc group can be chemically removed prior to its addition to the biological system.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas supply

  • pH meter and appropriate buffers for neutralization

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of DCM.

  • Acid Treatment: Add an excess of TFA (e.g., a 1:1 ratio of TFA:DCM) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen gas or by rotary evaporation.

  • Neutralization and Formulation: The resulting product will be the trifluoroacetate (B77799) salt of 1,5-imino-D-glucitol. This can be dissolved in an appropriate buffer and neutralized to the desired pH for the experiment.

Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

G compound This compound (Pro-drug) cell Cell Membrane compound->cell Uptake cytoplasm Cytoplasm cell->cytoplasm lysosome Lysosome (Acidic pH) cytoplasm->lysosome deprotected 1,5-imino-D-glucitol (Active Form) lysosome->deprotected N-Boc Cleavage target Glycosidase Target deprotected->target Inhibition

Caption: Proposed pathway for in situ activation of this compound.

Application Notes and Protocols: N-Boc-1,5-imino-D-glucitol in the Development of Enzyme Replacement Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undiggraded or partially degraded substrates within lysosomes due to deficient enzyme activity.[1] Enzyme replacement therapy (ERT) is a common treatment strategy for some LSDs, however, it faces challenges such as poor biodistribution to certain tissues and the rapid degradation of the infused enzyme. Pharmacological chaperone therapy (PCT) has emerged as a promising alternative or complementary approach.[2] Pharmacological chaperones (PCs) are small molecules that bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the residual enzyme activity.[2][3]

Iminosugars, which are carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, are a prominent class of PCs.[4] 1,5-Dideoxy-1,5-imino-D-glucitol and its derivatives are potent and selective inhibitors of glycosidases and have shown significant potential as PCs for LSDs such as Gaucher and Pompe disease.[3] N-Boc-1,5-imino-D-glucitol is a key intermediate in the synthesis of these active iminosugar chaperones. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen allows for selective modifications at other positions of the iminosugar scaffold. Subsequent deprotection of the N-Boc group is a critical step to yield the active pharmacological chaperone capable of interacting with the target enzyme.[5]

These application notes provide an overview of the use of this compound as a precursor for developing pharmacological chaperones and include generalized protocols for its deprotection and subsequent evaluation in the context of ERT for lysosomal storage disorders.

Mechanism of Action of Iminosugar Pharmacological Chaperones

Iminosugar-based pharmacological chaperones function by binding to the active site of a misfolded mutant enzyme in the endoplasmic reticulum (ER). This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly folded enzyme to catabolize its accumulated substrate.[3]

G cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_Enzyme Misfolded Mutant Enzyme Complex Enzyme-Chaperone Complex Misfolded_Enzyme->Complex Binding Degradation ER-Associated Degradation (ERAD) Misfolded_Enzyme->Degradation Default Pathway PC Pharmacological Chaperone (Iminosugar) PC->Complex Trafficking Correct Folding and Trafficking Complex->Trafficking Active_Enzyme Active Enzyme Complex->Active_Enzyme Dissociation in Lysosome Golgi_Processing Further Processing Trafficking->Golgi_Processing Golgi_Processing->Active_Enzyme Substrate Accumulated Substrate Active_Enzyme->Substrate Catalysis Products Metabolized Products Substrate->Products

Figure 1. Mechanism of action of pharmacological chaperones.

Application: Development of Pharmacological Chaperones for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase). This results in the accumulation of glucosylceramide in various tissues. Several N-alkylated derivatives of 1,5-dideoxy-1,5-imino-D-glucitol have been investigated as pharmacological chaperones for Gaucher disease. These studies demonstrate that the length and nature of the N-alkyl chain significantly influence the chaperone activity.

CompoundMutant GCase GenotypeConcentration for Max. Activity EnhancementFold Increase in GCase ActivityReference
N-octyl-imino-glucitolN370S15-30 µM1.55[6]
Imino-Glucitol analogue 1N370S30 µM2.2[6]
Isofagmine-based chaperone 3N370SNot specified2.5[3]
Isofagmine-based chaperone 4N370SNot specifiedNot specified[3]
Imino-Glucitol analogue 1G202RNot specifiedNot specified[6]
Isofagmine-based chaperone 3G202RNot specified7.2[3]
Isofagmine-based chaperone 4G202RNot specifiedNot specified[3]
N-nonyl-deoxynojirimycin (NN-DNJ)N370S~30 µM1.5[1]

Table 1: Enhancement of Glucocerebrosidase (GCase) activity by N-alkylated 1,5-dideoxy-1,5-imino-D-glucitol derivatives and related compounds in Gaucher patient-derived fibroblasts.

Experimental Protocols

The following protocols are generalized based on methodologies reported for analogous iminosugar compounds. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Deprotection of this compound

The N-Boc protecting group must be removed to yield the active 1,5-dideoxy-1,5-imino-D-glucitol, which can then be used in chaperone assays or for further N-alkylation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (e.g., 4M)[7]

  • Dichloromethane (DCM) or Dioxane (anhydrous)[7]

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM or dioxane.

  • Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane to the solution at 0 °C.[7]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1,5-dideoxy-1,5-imino-D-glucitol, can be purified by column chromatography on silica (B1680970) gel if necessary.

G Start This compound in Solvent Reaction Deprotection Reaction (Stirring at RT) Start->Reaction Reagent Acid (TFA or HCl/dioxane) Reagent->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product 1,5-dideoxy-1,5-imino-D-glucitol Purification->Product

Figure 2. Workflow for the deprotection of this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol is to determine the inhibitory activity of the deprotected iminosugar on the target lysosomal enzyme (e.g., GCase).

Materials:

  • Purified recombinant human lysosomal enzyme (e.g., glucocerebrosidase)

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for GCase)

  • Deprotected 1,5-dideoxy-1,5-imino-D-glucitol or its N-alkylated derivatives

  • Assay buffer (e.g., citrate/phosphate buffer at optimal pH for the enzyme)

  • Stop solution (e.g., glycine-NaOH buffer, pH 10.7)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the iminosugar inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of the purified enzyme to each well.

  • Add the different concentrations of the iminosugar inhibitor to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a plate reader (e.g., excitation at 365 nm and emission at 445 nm).

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 3: Cellular Chaperone Activity Assay in Patient-Derived Fibroblasts

This protocol assesses the ability of the iminosugar to increase the residual enzyme activity in cells derived from patients with a lysosomal storage disorder.

Materials:

  • Patient-derived fibroblast cell line with a specific mutation (e.g., N370S for Gaucher disease)

  • Normal human fibroblast cell line (as a control)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Deprotected 1,5-dideoxy-1,5-imino-D-glucitol or its N-alkylated derivatives

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford reagent for protein quantification

  • Materials for the in vitro enzyme activity assay (as described in Protocol 2)

Procedure:

  • Seed the patient-derived and normal fibroblasts in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the iminosugar compound for a period of 3-5 days. Include an untreated control.

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using the cell lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration in each lysate using the Bradford assay.

  • Measure the enzyme activity in the cell lysates using the in vitro enzyme activity assay protocol, normalizing the activity to the total protein concentration.

  • Calculate the fold increase in enzyme activity in the treated cells compared to the untreated control cells.

G Start Seed Patient-Derived Fibroblasts Treatment Treat with Iminosugar (Varying Concentrations and Time) Start->Treatment Wash Wash Cells (PBS) Treatment->Wash Lysis Cell Lysis Wash->Lysis Centrifugation Centrifuge and Collect Supernatant Lysis->Centrifugation Protein_Quant Protein Quantification (Bradford Assay) Centrifugation->Protein_Quant Enzyme_Assay Enzyme Activity Assay (Fluorogenic Substrate) Centrifugation->Enzyme_Assay Analysis Data Analysis: Fold Increase in Activity Protein_Quant->Analysis Enzyme_Assay->Analysis

Figure 3. Workflow for assessing cellular chaperone activity.

Conclusion

This compound serves as a crucial building block for the synthesis of a diverse range of 1,5-dideoxy-1,5-imino-D-glucitol derivatives with potential as pharmacological chaperones for enzyme replacement therapies. The provided protocols offer a foundational framework for the deprotection of this precursor and the subsequent evaluation of the active iminosugars in both in vitro and cellular models of lysosomal storage disorders. Further optimization and structure-activity relationship studies are essential to develop highly potent and selective pharmacological chaperones for clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of N-Boc-1,5-imino-D-glucitol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?

Answer: Low overall yield in the synthesis of this compound often stems from inefficiencies in two key stages: the reductive amination to form the 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) core and the subsequent N-Boc protection.

  • Reductive Amination: This step involves the formation of a piperidine (B6355638) ring from a dicarbonyl sugar precursor. The efficiency of this reaction is highly dependent on the choice of reducing agent and reaction conditions. Incomplete imine formation or undesired side reactions, such as the reduction of the aldehyde starting material, can significantly lower the yield. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).

  • N-Boc Protection: The protection of the secondary amine in DNJ with a Boc group can also be a source of yield loss. Incomplete reactions or difficulties in purifying the final product from the reaction mixture are common issues.

Question 2: I am observing multiple spots on my TLC plate after the reductive amination step. What are the likely side products and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate following reductive amination can indicate a mixture of the desired product, unreacted starting material, and side products. Common side products include the partially or fully reduced starting aldehyde. To minimize these, consider the following:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred over stronger reducing agents like sodium borohydride (B1222165) (NaBH4) for reductive aminations.[1] This is because they are more selective for the iminium ion over the carbonyl group, thus reducing the likelihood of aldehyde reduction.[2]

  • pH Control: The pH of the reaction mixture can be critical for efficient imine formation. Maintaining a mildly acidic pH (around 5-6) can facilitate the reaction.

  • Stepwise Addition: Adding the reducing agent portion-wise can help to control the reaction and minimize side reactions.

Question 3: The purification of 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) is challenging due to its high polarity. What purification strategies are recommended?

Answer: 1,5-dideoxy-1,5-imino-D-glucitol is a highly polar compound, which can make its purification by conventional silica (B1680970) gel chromatography difficult. Here are some effective strategies:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying polar amino compounds. The basic nitrogen atom of DNJ allows it to bind to a cation-exchange resin. After washing away impurities, the pure compound can be eluted with a change in pH or ionic strength.

  • Reversed-Phase Chromatography: In some cases, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/methanol or water/acetonitrile mixtures) can provide good separation.

  • Protection/Deprotection Strategy: If purification of the free amine proves too difficult, an alternative is to protect the amine with a lipophilic protecting group (like Boc) immediately after the reductive amination. The resulting N-Boc protected compound is significantly less polar and can be more easily purified by standard silica gel chromatography.[3] The protecting group can then be removed in a subsequent step if the free amine is required.

Question 4: My N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol is incomplete. How can I drive the reaction to completion?

Answer: To ensure complete N-Boc protection, consider the following factors:

  • Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Base: A suitable base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, is required to neutralize the acid formed during the reaction.

  • Solvent: A mixture of a polar organic solvent like tetrahydrofuran (B95107) (THF) or dioxane with water is often effective.[3]

  • Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time (monitor by TLC). Gentle heating may be necessary in some cases, but be cautious of potential side reactions.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of 1-deoxynojirimycin (B1663644) (DNJ) and its N-alkylated derivatives, which provides a benchmark for expected outcomes.

StepStarting MaterialProductReagents/ConditionsReported YieldReference
Double Reductive Amination2,3,4,6-tetra-O-benzyl-α-glucopyranose derivativeProtected N-butyl-DNJ1. LiAlH4; 2. Pfitzner-Moffat oxidation; 3. Butylamine, NaBH3CN70% (over 4 steps)[4]
Double Reductive Amination5-keto-D-glucose1-deoxynojirimycin (DNJ)Benzhydrylamine, NaBH3CN, then H2, Pd(OH)2/C67%[4]
N-Alkylation1-deoxynojirimycin (DNJ)N-alkylated DNJAlkyl bromide, K₂CO₃, DMFNot specified[5]
N-Boc ProtectionPolar Amino AlcoholN-Boc Protected Amino AlcoholBoc₂O, NaOH, THF/WaterNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dideoxy-1,5-imino-D-glucitol (DNJ) via Double Reductive Amination of a Protected Glucose Derivative

This protocol is adapted from the general principles of double reductive amination of sugars.[4]

Step 1: Preparation of the 1,5-dicarbonyl sugar derivative

  • Start with a protected glucose derivative, such as 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose.

  • Reduce the hemiacetal to the corresponding 1,5-diol using a suitable reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Perform a double oxidation of the primary and secondary hydroxyl groups at C1 and C5 to the corresponding aldehydes using a mild oxidation method such as the Pfitzner-Moffat oxidation.

Step 2: Intramolecular Reductive Amination

  • Dissolve the crude 1,5-dicarbonyl sugar derivative in a suitable solvent like methanol.

  • Add a source of ammonia, such as ammonium (B1175870) formate, and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and work up to isolate the protected DNJ derivative.

Step 3: Deprotection

  • Remove the benzyl (B1604629) protecting groups by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) to yield 1,5-dideoxy-1,5-imino-D-glucitol (DNJ).

  • Purify the final product using ion-exchange chromatography.

Protocol 2: N-Boc Protection of 1,5-Dideoxy-1,5-imino-D-glucitol

This protocol is a general method for the N-Boc protection of polar amino alcohols.[3]

  • Dissolve 1,5-dideoxy-1,5-imino-D-glucitol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add a base such as sodium hydroxide (B78521) (1.1 eq) or triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Synthesis_Pathway start D-Glucose step1 Protection of Hydroxyl Groups start->step1 protected_glucose Protected Glucose (e.g., Benzylated) step1->protected_glucose step2 Reductive Opening protected_glucose->step2 diol Protected 1,5-Diol step2->diol step3 Double Oxidation diol->step3 dicarbonyl Protected 1,5-Dicarbonyl step3->dicarbonyl step4 Reductive Amination (NH4+, NaBH3CN) dicarbonyl->step4 protected_dnj Protected DNJ step4->protected_dnj step5 Deprotection (e.g., H2, Pd/C) protected_dnj->step5 dnj 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) step5->dnj step6 Boc Protection (Boc2O, Base) dnj->step6 final_product This compound step6->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue check_reductive_amination Check Reductive Amination Step issue->check_reductive_amination check_boc_protection Check Boc Protection Step issue->check_boc_protection start Low Overall Yield start->issue sub_issue1 Multiple Spots on TLC after Reductive Amination check_reductive_amination->sub_issue1 sub_issue2 Purification Difficulty of DNJ check_reductive_amination->sub_issue2 sub_issue3 Incomplete Boc Protection check_boc_protection->sub_issue3 solution1a Use milder reducing agent (NaBH3CN or NaBH(OAc)3) sub_issue1->solution1a solution1b Control pH (5-6) sub_issue1->solution1b solution1c Optimize reaction conditions (temperature, time) sub_issue1->solution1c solution2a Use Ion-Exchange Chromatography sub_issue2->solution2a solution2b Try Reversed-Phase HPLC sub_issue2->solution2b solution2c Protect with Boc before purification sub_issue2->solution2c solution3a Use excess Boc2O sub_issue3->solution3a solution3b Ensure adequate base is present sub_issue3->solution3b solution3c Optimize solvent and temperature sub_issue3->solution3c

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: N-Boc Deprotection of Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iminosugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-Boc deprotection step, a critical stage in the synthesis of these promising therapeutic agents.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you quickly identify and resolve challenges in your experimental workflow.

Q1: My N-Boc deprotection is incomplete or very slow. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Several factors could be at play:

  • Insufficient Acid: Iminosugars may contain basic nitrogens that can quench the acid, necessitating stoichiometric or even excess amounts of acid for the reaction to proceed to completion. The reaction kinetics can also show a second-order dependence on the acid concentration.[1]

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease the effective acidity of the reaction medium, leading to a slower reaction rate.[1] Ensure you are using anhydrous reagents and solvents.

  • Reaction Conditions: The reaction time may be too short or the temperature too low. While many N-Boc deprotections are rapid at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: A sterically hindered N-Boc group on the iminosugar ring can be more challenging to remove, often requiring more forcing conditions.[1]

Troubleshooting Steps:

  • Increase Acid Equivalents: Gradually increase the equivalents of TFA or HCl. Start with a common excess (e.g., 10-20 equivalents) and monitor the reaction progress.

  • Verify Reagent Quality: Use a fresh bottle of TFA or distill it if necessary. Ensure your reaction solvent (e.g., DCM, dioxane) is anhydrous.

  • Optimize Reaction Time and Temperature: Extend the reaction time and monitor by TLC or LC-MS. If the reaction is still sluggish, consider a modest increase in temperature (e.g., to 40°C), but be mindful of potential side reactions.

  • Consider a Stronger Acidic System: If TFA is ineffective, a solution of HCl in an organic solvent like dioxane (typically 4M) or methanol (B129727) can be more potent.[2][3]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A2: The primary culprit for side reactions is the formation of the reactive tert-butyl cation intermediate during the acidic cleavage of the Boc group.[1]

  • Tert-Butylation: The tert-butyl cation is a potent electrophile and can alkylate nucleophilic functional groups on your iminosugar or in the reaction mixture. The free hydroxyl groups on the iminosugar ring are potential sites for this side reaction, leading to the formation of tert-butyl ethers.

  • Degradation of Other Protecting Groups: If your iminosugar contains other acid-sensitive protecting groups (e.g., silyl (B83357) ethers like TBDMS, acetals), they may be partially or fully cleaved under the deprotection conditions.

Mitigation Strategies:

  • Use Scavengers: To trap the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane (TES).

  • Optimize Reaction Conditions: Use the mildest possible conditions that still afford complete deprotection. This could mean lowering the temperature, reducing the acid concentration, or shortening the reaction time.

  • Choose an Orthogonal Protecting Group Strategy: If you consistently face issues with the stability of other protecting groups, consider redesigning your synthesis to use protecting groups that are stable to acidic conditions (e.g., benzyl (B1604629) ethers, esters).

  • Alternative Deprotection Methods: If acidic conditions are inherently problematic for your substrate, explore alternative, non-acidic deprotection methods (see FAQ section below).

Q3: How can I effectively monitor the progress of my N-Boc deprotection reaction?

A3: Careful reaction monitoring is crucial for achieving a clean and complete reaction.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. The deprotected iminosugar, being a free amine, will have a significantly different Rf value (typically lower and more polar) than the N-Boc protected starting material. Staining the TLC plate with a ninhydrin (B49086) solution is highly effective, as it will produce a distinct color (usually purple or yellow) with the newly formed amine, while the starting material will not be stained.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you take a sample from the reaction mixture, you can monitor the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm in the 1H NMR spectrum.[1]

Frequently Asked Questions (FAQs)

Q: What are the standard conditions for N-Boc deprotection of iminosugars using TFA?

A: A common starting point is to treat the N-Boc protected iminosugar with a solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.[4] The reaction is typically stirred for 1-4 hours. However, the optimal conditions will depend on the specific substrate.

Q: When should I choose HCl over TFA for N-Boc deprotection?

A: A 4M solution of HCl in dioxane is often considered a stronger deprotecting agent than TFA/DCM and can be effective for more resistant N-Boc groups.[3] Additionally, the resulting amine hydrochloride salt is often a crystalline solid, which can facilitate isolation and purification.[3] In contrast, TFA salts are frequently oils, which can be more challenging to handle.[3]

Q: My deprotected iminosugar is highly water-soluble. What is the best work-up procedure?

A: The high polarity and water solubility of deprotected iminosugars can make extraction from aqueous media challenging. Here are some strategies:

  • Evaporation and Trituration: After the reaction, remove the acid and solvent under reduced pressure (co-evaporating with a solvent like toluene (B28343) can help remove residual TFA). The resulting amine salt can then be triturated with a non-polar solvent like diethyl ether to induce precipitation, followed by filtration.

  • Basic Resin: To obtain the free amine directly without an aqueous basic wash, you can use a basic ion-exchange resin (e.g., Amberlyst A21).[2] After the reaction, the mixture is passed through a column of the resin, which neutralizes the acid and traps the salt, eluting the free amine.

  • Lyophilization: If the product is still in an aqueous solution after work-up, lyophilization (freeze-drying) can be an effective method for isolating the highly polar product.

Q: Are there any mild or non-acidic methods for N-Boc deprotection suitable for sensitive iminosugars?

A: Yes, several alternative methods can be employed when acidic conditions are not tolerated:

  • Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection, often leading to shorter reaction times and cleaner products. This has been successfully applied to N-Boc-D-glucosamine.[5]

  • Thermolytic Deprotection: Heating the N-Boc protected iminosugar in a high-boiling point solvent or even neat can effect deprotection, although this may not be suitable for thermally sensitive substrates.[6]

  • Lewis Acid Catalysis: Certain Lewis acids, such as ZnBr2, have been used for milder Boc deprotection.

  • Oxalyl Chloride in Methanol: This system provides a mild method for selective N-Boc deprotection at room temperature.[7][8]

  • Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent can act as both the reaction medium and catalyst for an efficient and greener deprotection.[9][10]

Data Summary

The choice of deprotection conditions can significantly impact reaction time and yield. The following table summarizes typical conditions for various methods.

Deprotection MethodReagentsSolventTemperatureTypical Reaction TimeNotes
Standard Acidic 20-50% TFADichloromethaneRoom Temp.1 - 4 hoursMost common method; can be harsh.
Stronger Acidic 4M HCl1,4-Dioxane (B91453)Room Temp.30 min - 2 hoursFor more resistant substrates.
Microwave-Assisted Acid or BaseVariesElevated5 - 30 minutesRapid and often cleaner.[5]
Thermolytic NoneHigh-boiling solvent or neat100-180°C15 min - several hoursFor acid-sensitive substrates.[6]
Oxalyl Chloride Oxalyl ChlorideMethanolRoom Temp.1 - 4 hoursMild and selective.[7][8]
Deep Eutectic Solvent ChCl:pTSANoneRoom Temp.10 - 30 minutesGreen and efficient.[9][10]

Key Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA/DCM

  • Dissolve the N-Boc protected iminosugar in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature and monitor its progress by TLC (staining with ninhydrin).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt can be used directly in the next step or converted to the free amine. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., NaHCO3, NH4OH), and either extract with an organic solvent (if possible) or purify by ion-exchange chromatography.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected iminosugar in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt often precipitates and can be isolated by filtration and washing with a non-polar solvent like diethyl ether.

Protocol 3: Microwave-Assisted N-Boc Deprotection of N-Boc-Glucosamine

This protocol is adapted from the literature for N-Boc-D-glucosamine and may require optimization for other iminosugars.[5]

  • In a microwave-safe vessel, dissolve the N-Boc protected glucosamine (B1671600) derivative in a suitable solvent. The original study does not specify the solvent for the microwave cleavage, but typical solvents for microwave chemistry that are compatible with acidic or basic conditions could be tested (e.g., DMF, DMA, or even water for catalyst-free conditions under high temperature and pressure).

  • Add the deprotecting agent (e.g., a catalytic amount of acid or base, or perform the reaction under neutral conditions with just water).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-15 minutes).

  • After cooling, work up the reaction mixture as appropriate for the chosen conditions to isolate the deprotected product.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_product Product N-Boc Iminosugar N-Boc Iminosugar Acidic Conditions (TFA or HCl) Acidic Conditions (TFA or HCl) N-Boc Iminosugar->Acidic Conditions (TFA or HCl) TLC (Ninhydrin) TLC (Ninhydrin) Acidic Conditions (TFA or HCl)->TLC (Ninhydrin) Evaporation / Neutralization Evaporation / Neutralization TLC (Ninhydrin)->Evaporation / Neutralization Deprotected Iminosugar Deprotected Iminosugar Evaporation / Neutralization->Deprotected Iminosugar Troubleshooting_Logic cluster_causes cluster_solutions start Incomplete Deprotection? insufficient_acid Insufficient Acid start->insufficient_acid poor_reagents Poor Reagent Quality start->poor_reagents conditions Suboptimal Conditions start->conditions increase_acid Increase Acid Equivalents insufficient_acid->increase_acid fresh_reagents Use Fresh/Anhydrous Reagents poor_reagents->fresh_reagents optimize Increase Time/Temperature conditions->optimize

References

Technical Support Center: Optimizing N-Boc-1,5-imino-D-glucitol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with N-Boc-1,5-imino-D-glucitol in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an iminosugar that acts as a competitive inhibitor of α-glucosidase enzymes. These enzymes are located on the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2][3] By inhibiting these enzymes, this compound delays carbohydrate digestion and reduces the rate of glucose absorption.[1][2][3]

2. What is a typical starting concentration for this compound in a cell-based assay?

The optimal concentration of this compound can vary significantly depending on the cell line, the specific α-glucosidase being targeted, and the assay conditions. Based on literature for similar iminosugars and their derivatives, a starting concentration range of 1-100 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.

3. How should I prepare and store this compound?

This compound is typically a solid. For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or water. The stock solution should be stored at -20°C.[4] Before use, thaw the stock solution and dilute it to the desired working concentration in the cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure stability and activity.

4. I am observing cytotoxicity at higher concentrations of this compound. What should I do?

Cytotoxicity is a common issue with many small molecule inhibitors. To address this, it is essential to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel with your functional assay. This will help you determine the concentration range where the compound is non-toxic to your cells. If cytotoxicity is observed at concentrations required for α-glucosidase inhibition, you may need to:

  • Reduce the incubation time with the compound.

  • Use a lower, non-toxic concentration and look for more subtle effects.

  • Consider a different, less toxic analog if available.

5. My this compound does not seem to be inhibiting α-glucosidase activity. What are the possible reasons?

Several factors could contribute to a lack of inhibitory activity:

  • Sub-optimal Assay Conditions: Ensure that the pH, temperature, and substrate concentration of your assay are optimal for the specific α-glucosidase you are studying.

  • Incorrect Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the effective concentration range.

  • Compound Instability: Ensure that the compound has been stored correctly and that fresh dilutions are used.

  • Cell Line Specificity: The expression or activity of the target α-glucosidase may be low in your chosen cell line. Verify the presence and activity of the enzyme in your cells.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in your assay does not exceed a level that affects enzyme activity (typically <0.5%). Run a solvent control to check for any effects.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting.
Edge effects in multi-well platesAvoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.
Pipetting errorsUse calibrated pipettes and be consistent with your technique.
Low or no α-glucosidase activity in control wells Low enzyme expression in the cell lineConfirm the expression of the target α-glucosidase using methods like Western blot or qPCR.
Inactive enzymeEnsure proper storage and handling of cell lysates. Avoid repeated freeze-thaw cycles.
Sub-optimal assay buffer conditions (pH)Optimize the pH of the assay buffer for your specific enzyme.
High background signal Incomplete washing stepsEnsure thorough but gentle washing of cells to remove all traces of substrate and inhibitor.
Spontaneous substrate degradationRun a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown.
Precipitation of this compound in culture medium Low solubilityPrepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium. Ensure the final solvent concentration is low.
Saturation in aqueous mediumDo not exceed the solubility limit of the compound in your final assay volume.

Experimental Protocols

Cell-Based α-Glucosidase Inhibition Assay Protocol

This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • α-Glucosidase substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)

  • Stop solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing different concentrations of the inhibitor (and a vehicle control) to the respective wells.

    • Incubate for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis (Optional, for intracellular α-glucosidase):

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate for the enzyme assay.

  • Enzyme Reaction:

    • Add the α-glucosidase substrate (e.g., pNPG) to each well (for whole-cell assays) or to the cell lysate.

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will also cause a color change if using pNPG.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

Table 1: Typical Concentration Ranges for α-Glucosidase Assays

ComponentTypical Concentration RangeNotes
α-Glucosidase Enzyme0.1 - 1.0 U/mLOptimal concentration should be determined empirically to ensure the reaction rate is linear over the assay period.
Substrate (pNPG)1 - 5 mMThe concentration should be around the Km value of the enzyme for competitive inhibition studies.
This compound1 - 100 µM (starting range)The optimal concentration is cell-type and assay dependent and should be determined by a dose-response curve.
Acarbose (Positive Control)10 - 500 µMA well-characterized α-glucosidase inhibitor often used as a positive control.

Visualizations

Mechanism of α-Glucosidase Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (on intestinal brush border) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose (Monosaccharide) Alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Inhibitor This compound Inhibitor->Alpha_Glucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add this compound (various concentrations) Incubate_Overnight->Add_Inhibitor Incubate_Treatment Incubate for a defined period Add_Inhibitor->Incubate_Treatment Add_Substrate Add α-glucosidase substrate (e.g., pNPG) Incubate_Treatment->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add stop solution Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance (e.g., 405 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a cell-based α-glucosidase inhibition assay.

Troubleshooting Logic for Low Inhibition Start Low or no inhibition observed Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Perform_Dose_Response Perform a dose-response curve (e.g., 1-100 µM) Check_Concentration->Perform_Dose_Response No Check_Assay_Conditions Are assay conditions (pH, temp, substrate) optimal? Check_Concentration->Check_Assay_Conditions Yes Perform_Dose_Response->Check_Assay_Conditions Optimize_Assay Optimize assay parameters Check_Assay_Conditions->Optimize_Assay No Check_Compound_Viability Is the compound stock stable and freshly diluted? Check_Assay_Conditions->Check_Compound_Viability Yes Optimize_Assay->Check_Compound_Viability Prepare_Fresh_Stock Prepare fresh stock and dilutions Check_Compound_Viability->Prepare_Fresh_Stock No Check_Cell_Line Does the cell line express active α-glucosidase? Check_Compound_Viability->Check_Cell_Line Yes Prepare_Fresh_Stock->Check_Cell_Line Validate_Enzyme_Activity Validate enzyme activity in your cell line Check_Cell_Line->Validate_Enzyme_Activity Unsure Consult_Literature Consult literature for alternative cell models Check_Cell_Line->Consult_Literature No Success Problem Resolved Check_Cell_Line->Success Yes Validate_Enzyme_Activity->Consult_Literature

Caption: A troubleshooting decision tree for low or no α-glucosidase inhibition.

References

avoiding off-target effects of N-Boc-1,5-imino-D-glucitol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the off-target effects of N-Boc-1,5-imino-D-glucitol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic iminosugar, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. The N-Boc (tert-butoxycarbonyl) group is a protecting group on the nitrogen atom. The primary mechanism of action of iminosugars is the competitive inhibition of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.[1] They achieve this by mimicking the transition state of the natural substrate.

Q2: What are the expected on-target effects of this compound?

Based on the activity of related iminosugars, the primary on-target effects of this compound are expected to be the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are crucial for the proper folding of N-linked glycoproteins. By inhibiting these enzymes, this compound can interfere with glycoprotein (B1211001) processing, which is a therapeutic strategy for certain viral infections and genetic disorders. Additionally, some iminosugars act as pharmacological chaperones for lysosomal enzymes like glucocerebrosidase (GCase), suggesting a potential on-target effect relevant to Gaucher disease.

Q3: What are the potential off-target effects of this compound?

Potential off-target effects arise from the inhibition of other glycosidases due to the structural similarity of the iminosugar core to glucose. These can include:

  • Inhibition of intestinal α-glucosidases: Enzymes like sucrase and isomaltase, which are involved in carbohydrate digestion, can be inhibited, potentially leading to gastrointestinal side effects in vivo.

  • Inhibition of other lysosomal glycosidases: Depending on its selectivity, this compound may inhibit other lysosomal enzymes involved in glycoconjugate degradation.

  • Effects on glycolipid metabolism: Some iminosugars are known to inhibit enzymes involved in the biosynthesis of glycolipids.

The N-Boc group may influence the selectivity profile compared to its parent iminosugar, 1,5-imino-D-glucitol, or other N-alkylated derivatives.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects requires careful experimental design. Key strategies include:

  • Using the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.

  • Employing control experiments: Use structurally related but inactive molecules as negative controls and well-characterized inhibitors of potential off-target enzymes as positive controls.

  • Assessing selectivity: Profile the inhibitory activity of this compound against a panel of relevant glycosidases to understand its selectivity.

  • Utilizing complementary techniques: Confirm findings using alternative methods such as genetic knockdown (siRNA) of the target enzyme to ensure the observed phenotype is a direct result of on-target inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected cellular toxicity or altered cell morphology. Off-target inhibition of essential glycosidases or disruption of glycolipid metabolism.1. Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for toxicity. Work at a concentration well below the CC50.2. Screen for inhibition of a panel of key glycosidases (e.g., lysosomal hydrolases) to identify potential off-targets.3. Analyze cellular glycolipid profiles to assess for unintended alterations.
Inconsistent or variable experimental results. 1. Degradation or instability of the compound in the experimental medium.2. Non-specific binding to cellular components or plasticware.3. Off-target effects masking the on-target phenotype.1. Prepare fresh solutions of this compound for each experiment. Assess its stability in your specific cell culture medium over the time course of the experiment.2. Include appropriate vehicle controls and consider using low-binding microplates.3. Validate the on-target effect using a secondary method, such as siRNA-mediated knockdown of the target enzyme.
Observed phenotype does not match the expected outcome of on-target inhibition. 1. The N-Boc group may alter the selectivity profile compared to the parent iminosugar, leading to unexpected off-target activities.2. The primary target in your experimental system may be different from what is reported in the literature for related compounds.1. Conduct a selectivity profiling study against a broad panel of glycosidases to determine the actual inhibitory profile of this compound.2. Use a positive control compound with a well-defined mechanism of action to validate your assay.3. Consider performing target identification studies to confirm the primary target in your system.
Difficulty in achieving a clear therapeutic window (separation of on-target efficacy and toxicity). The on-target and off-target activities of this compound occur at similar concentrations.1. Explore the use of combination therapies with other agents that may allow for a lower, more selective concentration of this compound to be used.2. Consider synthesizing or obtaining derivatives of 1,5-imino-D-glucitol with different N-substituents that may offer a better selectivity profile.

Quantitative Data on Related Iminosugar Derivatives

Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and N-alkylated Derivatives against α-Glucosidase

CompoundEnzyme SourceIC50 / KiReference
1-Deoxynojirimycin (DNJ)Yeast α-glucosidaseIC50: 0.297 µg/mL[2]
N-butyl-DNJ (Miglustat)Not specified-[3]
N-nonyl-DNJNot specified-
Compound 43 (a novel N-alkyl-DNJ derivative)α-glucosidaseIC50: 30.0 ± 0.6 µM[4]

Table 2: Inhibitory Activity of Aminocyclopentitol Derivatives (NB-DNJ Analogues) against Glucosidases

CompoundEnzymeKi (µM)Reference
35fα-glucosidase0.30[5]
35fβ-glucosidase4.3[5]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted for determining the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of each dilution of this compound. Include wells for a positive control (e.g., acarbose) and a negative control (buffer only).

  • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Assessing Off-Target Effects on Lysosomal Function

This protocol provides a general framework for evaluating the impact of this compound on overall lysosomal function.

Materials:

  • Cell line of interest (e.g., fibroblasts, hepatocytes)

  • Complete cell culture medium

  • This compound

  • LysoTracker™ dye (or similar lysosomal staining reagent)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24-72 hours). Include untreated and vehicle-treated controls.

  • Following treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a lysosomal staining reagent (e.g., LysoTracker™) according to the manufacturer's instructions.

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells using fluorescence microscopy to assess changes in lysosomal morphology, number, and distribution.

  • For a quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry. A significant change in the fluorescence signal compared to the control may indicate an off-target effect on lysosomal homeostasis.

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (with N-linked glycan) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Folding Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded_Glycoprotein Golgi Golgi Apparatus Properly_Folded_Glycoprotein->Golgi NBoc_Iminoglucitol This compound NBoc_Iminoglucitol->Glucosidase_I NBoc_Iminoglucitol->Glucosidase_II

Caption: On-target inhibition of ER α-glucosidases by this compound.

Experimental_Workflow cluster_OnTarget On-Target Effect Assessment cluster_OffTarget Off-Target Effect Assessment cluster_Validation Validation OnTarget_Assay α-Glucosidase Inhibition Assay Dose_Response Dose-Response Curve OnTarget_Assay->Dose_Response EC50 Determine EC50 Dose_Response->EC50 Phenotype_Comparison Compare Phenotypes EC50->Phenotype_Comparison OffTarget_Assay Glycosidase Selectivity Panel Cell_Toxicity Cell Viability Assay OffTarget_Assay->Cell_Toxicity CC50 Determine CC50 Cell_Toxicity->CC50 CC50->Phenotype_Comparison siRNA_Knockdown siRNA Knockdown of Target siRNA_Knockdown->Phenotype_Comparison

Caption: Experimental workflow for assessing on- and off-target effects.

Logical_Relationship High_Concentration High Concentration of This compound On_Target_Effect On-Target Effect (e.g., α-glucosidase inhibition) High_Concentration->On_Target_Effect Off_Target_Effect Off-Target Effect (e.g., inhibition of other glycosidases) High_Concentration->Off_Target_Effect Low_Concentration Low Concentration of This compound Low_Concentration->On_Target_Effect

Caption: Concentration-dependent on- and off-target effects.

References

Technical Support Center: Purification of N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-1,5-imino-D-glucitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this iminosugar.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of this compound?

The primary challenges in purifying this compound stem from its high polarity and potential for multiple hydroxyl groups to interact with stationary phases like silica (B1680970) gel. Common issues include:

  • Poor separation from polar impurities: The presence of other polar compounds, such as partially protected or deprotected starting materials, can make separation by normal-phase chromatography difficult.

  • Product streaking on TLC and columns: The multiple hydroxyl groups can lead to strong interactions with silica gel, causing the compound to streak rather than elute as a sharp band.

  • Difficulty in crystallization: The compound may be difficult to crystallize from common solvents, often oiling out or precipitating as an amorphous solid.

  • Removal of Boc-related impurities: Excess di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its byproducts from the protection step can be challenging to remove completely.

Q2: How can I improve the separation of this compound during column chromatography?

To improve separation, consider the following strategies:

  • Solvent System Optimization: A common issue is an inappropriate solvent system. For highly polar compounds like this compound, a more polar eluent is often necessary. A typical starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). If streaking occurs, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) (e.g., 1-2% in methanol) can help to reduce interactions with the acidic silica gel.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases such as alumina (B75360) (neutral or basic) or reverse-phase silica gel (C18).

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of compounds with similar polarities.

Q3: My this compound product is an oil and will not crystallize. What can I do?

If your product is an oil, it may be due to residual solvent or impurities inhibiting crystallization. Here are some techniques to try:

  • High Vacuum Drying: Ensure all residual solvent has been removed by drying the sample under high vacuum for an extended period.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) dropwise with vigorous stirring. This can sometimes induce precipitation of the solid product.

  • Seed Crystals: If you have a small amount of solid product, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Solvent Screening for Recrystallization: Systematically test a range of solvents and solvent mixtures to find a suitable system for recrystallization. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is poorly soluble.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product streaks on TLC plate - Compound is highly polar and interacting strongly with the silica gel. - TLC plate is overloaded. - Mobile phase is not polar enough.- Add a small amount of a polar, basic solvent to your mobile phase (e.g., 1-2% triethylamine (B128534) or ammonium hydroxide in methanol/DCM). - Spot a more dilute solution on the TLC plate. - Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).
Poor separation of product from impurities by column chromatography - Inappropriate solvent system. - Column is overloaded. - Co-elution with a closely related impurity.- Systematically screen different solvent systems using TLC to find an optimal mobile phase that provides good separation. - Use a larger column or load less crude material. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. - Consider using a different stationary phase like alumina or reverse-phase silica.
Product oils out during workup or crystallization - Presence of impurities. - Residual solvent. - Inappropriate solvent for crystallization.- Re-purify the material using column chromatography to remove impurities. - Dry the product under high vacuum for an extended period. - Perform a wider screen of solvents and solvent pairs for crystallization. Trituration with a non-polar solvent like hexanes can also be effective.
Low yield after column chromatography - Product is still on the column. - Product decomposed on the silica gel. - Incomplete elution from the column.- Flush the column with a very polar solvent system (e.g., 10-20% methanol in DCM with a small amount of ammonium hydroxide) to elute any remaining product. - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like neutral alumina. - Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC.
Presence of Boc₂O or tert-butanol (B103910) in the final product - Incomplete removal during workup.- Both are relatively volatile and can often be removed under high vacuum. - Flash chromatography is effective at separating these non-polar impurities from the more polar product. - Washing the crude product with a non-polar solvent like hexanes may help remove these impurities if the desired product is a solid.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Protocol 1: Flash Column Chromatography on Silica Gel

Objective: To purify crude this compound from non-polar and closely related polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), concentrated

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a mobile phase of DCM with a low percentage of MeOH (e.g., 2-5%).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH. A typical gradient might be from 2% to 10% MeOH in DCM. To prevent streaking, a mobile phase containing a small amount of NH₄OH (e.g., 90:9:1 DCM:MeOH:NH₄OH) can be used.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 90:10 DCM:MeOH). Visualize the spots using a suitable stain (p-anisaldehyde stain followed by heating is often effective for sugar derivatives).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Purified this compound (from chromatography)

  • Various solvents for screening (e.g., ethyl acetate (B1210297), methanol, ethanol, isopropanol, hexanes, diethyl ether)

  • Heating plate with stirring

  • Crystallization dish or Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a crystallization dish or flask, dissolve the this compound in the minimum amount of the chosen hot solvent (e.g., ethyl acetate or an ethanol/diethyl ether mixture).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: If necessary, place the flask in an ice bath or refrigerator to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical purification outcomes for this compound, though actual results may vary depending on the specific reaction conditions and scale.

Purification Method Typical Mobile Phase / Solvent System Typical Recovery Yield Typical Purity Notes
Flash Column Chromatography Dichloromethane/Methanol gradient (e.g., 2% to 10% MeOH) with 0.5-1% NH₄OH70-90%>95%The addition of a basic modifier is often crucial to prevent streaking and improve recovery.
Recrystallization Ethyl acetate/Hexanes or Ethanol/Diethyl ether60-80%>99%Finding the right solvent system is key. The compound may initially oil out before solidifying.

Visualizations

Experimental Workflow: Purification of this compound

experimental_workflow Purification Workflow for this compound crude Crude Product chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH/NH4OH) crude->chromatography tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation1 Solvent Evaporation combine_fractions->evaporation1 purified_oil Purified Product (Oil/Amorphous Solid) evaporation1->purified_oil recrystallization Recrystallization (e.g., EtOAc/Hexanes) purified_oil->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Pure Crystalline Product drying->final_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

troubleshooting_logic Troubleshooting Column Chromatography start Problem with Column Chromatography streaking Product Streaking? start->streaking poor_separation Poor Separation? streaking->poor_separation No add_base Add Base (e.g., NH4OH) to Mobile Phase streaking->add_base Yes no_product No Product Eluted? poor_separation->no_product No change_solvent Optimize Solvent System (TLC Screening) poor_separation->change_solvent Yes flush_column Flush with Polar Solvent no_product->flush_column Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) change_solvent->change_stationary_phase Still poor separation

Caption: A decision tree for troubleshooting common column chromatography issues.

Technical Support Center: Acidic Removal of Boc Group from N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-1,5-imino-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for deprotecting this compound?

A1: The most common methods for Boc deprotection of iminosugars involve strong acids in anhydrous organic solvents.[1][2] The two most frequently used systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane (B91453).[3]

Q2: My deprotection reaction is slow or incomplete. What could be the cause and how can I fix it?

A2: Incomplete deprotection is a common issue.[3] Several factors could be responsible:

  • Insufficient Acid: The polyhydroxylated nature of the iminosugar or the presence of any basic functionalities can quench the acid. Increasing the equivalents of acid or using a higher concentration can help drive the reaction to completion.[4]

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered or complex substrates may require longer reaction times. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but must be done cautiously to avoid side reactions.[4]

  • Reagent Quality: TFA is hygroscopic, and the presence of water can decrease its effectiveness.[4] Ensure you are using anhydrous solvents and fresh reagents.

Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A3: Side reactions can occur under strong acidic conditions. For substrates like this compound, potential side products include:

  • t-Butylation: The tert-butyl cation generated during the reaction is electrophilic and can alkylate nucleophilic sites. While less common on the electron-poor sugar backbone, it is a possibility. The use of scavengers like triisopropylsilane (B1312306) (TIS) can help to trap this cation.

  • Degradation: Harsh acidic conditions may lead to the degradation of the sugar moiety. It is crucial to monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.[3]

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and rapid method to monitor the reaction's progress.[4] The deprotected product, 1,5-imino-D-glucitol, is significantly more polar than the N-Boc protected starting material and will have a much lower Rf value. Staining with ninhydrin (B49086) is particularly effective as it will produce a distinct color with the newly formed secondary amine of the product.[4] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: What is the best workup procedure to isolate the deprotected 1,5-imino-D-glucitol?

A5: After the reaction is complete, the excess acid and solvent are typically removed under reduced pressure.[5] If TFA is used, co-evaporation with a solvent like toluene (B28343) can help remove residual traces.[6] The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free amine, a basic workup is required. This can involve dissolving the residue in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate, or by using ion-exchange chromatography.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient acid concentration or equivalents.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher molar excess of HCl in dioxane.[6]
Reaction time is too short.Continue to monitor the reaction by TLC until the starting material spot has completely disappeared.
Poor quality of reagents (e.g., wet TFA).Use fresh, anhydrous reagents and solvents.[4]
Formation of Side Products Alkylation by the t-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or anisole (B1667542) to the reaction mixture.[1]
Degradation of the iminosugar.Perform the reaction at a lower temperature (e.g., 0 °C) and ensure the reaction time is not excessively long.[3]
Difficulty in Product Isolation Product is highly water-soluble as the free amine.After neutralization, consider lyophilization to remove water instead of extraction with organic solvents.
Product remains as a salt after workup.Use a basic wash (e.g., saturated NaHCO3 solution) to obtain the free amine, or purify using ion-exchange chromatography.[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Preparation: Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:MeOH:NH4OH 5:4:1) until the starting material is no longer visible.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[5]

    • Co-evaporate the residue with toluene (3x) to remove residual TFA.[6]

    • The resulting TFA salt can be used directly or neutralized by dissolving the residue in methanol (B129727) and adding a basic resin, or by aqueous workup with a mild base like sodium bicarbonate.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Preparation: Dissolve this compound in anhydrous 1,4-dioxane.

  • Reaction Initiation: To the solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[2][7]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC.

  • Workup:

    • If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[7]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

    • To obtain the free amine, the salt can be neutralized using an appropriate method such as passing a methanolic solution through a basic ion-exchange resin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Dissolve this compound in anhydrous solvent add_acid Add Acid (TFA/DCM or HCl/Dioxane) prep->add_acid 0°C to RT monitor Monitor by TLC add_acid->monitor 1-4 hours remove_solvent Remove Solvent & Excess Acid monitor->remove_solvent Reaction Complete neutralize Neutralization (e.g., NaHCO3 or Ion Exchange) remove_solvent->neutralize isolate Isolate 1,5-imino-D-glucitol neutralize->isolate

Caption: Experimental workflow for the acidic deprotection of this compound.

References

mild conditions for N-Boc deprotection to preserve other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group while preserving other sensitive functionalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-Boc deprotection of your compounds.

Issue 1: Incomplete or slow deprotection.

  • Question: My N-Boc deprotection is sluggish or incomplete, even after extended reaction times. What are the potential causes and solutions?

  • Answer: Incomplete deprotection can be attributed to several factors:

    • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may be too low to efficiently cleave the Boc group.

    • Low Reaction Temperature: Many deprotection reactions are run at room temperature, but cooling to 0°C or below can significantly slow down the reaction rate.

    • Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the acidic reagent.[1]

    • Sub-optimal Solvent: The choice of solvent can influence the reaction rate.

    Solutions:

    • Gradually increase the concentration of the acid.

    • Allow the reaction to warm to room temperature if it is being conducted at lower temperatures.[1]

    • Consider switching to a stronger acidic system, such as neat trifluoroacetic acid (TFA) for a short duration if your substrate is stable, or a solution of HCl in dioxane or ethyl acetate.[1]

    • If using TFA in dichloromethane (B109758) (DCM), switching to neat TFA or using HCl in dioxane might be more effective.[2]

Issue 2: Undesired side reactions or decomposition of the starting material or product.

  • Question: I am observing the formation of side products or decomposition of my molecule of interest during N-Boc deprotection. How can I mitigate this?

  • Answer: Side reactions are often caused by the harshness of the deprotection conditions or the generation of reactive intermediates.

    • Alkylation by tert-butyl cation: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on your substrate, such as electron-rich aromatic rings or thiols.

    • Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters, acetals, or trityl groups can be cleaved under standard N-Boc deprotection conditions.[3]

    Solutions:

    • Use of Scavengers: Add a cation scavenger like triethylsilane (TES), thioanisole, or anisole (B1667542) to the reaction mixture to trap the tert-butyl cation.[4]

    • Employ Milder Deprotection Methods: For substrates with other acid-labile groups, consider using milder conditions. Options include:

      • Oxalyl chloride in methanol: This provides a mild and selective method for N-Boc deprotection.[2][5][6][7]

      • Lewis Acids: Catalytic amounts of Lewis acids like aluminum chloride or tin(IV) chloride can be effective.[8][9]

      • Thermal Deprotection: Heating the substrate in a suitable solvent like water, 2,2,2-trifluoroethanol (B45653) (TFE), or a dioxane/water mixture can effect thermolytic cleavage of the Boc group without any acidic reagents.[2][10][11][12]

Issue 3: Difficulty with product isolation and work-up.

  • Question: My reaction appears complete by TLC/LC-MS, but I am facing challenges in isolating the pure product. What is a standard work-up procedure?

  • Answer: The product of an acidic N-Boc deprotection is an ammonium (B1175870) salt. To obtain the free amine, a basic work-up is necessary.

    • Standard Procedure:

      • Remove the acid and solvent under reduced pressure.

      • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

    • For water-soluble amines: Ion-exchange chromatography can be an effective method for isolating the free base.

Frequently Asked Questions (FAQs)

Q1: What are the most common mild alternatives to TFA for N-Boc deprotection?

A1: Several milder alternatives to the standard TFA/DCM system exist for deprotecting N-Boc groups on sensitive substrates. These include:

  • 4M HCl in Dioxane: A widely used and effective method that is often milder than TFA.[13][14][15][16]

  • Aqueous Phosphoric Acid: An environmentally benign and selective reagent.[4]

  • Oxalyl Chloride in Methanol: A mild and selective method that proceeds at room temperature.[5][6][7][17]

  • Lewis Acids (e.g., AlCl₃, SnCl₄, ZnBr₂): These can be used in catalytic or stoichiometric amounts and may offer advantages for substrates with multiple acid-sensitive groups.[8][9][10]

  • Thermal Deprotection: Heating the substrate in a suitable solvent provides an acid-free method for Boc removal.[10][11][12]

Q2: How can I selectively deprotect an N-Boc group in the presence of other acid-labile protecting groups?

A2: Selective deprotection relies on the differential acid lability of the protecting groups. The N-Boc group is generally more sensitive to acid than many other acid-labile groups. To achieve selectivity, you can:

  • Use milder acidic conditions (e.g., 10-20% TFA in DCM instead of 50%).[3]

  • Employ non-acidic deprotection methods like thermal deprotection.

  • Choose an orthogonal protecting group strategy from the outset of your synthesis. For instance, using a base-labile Fmoc group for one amine and an acid-labile Boc group for another allows for selective deprotection.[4]

Q3: What is an orthogonal protecting group strategy?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a synthesis that can be removed under distinct chemical conditions without affecting the others. For example, the Boc group is acid-labile, the Fmoc group is base-labile, and the Cbz group is removed by hydrogenolysis. This allows for the selective deprotection of one functional group while others remain protected.[10]

Data Presentation

Table 1: Comparison of Mild N-Boc Deprotection Conditions

Reagent/ConditionSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
4M HClDioxaneRoom Temp30 min - 4 h[13][16]Fast, efficient, and often more selective than TFA.[14]Dioxane is a suspected carcinogen.
Aqueous H₃PO₄THFRoom TempVariableEnvironmentally benign and selective.[4]Can be slower than other methods.
Oxalyl ChlorideMethanolRoom Temp1 - 4 h[5][6][7]Very mild and selective.Reagent is corrosive and moisture-sensitive.
AlCl₃CH₂Cl₂Room Temp15 - 30 minFast and efficient for a variety of substrates.[8]Requires stoichiometric amounts of the Lewis acid.
ThermalWater90-100 °C< 15 min[10]Acid-free, environmentally friendly.Requires higher temperatures, not suitable for thermolabile compounds.
ThermalTFE/HFIPReflux/Microwave5 min - 1 h[11][18]Rapid, acid-free.Requires fluorinated solvents and potentially high temperatures.

Experimental Protocols

Protocol 1: N-Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the N-Boc protected compound (1.0 equiv) in a minimal amount of 1,4-dioxane (B91453).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equiv).[13]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[19]

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with diethyl ether.[19]

  • Alternatively, the solvent can be removed under reduced pressure.

  • For the free amine, a basic work-up as described in the troubleshooting section can be performed.

Protocol 2: Thermal N-Boc Deprotection in Water

  • Suspend the N-Boc protected amine in water in a sealed vessel suitable for heating.

  • Heat the mixture to 90-100°C.[10]

  • Monitor the reaction by TLC. For many substrates, the reaction is complete in under 15 minutes.[10][19]

  • After cooling to room temperature, add dichloromethane to the reaction mixture.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.[10]

Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol

  • Dissolve the N-Boc protected compound (1.0 equiv) in methanol.

  • Add oxalyl chloride (2-3 equiv) dropwise to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[5][6][7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Start: Incomplete N-Boc Deprotection check_conditions Review Reaction Conditions: - Acid Concentration? - Temperature? - Reaction Time? start->check_conditions increase_acid Increase Acid Concentration or Switch to Stronger Acid (e.g., neat TFA) check_conditions->increase_acid Low Acidity increase_temp Increase Temperature to Room Temp check_conditions->increase_temp Low Temp extend_time Extend Reaction Time check_conditions->extend_time Short Time side_reactions Side Reactions Observed? increase_acid->side_reactions increase_temp->side_reactions extend_time->side_reactions use_scavenger Add Cation Scavenger (e.g., TES, Anisole) side_reactions->use_scavenger Yes milder_method Switch to Milder Method: - Oxalyl Chloride/MeOH - Lewis Acid - Thermal Deprotection side_reactions->milder_method Yes, other groups cleaved success Deprotection Successful side_reactions->success No use_scavenger->success milder_method->success

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Orthogonal_Protection cluster_amine Protected Amine Amine R-NH-P Boc Boc (tert-Butoxycarbonyl) Acid Acid (e.g., TFA, HCl) Boc->Acid Cleaved by Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Cbz Cbz (Carboxybenzyl) Hydrogenolysis H2, Pd/C Cbz->Hydrogenolysis Cleaved by

Caption: Orthogonal protecting groups for amines and their deprotection conditions.

References

dealing with incomplete reactions in N-Boc-1,5-imino-D-glucitol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-1,5-imino-D-glucitol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, with a particular focus on incomplete reactions.

Troubleshooting Guides

This section provides answers to frequently asked questions and detailed troubleshooting guides for the key steps in the synthesis of this compound: the reductive amination to form 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin (B1663644) or DNJ), and the subsequent N-Boc protection.

Incomplete Reductive Amination of D-Glucose

Question: My reductive amination reaction to form 1,5-dideoxy-1,5-imino-D-glucitol is showing low yield and incomplete conversion of the starting material. What are the possible causes and how can I improve the reaction?

Answer:

Incomplete reductive amination in the synthesis of 1,5-dideoxy-1,5-imino-D-glucitol is a common issue. The reaction involves the formation of an imine or enamine intermediate followed by its reduction. Several factors can affect the efficiency of this two-step, one-pot process.

Potential Causes and Troubleshooting Strategies:

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. A slightly acidic medium is often required to facilitate the dehydration step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

    • Recommendation: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture. Monitor the pH and adjust as necessary to maintain a weakly acidic environment (pH ~5-6).

  • Inefficient Reducing Agent: The choice and activity of the reducing agent are critical. Sodium borohydride (B1222165) (NaBH₄) can be effective, but may also reduce the starting aldehyde. Milder reducing agents are often preferred for this reason.

    • Recommendation: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to be more selective for the reduction of imines over carbonyls.[1]

  • Reaction Temperature and Time: Low temperatures may slow down both the imine formation and the reduction steps, leading to an incomplete reaction.

    • Recommendation: While the initial imine formation may be carried out at room temperature, gentle heating during the reduction step might be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of Reagents: An incorrect ratio of the amine source to the sugar can lead to side reactions or incomplete conversion.

    • Recommendation: Ensure the appropriate stoichiometry of the ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) and the reducing agent. An excess of the amine source is sometimes used to drive the imine formation.

Experimental Protocol: Reductive Amination of D-Glucose

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask, dissolve D-glucose in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Amine Addition: Add the amine source, typically ammonium chloride, to the solution.

  • pH Adjustment: Add a catalytic amount of acetic acid to achieve a slightly acidic pH.

  • Imine Formation: Stir the reaction mixture at room temperature for a designated period to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting material and the appearance of the product spot (visualized with an appropriate stain like ninhydrin) indicate the reaction's progression.

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl) until gas evolution ceases. The solvent is then typically removed under reduced pressure.

  • Purification: The crude product is often purified by ion-exchange chromatography to isolate the 1,5-dideoxy-1,5-imino-D-glucitol.

Incomplete N-Boc Protection

Question: I am having trouble with the N-Boc protection of 1,5-dideoxy-1,5-imino-D-glucitol. The reaction is sluggish, and I observe a significant amount of unreacted starting material. What should I do?

Answer:

Incomplete N-Boc protection of polyhydroxylated amines like 1,5-dideoxy-1,5-imino-D-glucitol can arise from several factors, primarily related to solubility and reagent reactivity.

Potential Causes and Troubleshooting Strategies:

  • Poor Solubility of the Starting Material: 1,5-dideoxy-1,5-imino-D-glucitol is a highly polar, polyhydroxylated compound with limited solubility in many common organic solvents.

    • Recommendation: Use a solvent system that can effectively dissolve the starting material. A mixture of a polar protic solvent like water or methanol with a less polar solvent like dioxane or THF can be effective. The use of a co-solvent can improve the solubility of both the amine and the Boc anhydride.

  • Inappropriate Base: The choice of base is crucial for deprotonating the amine and facilitating the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

    • Recommendation: Use a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). In aqueous conditions, a mild inorganic base like sodium bicarbonate or sodium carbonate can also be used.

  • Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze, reducing its availability for the N-protection reaction.

    • Recommendation: While aqueous solvent systems can be used, it is important to ensure that the N-acylation reaction is faster than the hydrolysis of the anhydride. Using a slight excess of Boc₂O can help to compensate for any hydrolysis.

  • Side Reactions: The hydroxyl groups on the iminosugar ring can potentially react with Boc₂O, although this is generally less favorable than N-acylation.

    • Recommendation: Careful control of the reaction conditions, such as temperature and stoichiometry, can minimize side reactions. Running the reaction at room temperature or below is generally preferred.

Experimental Protocol: N-Boc Protection of 1,5-dideoxy-1,5-imino-D-glucitol

This protocol is a general guideline and may require optimization.

  • Dissolution of Starting Material: Dissolve 1,5-dideoxy-1,5-imino-D-glucitol in a suitable solvent system (e.g., a mixture of dioxane and water, or methanol).

  • Base Addition: Add the base (e.g., triethylamine or sodium bicarbonate) to the solution and stir.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC. The product, this compound, will have a different Rf value than the starting amine and can be visualized with a suitable stain (e.g., potassium permanganate).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. The aqueous residue can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Yield Range
Sodium Borohydride (NaBH₄)Readily available, inexpensive.Can reduce the starting aldehyde, leading to byproducts.40-60%
Sodium Cyanoborohydride (NaBH₃CN)Selective for imine reduction in the presence of carbonyls.[1]Toxic cyanide byproduct.60-80%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective, non-toxic byproducts.[1]More expensive than other borohydrides.70-90%

Table 2: Common Solvents for N-Boc Protection

Solvent SystemAdvantagesDisadvantagesTypical Reaction Time
Dioxane/WaterGood solubility for both polar amine and nonpolar Boc₂O.Dioxane is a potential carcinogen.2-4 hours
MethanolGood solvent for the amine.May require a co-solvent for Boc₂O.4-8 hours
Tetrahydrofuran (THF)Common aprotic solvent.May not fully dissolve the starting amine.6-12 hours

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Boc Protection start D-Glucose imine Imine Intermediate start->imine Imine Formation reagents1 Ammonium Chloride, Acetic Acid (cat.) reagents1->imine dnj 1,5-dideoxy-1,5-imino-D-glucitol (DNJ) imine->dnj Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->dnj product This compound dnj->product N-Acylation reagents2 Boc₂O, Base (e.g., TEA) reagents2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_flowchart cluster_ra Reductive Amination cluster_boc N-Boc Protection start Incomplete Reaction? check_ph Is pH weakly acidic? start->check_ph Reductive Amination check_solubility Is starting material fully dissolved? start->check_solubility N-Boc Protection adjust_ph Add catalytic acid (e.g., Acetic Acid) check_ph->adjust_ph No check_reducing_agent Is reducing agent effective? check_ph->check_reducing_agent Yes adjust_ph->check_reducing_agent change_reducing_agent Use selective reagent (e.g., NaBH(OAc)₃) check_reducing_agent->change_reducing_agent No check_temp_time Are temperature and time sufficient? check_reducing_agent->check_temp_time Yes change_reducing_agent->check_temp_time increase_temp_time Gently heat and monitor by TLC check_temp_time->increase_temp_time No change_solvent Use co-solvent system (e.g., Dioxane/Water) check_solubility->change_solvent No check_base Is the base appropriate? check_solubility->check_base Yes change_solvent->check_base use_non_nucleophilic_base Use TEA or DIPEA check_base->use_non_nucleophilic_base No check_boc2o Is Boc₂O in excess? check_base->check_boc2o Yes use_non_nucleophilic_base->check_boc2o add_boc2o Add slight excess of Boc₂O check_boc2o->add_boc2o No chemical_transformation glucose nboc_dnj glucose->nboc_dnj Reductive Amination + N-Boc Protection

References

Validation & Comparative

A Comparative Guide to GCase Inhibitors: Isofagomine vs. N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two iminosugar-based compounds, isofagomine and N-Boc-1,5-imino-D-glucitol, as inhibitors of the lysosomal enzyme glucocerebrosidase (GCase). Deficiencies in GCase activity lead to Gaucher disease, a lysosomal storage disorder. The inhibition and chaperoning of GCase are key therapeutic strategies for this disease.

Executive Summary

Isofagomine is a well-characterized competitive inhibitor and pharmacological chaperone of GCase that has undergone clinical investigation. In contrast, this compound is primarily available as a biochemical reagent, and public domain data on its GCase inhibitory activity is scarce. The presence of the bulky N-tert-butoxycarbonyl (N-Boc) protecting group is predicted to significantly hinder its binding to the GCase active site. This comparison, therefore, focuses on the properties of isofagomine and the parent compound of this compound, which is 1,5-dideoxy-1,5-imino-D-glucitol (commonly known as 1-deoxynojirimycin), to provide a scientifically relevant assessment.

Comparative Data

Inhibitory Potency and Mechanism
CompoundTargetIC50KiMechanism of Action
Isofagomine Glucocerebrosidase (GCase)5 nM (pH 7.2), 30 nM (pH 5.2)[1]~30 nM[2]Competitive Inhibitor, Pharmacological Chaperone[1][3]
1,5-dideoxy-1,5-imino-D-glucitol β-glucosidaseNot widely reported6.5 µMCompetitive Inhibitor
This compound Glucocerebrosidase (GCase)Data not availableData not availableLikely inactive or very weak inhibitor due to steric hindrance from the N-Boc group.
Physicochemical Properties
CompoundMolecular FormulaMolar MassStructure
Isofagomine C₆H₁₃NO₃147.17 g/mol Isofagomine structure
This compound C₁₁H₂₁NO₆263.29 g/mol this compound structure

Mechanism of Action and Signaling Pathways

Iminosugars like isofagomine and 1,5-dideoxy-1,5-imino-D-glucitol act as competitive inhibitors of GCase by mimicking the transition state of the natural substrate, glucosylceramide. As pharmacological chaperones, they can bind to and stabilize misfolded GCase mutants in the endoplasmic reticulum (ER), facilitating their proper folding and trafficking to the lysosome, where they can exert their catalytic activity.

GCase_Inhibition_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase Stabilized GCase Stabilized GCase Misfolded GCase->Stabilized GCase binding by ERAD ER-Associated Degradation Misfolded GCase->ERAD leads to Iminosugar Iminosugar Iminosugar->Stabilized GCase Inhibited GCase Inhibited GCase Iminosugar->Inhibited GCase Active GCase Active GCase Stabilized GCase->Active GCase trafficking to Glucose + Ceramide Glucose + Ceramide Active GCase->Glucose + Ceramide hydrolyzes Active GCase->Inhibited GCase inhibited by Glucosylceramide Glucosylceramide Glucosylceramide->Glucose + Ceramide

GCase Inhibition and Chaperoning by Iminosugars.

Experimental Protocols

GCase Activity Assay

This assay measures the enzymatic activity of GCase using a fluorogenic substrate.

Materials:

  • Purified GCase or cell lysates containing GCase

  • Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing taurocholic acid

  • Stop Solution: Glycine-NaOH buffer (pH 10.7)

  • Test compounds (Isofagomine, this compound)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add GCase enzyme or cell lysate to the wells of the microplate.

  • Add the test compound dilutions to the respective wells and incubate.

  • Initiate the reaction by adding the 4-MUG substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Thermal Shift Assay (TSA)

This assay determines the thermal stability of GCase in the presence of a ligand.

Materials:

  • Purified GCase

  • SYPRO Orange dye

  • Assay Buffer: Phosphate-buffered saline (PBS)

  • Test compounds

  • qPCR instrument with a thermal ramping protocol

Procedure:

  • Prepare a master mix of GCase and SYPRO Orange dye in the assay buffer.

  • Prepare serial dilutions of the test compounds.

  • Add the master mix and the test compound dilutions to the wells of a PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a thermal ramp from 25°C to 95°C, measuring fluorescence at each temperature increment.

  • The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. An increase in Tm indicates ligand binding and stabilization of the protein.

Experimental_Workflow cluster_GCase_Activity GCase Activity Assay cluster_TSA Thermal Shift Assay A1 Prepare Reagents A2 Incubate Enzyme with Inhibitor A1->A2 A3 Add Substrate A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 End End A5->End B1 Prepare Protein-Dye Mix B2 Incubate with Ligand B1->B2 B3 Thermal Ramp B2->B3 B4 Measure Fluorescence B3->B4 B5 Determine ΔTm B4->B5 B5->End Start Start Start->A1 Start->B1

References

N-Boc-1,5-imino-D-glucitol vs. deoxynojirimycin (DNJ) for glucosidase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Boc-1,5-imino-D-glucitol and Deoxynojirimycin (DNJ) for Glucosidase Inhibition

Introduction

Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent competitive inhibitor of α-glucosidases, enzymes crucial for carbohydrate digestion.[1] Its mechanism of action involves mimicking the transition state of the glucose substrate, thereby blocking the enzyme's active site and delaying carbohydrate absorption.[1][2] This property makes DNJ a significant therapeutic agent for managing type 2 diabetes by reducing postprandial hyperglycemia.[3]

N-substituted derivatives of DNJ are frequently synthesized to explore structure-activity relationships and develop inhibitors with improved potency or selectivity. This compound (N-tert-butoxycarbonyl-deoxynojirimycin) is a key synthetic intermediate in the production of these derivatives. This guide provides a comparative overview of the parent compound, DNJ, and its N-Boc derivative in the context of glucosidase inhibition, supported by available experimental data for DNJ and related N-substituted analogues.

Quantitative Data on Glucosidase Inhibition

The inhibitory activity of DNJ and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The IC50 of DNJ can vary based on the enzyme source and assay conditions.

Table 1: α-Glucosidase Inhibitory Activity of Deoxynojirimycin (DNJ)

CompoundIC50 (µM)Enzyme SourceReference
1-Deoxynojirimycin (DNJ)222.4 ± 0.50α-glucosidase (Yeast)[2]
1-Deoxynojirimycin (DNJ)8.15 ± 0.12α-glucosidase (Yeast)[4]
1-Deoxynojirimycin (DNJ)0.297 µg/mL*α-glucosidase[5]

*Note: Concentration in µg/mL. Molar equivalent is approximately 1.82 µM.

Table 2: Comparative α-Glucosidase Inhibitory Activity of N-Substituted DNJ Derivatives

CompoundN-SubstituentIC50 (µM)Fold-Change vs. DNJReference
1-Deoxynojirimycin (DNJ)-H222.4 ± 0.50-[2]
Compound 43 -(CH₂)₄-CH=CH-Ph30.0 ± 0.60~7.4x more potent[2]
Compound 40 -CH₂-CH=CH-Ph160.5 ± 0.60~1.4x more potent[2]
Compound 18a -CH₂(4-OH, 3-MeO-Ph)207 ± 110~1.1x more potent[6]
Acarbose (Standard) -822.0 ± 1.5~3.7x less potent[2]

As shown in Table 2, N-substitution can significantly modulate the inhibitory activity of the DNJ scaffold. Certain N-alkyl derivatives exhibit substantially higher potency than the parent compound.[2] The bulky tert-butoxycarbonyl (Boc) group in this compound is sterically demanding. While no direct data is available, it is hypothesized that this large group would hinder effective binding to the glucosidase active site, which is tailored for a glucose-like structure. Therefore, this compound is expected to be a significantly weaker inhibitor than DNJ itself.

Mechanism of Action and Signaling Pathways

DNJ and its active derivatives function as competitive inhibitors.[1][2] The protonated nitrogen atom in the iminosugar ring mimics the positively charged transition state of the natural substrate during enzymatic hydrolysis, allowing for high-affinity binding to the enzyme's active site and blocking substrate access.[1]

By inhibiting α-glucosidases in the small intestine, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the sharp increase in blood glucose levels after a meal.[3][4] This mechanism is a cornerstone of therapy for type 2 diabetes. Furthermore, DNJ has been shown to improve skeletal muscle insulin (B600854) resistance through the activation of the IRS1/PI3K/Akt pathway.[3]

G cluster_synthesis Chemical Synthesis DNJ Deoxynojirimycin (DNJ) (Active Inhibitor) Boc This compound (Protected Intermediate) DNJ->Boc Boc Protection Derivatives Other N-Substituted Derivatives (e.g., N-Alkyl) (Potentially Active) Boc->Derivatives Further Synthesis

Figure 1: Relationship between DNJ and its derivatives.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a typical method for determining the IC50 value of an inhibitor against yeast α-glucosidase.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 1-Deoxynojirimycin (DNJ) or other test inhibitors

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the α-glucosidase enzyme in potassium phosphate buffer.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound, DNJ) in the buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 20 µL of the enzyme solution to each well.

  • Add 20 µL of the various inhibitor concentrations to the respective wells. For the control, add 20 µL of buffer.

  • Add 135 µL of potassium phosphate buffer to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.

G prep Prepare Reagents: Enzyme, Inhibitor, Substrate (pNPG) plate Add Enzyme + Inhibitor to 96-well plate prep->plate pre_incubate Pre-incubate at 37°C (10 min) plate->pre_incubate add_sub Add pNPG Substrate to start reaction pre_incubate->add_sub incubate Incubate at 37°C (30 min) add_sub->incubate stop Add Na₂CO₃ to stop reaction incubate->stop read Measure Absorbance at 405 nm stop->read calc Calculate % Inhibition and determine IC50 read->calc

Figure 2: Workflow for α-Glucosidase Inhibition Assay.

Conclusion

Deoxynojirimycin is a well-characterized, potent competitive inhibitor of α-glucosidase with established therapeutic relevance. In contrast, this compound serves primarily as a synthetic intermediate for creating other DNJ derivatives. While direct experimental data on its inhibitory activity is lacking, its bulky N-Boc protecting group makes it an unlikely candidate for a potent glucosidase inhibitor. Structure-activity relationship studies of other N-substituted derivatives show that modifications to the nitrogen atom can enhance activity, but typically with groups that can form favorable interactions within the enzyme's active site. For researchers in drug development, DNJ remains a critical benchmark, while this compound is best regarded as a versatile precursor for the synthesis of novel, potentially more potent, DNJ analogues.

G carbs Dietary Carbohydrates (Starch, Sucrose) glucosidase α-Glucosidase (in Small Intestine) carbs->glucosidase Hydrolysis glucose Glucose Absorption glucosidase->glucose hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia dnj DNJ / Active Derivatives dnj->glucosidase Competitive Inhibition

Figure 3: Mechanism of DNJ in reducing hyperglycemia.

References

A Comparative Guide to the Structure-Activity Relationship of N-Alkylated 1,5-Imino-D-glucitol Derivatives as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,5-Imino-D-glucitol, more commonly known as 1-deoxynojirimycin (B1663644) (DNJ), is a potent polyhydroxylated alkaloid that acts as a competitive inhibitor of glycosidase enzymes by mimicking the structure of the natural glucose substrate.[1][2] This inhibitory action has led to the development of clinically approved drugs for type II diabetes and Gaucher's disease.[1] To enhance the potency and selectivity of the DNJ scaffold, significant research has focused on chemical modifications, with N-alkylation being a primary strategy. Introducing hydrophobic groups to the nitrogen atom can lead to substantial changes in the inhibitory profile of these molecules.[3]

This guide provides an objective comparison of N-alkylated 1,5-imino-D-glucitol derivatives, focusing on their structure-activity relationship (SAR) as α-glucosidase inhibitors. The information is supported by experimental data to aid researchers in the design of novel and more effective glycosidase inhibitors.

Core Chemical Structure

The fundamental structure consists of a piperidine (B6355638) ring with hydroxyl groups arranged similarly to glucose, where the endocyclic oxygen is replaced by a nitrogen atom. The N-alkylation occurs at this nitrogen atom, as depicted below.

cluster_core 1,5-Imino-D-glucitol (DNJ) Core cluster_substituent N-Substituent img img->p1 R R p1->R N-Alkylation Site

Caption: General structure of N-substituted 1,5-imino-D-glucitol.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of N-alkylated 1,5-imino-D-glucitol derivatives. All compounds were tested against α-glucosidase from Saccharomyces cerevisiae.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkylated 1,5-Imino-D-glucitol Derivatives

Compound/Substituent (R)Alkyl Chain Length (Carbons)IC₅₀ (µM)Potency Relative to Acarbose
Acarbose (Standard) -822.0 ± 1.51x (Reference)
1-Deoxynojirimycin (DNJ) 0 (Unsubstituted, R=H)222.4 ± 0.5~3.7x more potent
N-Methyl-DNJ1> 2000Inactive
N-Ethyl-DNJ2> 2000Inactive
N-Propyl-DNJ3714.2 ± 0.41~1.2x more potent
N-Butyl-DNJ4559.3 ± 0.28~1.5x more potent
N-Pentyl-DNJ5637.1 ± 0.33~1.3x more potent
N-(6-phenylhexyl)-DNJ6 + Phenyl417.0 ± 0.14~2.0x more potent
Compound 43*Complex30.0 ± 0.60~27x more potent

Data sourced from Zhang et al. (2020).[3] Compound 43 possesses a more complex N-substituent containing two phenyl rings, highlighting the significant role of aromatic and hydrophobic interactions.[3]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals key relationships between the structure of the N-alkyl substituent and the resulting inhibitory activity against α-glucosidase.

  • Effect of Short Alkyl Chains: Very short alkyl chains (methyl, ethyl) abolish the inhibitory activity observed in the parent DNJ compound.[3]

  • Optimal Chain Length: Inhibitory activity reappears as the alkyl chain length increases to three carbons (propyl). A butyl group (four carbons) was found to be the most active among the simple N-alkyl chains.[3] Further increasing the chain length to five carbons (pentyl) slightly decreases the activity.[3]

  • Role of Hydrophobicity and Aromaticity: The introduction of a phenyl ring, which increases hydrophobicity, enhances inhibitory activity.[3] The most potent compounds in the studied series were those with bulky, hydrophobic, and aromatic N-substituents, suggesting that interactions such as π-π stacking and hydrophobic interactions with the enzyme's active site play a crucial role in binding and inhibition.[3]

SAR_Logic start N-Alkylation of DNJ Scaffold short_chain Short Alkyl Chain (1-2 Carbons) start->short_chain medium_chain Medium Alkyl Chain (3-5 Carbons) start->medium_chain long_chain Long/Bulky Chain with Phenyl Group(s) start->long_chain inactive Loss of Activity short_chain->inactive moderate_activity Moderate Activity (Peak at 4 Carbons) medium_chain->moderate_activity high_activity High Activity long_chain->high_activity

Caption: SAR summary for N-alkylated DNJ derivatives.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common spectrophotometric method used to determine the IC₅₀ values of test compounds against α-glucosidase.[4][5]

  • Reagent Preparation:

    • Enzyme Solution: α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8) to a working concentration (e.g., 0.4 U/mL).[4]

    • Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is dissolved in the same phosphate buffer to a final concentration (e.g., 5 mM).[4]

    • Inhibitor Solutions: The N-alkylated 1,5-imino-D-glucitol derivatives are dissolved (typically in buffer or DMSO) and serially diluted to various concentrations.

    • Stop Solution: A solution of sodium carbonate (Na₂CO₃, e.g., 200 mM) is prepared to terminate the enzymatic reaction.[4]

  • Assay Procedure:

    • Pre-incubation: In a 96-well plate, add the enzyme solution and an aliquot of the inhibitor solution (or control vehicle). Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[4]

    • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-20 minutes).[4][5]

    • Reaction Termination: Add the Na₂CO₃ stop solution to each well. The basic solution stops the enzyme activity and develops the color of the product.[4]

  • Data Acquisition and Analysis:

    • Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.[4][5]

    • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow prep Prepare Solutions: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (Test Compound) pre_incubate Pre-incubate Enzyme + Inhibitor (37°C, 5 min) prep->pre_incubate initiate Initiate Reaction: Add Substrate (pNPG) pre_incubate->initiate incubate Incubate Reaction Mixture (37°C, 15 min) initiate->incubate terminate Terminate Reaction: Add Stop Solution (Na₂CO₃) incubate->terminate measure Measure Absorbance (405 nm) terminate->measure calculate Calculate % Inhibition and Determine IC₅₀ Value measure->calculate

Caption: Workflow for a typical α-glucosidase inhibition assay.

References

A Comparative Analysis of Iminosugar-Based Pharmacological Chaperones for Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different iminosugars as pharmacological chaperones for the treatment of lysosomal storage disorders (LSDs). This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and widespread organ damage. Many LSDs are caused by mutations that lead to misfolding and premature degradation of lysosomal enzymes. Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby restoring partial enzyme activity. Iminosugars, structural mimics of monosaccharides, represent a prominent class of PCs for several LSDs, particularly glycosphingolipidoses like Gaucher disease and Fabry disease.

Comparative Efficacy of Iminosugars

The therapeutic potential of an iminosugar is determined by its ability to selectively bind and stabilize a target mutant enzyme at a concentration that is effective for chaperoning but does not significantly inhibit the enzyme's catalytic activity within the lysosome. The following table summarizes quantitative data on the efficacy of several well-studied iminosugars for Gaucher and Fabry diseases.

IminosugarTarget DiseaseTarget EnzymeMutant Enzyme(s)Efficacy MetricResultReference(s)
Isofagomine (IFG) Gaucher DiseaseAcid β-glucosidase (GCase)N370SFold increase in GCase activity~1.9-fold increase at 10-50 µM[1]
L444PFold increase in GCase activity~1.3 to 3.5-fold increase with 30 µM IFG[2][3]
Miglustat (N-butyl-deoxynojirimycin, NB-DNJ) Gaucher DiseaseAcid β-glucosidase (GCase)N370SFold increase in GCase activity~2.3-fold increase[4]
Wild-typeFold increase in GCase activity~2.1-fold increase[4]
1-Deoxygalactonojirimycin (DGJ) Fabry Diseaseα-Galactosidase A (α-Gal A)R301QFold increase in α-Gal A activityUp to 28-fold increase[5]
Various missense mutationsFold increase in α-Gal A activity1.5 to 28-fold increase for 49 different mutations[5]
Ambroxol Gaucher DiseaseAcid β-glucosidase (GCase)N370S/N370S, F213I/L444P, L444P/L444P, N188S/G193W, R120WFold increase in GCase activity15-50% increase in activity[6]

Key Experimental Protocols

The evaluation of pharmacological chaperones involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. Below are detailed protocols for three key experiments.

Fluorometric Assay for Lysosomal Enzyme Activity

This assay is used to quantify the catalytic activity of the target lysosomal enzyme in cell lysates, with and without chaperone treatment.

Principle: A synthetic substrate, typically a 4-methylumbelliferyl (4-MU) glycoside, is cleaved by the specific lysosomal enzyme, releasing the fluorescent molecule 4-methylumbelliferone. The rate of fluorescence increase is directly proportional to the enzyme activity.

Materials:

  • Cell lysis buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2, with 0.1% Triton X-100)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (for GCase) or 4-methylumbelliferyl-α-D-galactopyranoside (for α-Gal A) substrate solution

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~445 nm)

  • Patient-derived fibroblasts or other relevant cell lines

Procedure:

  • Culture patient-derived cells with and without varying concentrations of the iminosugar chaperone for a specified period (e.g., 5 days).

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Lyse the cells in lysis buffer and determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well.

  • Initiate the enzymatic reaction by adding the 4-MU substrate solution.

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the enzyme activity as the amount of 4-MU produced per unit of time per milligram of protein. The fold increase in activity in chaperone-treated cells compared to untreated cells is then determined.[7][8][9]

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF, also known as a thermal shift assay, is used to assess the stabilization of the target enzyme upon binding of a pharmacological chaperone.

Principle: The stability of a protein against thermal denaturation is measured in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, it exposes these hydrophobic regions, causing an increase in fluorescence. A stabilizing ligand, such as a pharmacological chaperone, will increase the melting temperature (Tm) of the protein.[10][11][12][13]

Materials:

  • Purified recombinant target enzyme

  • SYPRO Orange dye (or similar fluorescent dye)

  • Buffer solution for the protein

  • Iminosugar compound to be tested

  • Real-time PCR instrument capable of fluorescence detection with a thermal ramp

Procedure:

  • Prepare a master mix containing the purified enzyme and SYPRO Orange dye in the appropriate buffer.

  • Dispense the master mix into the wells of a PCR plate.

  • Add the iminosugar compound at various concentrations to the wells. Include a control with no compound.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to perform a thermal ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition in the fluorescence curve.

  • A shift in the Tm to a higher temperature in the presence of the iminosugar indicates stabilization of the protein.[10][14]

Immunofluorescence for Subcellular Localization

This technique is used to visualize the trafficking of the mutant enzyme to the lysosome in the presence of a pharmacological chaperone.

Principle: Cells are fixed and permeabilized, then incubated with a primary antibody specific to the target enzyme and a primary antibody for a lysosomal marker (e.g., LAMP1). Fluorescently labeled secondary antibodies are then used to detect the primary antibodies. Co-localization of the signals from the enzyme and the lysosomal marker indicates successful trafficking.[4][15][16][17][18]

Materials:

  • Patient-derived cells grown on coverslips

  • Iminosugar chaperone

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% bovine serum albumin)

  • Primary antibody against the target enzyme (e.g., anti-GCase)

  • Primary antibody against a lysosomal marker (e.g., anti-LAMP1)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Culture patient-derived cells on coverslips and treat with or without the iminosugar chaperone.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate the cells with a mixture of the primary antibodies against the target enzyme and the lysosomal marker.

  • Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.

  • Wash the cells and mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a confocal microscope and analyze the co-localization of the two fluorescent signals.

Visualizations

Pathophysiology of Gaucher Disease and Chaperone Action

Gaucher_Disease_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant GBA gene Mutant GBA gene Misfolded GCase Misfolded GCase Mutant GBA gene->Misfolded GCase Transcription & Translation ERAD ER-Associated Degradation Misfolded GCase->ERAD Leads to Stabilized GCase Stabilized GCase Misfolded GCase->Stabilized GCase Binding & Stabilization Substrate Accumulation Substrate Accumulation Misfolded GCase->Substrate Accumulation Lack of functional enzyme leads to Pharmacological Chaperone (PC) Pharmacological Chaperone (PC) Pharmacological Chaperone (PC)->Stabilized GCase Processed GCase Processed GCase Stabilized GCase->Processed GCase Trafficking Active GCase Active GCase Processed GCase->Active GCase Trafficking Ceramide + Glucose Ceramide + Glucose Active GCase->Ceramide + Glucose Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Ceramide + Glucose Cellular Dysfunction Cellular Dysfunction Substrate Accumulation->Cellular Dysfunction

Caption: Pathophysiology of Gaucher Disease and the mechanism of action of pharmacological chaperones.

Experimental Workflow for Pharmacological Chaperone Evaluation

PC_Workflow cluster_Screening Initial Screening cluster_InVitro In Vitro Characterization cluster_CellBased Cell-Based Assays Compound Library Compound Library HTS High-Throughput Screening (e.g., DSF) Compound Library->HTS Hit Compounds Hit Compounds HTS->Hit Compounds Enzyme Inhibition Assay IC50 Determination Hit Compounds->Enzyme Inhibition Assay Thermal Shift Assay (DSF) Tm Shift Analysis Hit Compounds->Thermal Shift Assay (DSF) Patient-derived Cells Patient-derived Cells Hit Compounds->Patient-derived Cells Treatment Enzyme Activity Assay Fold Increase in Activity Patient-derived Cells->Enzyme Activity Assay Immunofluorescence Subcellular Localization Patient-derived Cells->Immunofluorescence Substrate Reduction Assay Quantification of accumulated substrate Patient-derived Cells->Substrate Reduction Assay

References

Comparative Guide to the Enzymatic Inhibition of N-Boc-1,5-imino-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of derivatives of N-Boc-1,5-imino-D-glucitol against key glycosidase enzymes. While this compound serves as a crucial synthetic intermediate, its biologically active counterparts, primarily 1-deoxynojirimycin (B1663644) (DNJ) and its N-alkylated derivatives like N-butyl-1-deoxynojirimycin (NB-DNJ), are potent inhibitors of various glycosidases. This guide will focus on the inhibitory profiles of these active compounds.

Introduction to Iminosugars and their Mechanism of Action

Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to competitively inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. By blocking these enzymes, iminosugars can modulate various biological processes, making them valuable therapeutic targets for diseases such as diabetes, lysosomal storage disorders, and viral infections. This compound is a protected form of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar. The Boc (tert-butoxycarbonyl) protecting group is typically removed in the final synthetic step to yield the active inhibitor.

Comparative Inhibitory Activity

The inhibitory potential of iminosugars is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for 1-deoxynojirimycin (DNJ), the deprotected form of this compound, and its derivative N-butyl-1-deoxynojirimycin (NB-DNJ) against several target glycosidases.

CompoundTarget EnzymeIC50 (µM)
1-Deoxynojirimycin (DNJ) α-Glucosidase35[1]
β-Glucosidase71[1]
Mammalian lactase (β-galactosidase)26 - 34[2]
N-Butyl-1-deoxynojirimycin (NB-DNJ) Non-lysosomal glucosylceramidase~25
Lysosomal β-glucosidase 1 (GBA1)74[3]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination of IC50 values and for comparing the potency of different inhibitors. Below is a representative methodology for an in vitro α-glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay[4][5]

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer with a pH of 6.8.
  • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.4 U/mL.
  • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
  • Inhibitor Solutions: Prepare stock solutions of the test compounds (e.g., DNJ, NB-DNJ) in the phosphate buffer and create a series of dilutions to be tested.
  • Stop Solution: Prepare a 200 mM solution of sodium carbonate (Na2CO3).

2. Assay Procedure:

  • Add 10 µL of each inhibitor dilution to a 96-well microplate.
  • Add 490 µL of phosphate buffer and 250 µL of the pNPG substrate solution to each well.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 250 µL of the α-glucosidase solution to each well.
  • Incubate the plate at 37°C for 15 minutes.
  • Stop the reaction by adding 200 µL of the sodium carbonate solution.
  • Measure the absorbance of the resulting p-nitrophenol at 400 nm using a microplate reader.
  • Include a positive control (e.g., acarbose) and a negative control (without inhibitor).

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value from the resulting dose-response curve.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of glycosidase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) mix Mix Inhibitor, Buffer, and Substrate reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_enzyme Add Enzyme preincubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop Stop Reaction incubate->stop measure Measure Absorbance at 400 nm stop->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 plot->determine

Caption: Experimental workflow for determining the IC50 of a glycosidase inhibitor.

signaling_pathway Carbohydrates Dietary Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption into Bloodstream Glucose->Absorption Blood_Glucose Increased Blood Glucose Levels Absorption->Blood_Glucose Inhibitor Iminosugar Inhibitor (e.g., DNJ, NB-DNJ) Inhibitor->Alpha_Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition by iminosugars.

Conclusion

This compound is a valuable precursor for the synthesis of potent glycosidase inhibitors. Its deprotected form, 1-deoxynojirimycin (DNJ), and N-alkylated derivatives such as N-butyl-1-deoxynojirimycin (NB-DNJ), exhibit significant inhibitory activity against key enzymes involved in carbohydrate metabolism and glycoprotein (B1211001) processing. The comparative data presented in this guide, along with the standardized experimental protocol, provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting glycosidases. The inhibition of these enzymes, as illustrated in the signaling pathway, represents a clinically validated strategy for managing conditions like type 2 diabetes.

References

Comparative Analysis of N-Boc-1,5-imino-D-glucitol's Glycosidase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential glycosidase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of N-Boc-1,5-imino-D-glucitol with various glycosidases. Due to a lack of publicly available experimental data specifically for this compound, this guide draws upon data from structurally related iminosugars to infer potential cross-reactivity profiles and offers a general experimental framework for such an evaluation.

The N-tert-butoxycarbonyl (N-Boc) protecting group on the nitrogen atom of the 1,5-imino-D-glucitol scaffold is a bulky and hydrophobic moiety that is expected to significantly influence its binding affinity and selectivity for different glycosidase enzymes. Generally, the parent compound, 1,5-dideoxy-1,5-imino-D-glucitol (also known as 1-deoxynojirimycin), and its derivatives are known to be potent inhibitors of glucosidases, particularly α-glucosidases, due to their structural resemblance to the transition state of the glucosidic bond cleavage.

However, the addition of substituents on the ring nitrogen can alter this specificity. N-alkylation of iminosugars has been shown to modulate their inhibitory activity, sometimes leading to enhanced potency against the primary target or the emergence of inhibitory activity against other glycosidases. For instance, derivatives of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol have demonstrated potent and specific inhibition against β-D-glucosidase and α-L-fucosidase, respectively[1].

Without direct experimental evidence, it is hypothesized that the bulky N-Boc group of this compound may decrease its affinity for some α-glucosidases that have a spatially restricted active site. Conversely, the hydrophobic nature of the Boc group could favor binding to glycosidases with hydrophobic pockets near the active site. To definitively determine the cross-reactivity profile, experimental screening against a panel of glycosidases is essential.

Comparative Inhibition Data of Related Iminosugars

To illustrate the impact of N-substitution on glycosidase inhibition, the following table summarizes the inhibitory activities (IC₅₀ or Kᵢ values) of various N-substituted iminosugar derivatives against a selection of glycosidases. It is crucial to note that this data is for compounds structurally related to this compound and should not be directly extrapolated.

Iminosugar DerivativeGlycosidaseEnzyme SourceInhibition (IC₅₀/Kᵢ in µM)
N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitolβ-D-GlucosidaseNot SpecifiedPotent inhibitor (specific value not provided)[1]
N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitolα-L-FucosidaseNot SpecifiedPotent inhibitor (specific value not provided)[1]

Experimental Protocols

To assess the cross-reactivity of this compound, a standardized glycosidase inhibition assay should be performed. Below is a detailed methodology for a typical in vitro colorimetric assay.

Glycosidase Inhibition Assay Protocol

1. Materials and Reagents:

  • This compound

  • Panel of glycosidase enzymes (e.g., α-glucosidase, β-glucosidase, α-mannosidase, α-fucosidase, etc.)

  • Chromogenic substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (specific to the optimal pH of each enzyme)

  • Stop solution (e.g., sodium carbonate solution)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer).

  • Enzyme Solutions: Prepare working solutions of each glycosidase in its respective pre-chilled assay buffer to the desired final concentration.

  • Substrate Solutions: Prepare working solutions of the appropriate chromogenic substrate for each enzyme in the corresponding assay buffer.

3. Assay Procedure:

  • Add 20 µL of various concentrations of the this compound solution to the wells of a 96-well microplate. For the control wells, add 20 µL of the solvent.

  • Add 20 µL of the enzyme solution to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predefined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Incubate the plate at the optimal temperature for a specific duration (e.g., 30 minutes).

  • Terminate the reaction by adding 80 µL of the stop solution.

  • Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Inhibitor Inhibitor Solution (this compound) Mix Mix Inhibitor and Enzyme Inhibitor->Mix Enzyme Enzyme Solution Enzyme->Mix Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate PreIncubate Pre-incubation Mix->PreIncubate PreIncubate->AddSubstrate Incubate Incubation AddSubstrate->Incubate StopReaction Stop Reaction Incubate->StopReaction Measure Measure Absorbance StopReaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for determining the inhibitory activity of this compound against a glycosidase.

Signaling_Pathway Glycosidase Glycosidase Product Hydrolyzed Product Glycosidase->Product Catalyzes hydrolysis Substrate Glycosidic Substrate Substrate->Glycosidase Binds to active site Inhibitor This compound Inhibitor->Glycosidase Competitively Inhibits

Caption: Proposed competitive inhibition mechanism of this compound on a target glycosidase.

References

literature review of the therapeutic potential of 1,5-imino-D-glucitol analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the therapeutic potential of 1,5-imino-D-glucitol analogues, a significant class of iminosugars, reveals their broad applications in treating a range of diseases, primarily due to their ability to inhibit glycosidase enzymes.[1][2] These sugar analogues, where the endocyclic oxygen is replaced by a nitrogen atom, mimic the transition state of glycosidic bond cleavage, leading to potent and often specific inhibition of carbohydrate-processing enzymes.[3] This guide provides a comparative analysis of key 1,5-imino-D-glucitol analogues, detailing their therapeutic applications, inhibitory activities, and the experimental protocols used for their evaluation.

Therapeutic Applications and Mechanism of Action

The therapeutic utility of 1,5-imino-D-glucitol analogues stems from their role as glycosidase inhibitors. This mechanism is central to their application in several key areas:

  • Type 2 Diabetes Mellitus: Analogues such as Miglitol (B1676588) are potent inhibitors of intestinal α-glucosidases.[4][5] By delaying the breakdown and absorption of complex carbohydrates in the small intestine, these drugs reduce the postprandial spike in blood glucose levels, a critical factor in the management of type 2 diabetes.[5][6]

  • Lysosomal Storage Disorders (LSDs): In diseases like Gaucher and Fabry disease, specific analogues act as pharmacological chaperones.[7][8] For instance, Miglustat inhibits glucosylceramide synthase, reducing the accumulation of glucosylceramide in Gaucher disease through a mechanism known as substrate reduction therapy.[1][9] Other analogues like Isofagomine can bind to and stabilize mutant forms of the enzyme glucocerebrosidase (GCase), facilitating its proper folding and trafficking to the lysosome, thereby increasing its residual activity.[7][10][11]

  • Antiviral Activity: The replication of many enveloped viruses, such as HIV and Dengue virus, depends on the host's endoplasmic reticulum (ER) α-glucosidases for the correct folding of viral glycoproteins.[12] Iminosugars like N-butyldeoxynojirimycin (NB-DNJ or Miglustat) can inhibit these host enzymes, leading to misfolded viral proteins and the production of non-infectious viral particles.[2]

Comparative Inhibitory Activity

The efficacy and specificity of 1,5-imino-D-glucitol analogues vary significantly depending on their chemical structure and the target enzyme. The following tables summarize the inhibitory constants (IC50 or Ki) for key analogues against their primary enzyme targets.

AnalogueEnzymeSourceIC50KiCitation(s)
1-Deoxynojirimycin (B1663644) (DNJ) α-GlucosidaseSaccharomyces cerevisiae~1.8 - 35 µM~40 µM[13]
β-GlucosidaseAlmond71 µM-[13]
α-GalactosidaseCoffee Bean89.13 µM-[13]
α-MannosidaseJack Bean30 µM-[13]
Miglitol (N-hydroxyethyl-DNJ) α-GlucosidaseIntestinal Brush BorderPotent Inhibitor-[5]
Miglustat (N-butyl-DNJ) Glucosylceramide SynthaseVaries (cell-based)20 - 50 µM-[2]
α-Glucosidase II-> NB-DNJ-[14]
GBA1 (Lysosomal β-glucosidase)Recombinant Human-34 µM[15]
Isofagomine (IFG) Glucocerebrosidase (GCase)Wild-type5 nM (pH 7.2), 30 nM (pH 5.2)-[16]
Glucocerebrosidase (N370S mutant)-3-4 fold less sensitive than WT-[16]
Acid α-glucosidaseLysosomal1 mM-[11]
Eliglustat Glucosylceramide SynthaseMDCK cells24 nM-[1][3][17]

Key Experimental Protocols

The evaluation of 1,5-imino-D-glucitol analogues relies on standardized enzymatic assays. A fundamental protocol for assessing α-glucosidase inhibition is detailed below.

Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a common in vitro method to determine the inhibitory activity of a compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (1,5-imino-D-glucitol analogue)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M or 0.2 M)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of pNPG substrate in phosphate buffer (e.g., 5 mM or 10 mM).

    • Prepare a stock solution of the test compound and create a series of dilutions to be tested.

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of the test compound solution (or buffer for control) to each well.

    • Add the α-glucosidase enzyme solution to each well and incubate at 37°C for a short period (e.g., 5-10 minutes).[18][19]

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.[18][19]

    • Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).[9][19]

  • Termination and Measurement:

    • Stop the reaction by adding sodium carbonate solution. This also develops the yellow color of the p-nitrophenol product.[9][18]

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[9][19]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.[9]

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental procedures.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum (ER) Lumen cluster_Inhibitor Mechanism of Action Nascent_Protein Nascent Glycoprotein (B1211001) G3M9 Glycan Transfer (Glc3Man9GlcNAc2) Nascent_Protein->G3M9 Glucosidase_I α-Glucosidase I G3M9->Glucosidase_I Trims 1st Glucose Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trims 2nd & 3rd Glucose Calnexin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin Folded_Protein Correctly Folded Glycoprotein Calnexin->Folded_Protein Misfolded_Protein Misfolded Glycoprotein Calnexin->Misfolded_Protein Golgi Apparatus Golgi Apparatus Folded_Protein->Golgi Apparatus Iminosugar Iminosugar Analogue (e.g., NB-DNJ) Iminosugar->Glucosidase_I Inhibition Iminosugar->Glucosidase_II Inhibition

Caption: Inhibition of ER glycoprotein processing by iminosugar analogues.

Gaucher_Disease_Mechanism Pathogenesis and Therapeutic Intervention in Gaucher Disease cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome cluster_Therapy Therapeutic Intervention Mutant_GBA Mutant GBA1 Gene (causes GCase misfolding) Misfolded_GCase Misfolded GCase Mutant_GBA->Misfolded_GCase ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD leads to Reduced_GCase Reduced Lysosomal GCase Misfolded_GCase->Reduced_GCase Impaired Trafficking Substrate_Accumulation Glucosylceramide Accumulation Reduced_GCase->Substrate_Accumulation results in Gaucher_Cell Gaucher Cell Formation Substrate_Accumulation->Gaucher_Cell Isofagomine Pharmacological Chaperone (e.g., Isofagomine) Isofagomine->Misfolded_GCase Stabilizes & Promotes Folding Miglustat Substrate Reduction (e.g., Miglustat) GCS Glucosylceramide Synthase Miglustat->GCS Inhibits

Caption: Therapeutic strategies for Gaucher Disease targeting GCase and its substrate.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents pre_incubate Pre-incubate Enzyme with Inhibitor (37°C) prep_reagents->pre_incubate add_substrate Add pNPG Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate Reaction Mixture (37°C) add_substrate->incubate stop_reaction Stop Reaction with Na2CO3 incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate Calculate % Inhibition & IC50 measure_abs->calculate end End calculate->end

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

References

Benchmarking Iminosugar-Based Pharmacological Chaperones Against Current Gaucher Disease Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease, a lysosomal storage disorder stemming from mutations in the GBA1 gene, leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of symptoms including hepatosplenomegaly, skeletal abnormalities, and, in some forms, neurological complications.[1][2][3] Current therapeutic strategies primarily revolve around two approaches: Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[4][5] A third strategy, Pharmacological Chaperone Therapy (PCT), is an emerging and promising investigational approach.[6][7]

This guide provides a comparative overview of these therapeutic modalities, with a focus on benchmarking the performance of iminosugar-based pharmacological chaperones, a class of compounds to which N-Boc-1,5-imino-D-glucitol belongs, against established treatments. This compound itself is a protected form of an iminosugar, likely a synthetic intermediate for creating more complex derivatives. Therefore, this guide will use experimentally evaluated iminosugar analogues as representative examples of this therapeutic class.

Overview of Therapeutic Strategies

Enzyme Replacement Therapy (ERT) involves the intravenous infusion of a recombinant GCase enzyme to supplement the deficient endogenous enzyme.[8][9] This approach directly addresses the enzymatic deficiency.

Substrate Reduction Therapy (SRT) aims to decrease the production of glucosylceramide, thereby reducing the amount of substrate that accumulates.[10][11] This is achieved by inhibiting the enzyme glucosylceramide synthase.

Pharmacological Chaperone Therapy (PCT) utilizes small molecules that bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and increasing its residual activity.[6][7][12] Iminosugars are a prominent class of molecules being investigated as pharmacological chaperones.[13][14]

Comparative Data

The following tables summarize key quantitative data comparing the efficacy of representative compounds from each therapeutic class. It is important to note that direct head-to-head clinical trial data for all these modalities is limited, and the presented data is collated from various preclinical and clinical studies.

Table 1: Comparison of Therapeutic Modalities for Gaucher Disease

FeatureEnzyme Replacement Therapy (ERT)Substrate Reduction Therapy (SRT)Pharmacological Chaperone Therapy (PCT) - Iminosugars
Examples Imiglucerase, Velaglucerase alfa, Taliglucerase alfa[8]Miglustat, Eliglustat[4][10]Isofagomine, Ambroxol, other iminosugar derivatives[13][15][16]
Administration Intravenous infusion (typically every 2 weeks)[8]Oral[10]Oral[15][16]
Mechanism Supplements deficient enzyme[8]Inhibits substrate synthesis[10]Stabilizes and enhances mutant enzyme activity[6]
Efficacy Effective for visceral and hematological symptoms[17]Effective for mild to moderate type 1 Gaucher disease[18]Variable, dependent on GBA1 mutation; potential for CNS penetration[13][19]
Limitations Does not cross the blood-brain barrier; immunogenicity potential[5][17]Side effects (e.g., gastrointestinal issues); not suitable for all patients[18]Mutant-specific efficacy; potential for inhibitory activity at high concentrations[18][20]

Table 2: Preclinical Efficacy of Iminosugar Pharmacological Chaperones in Gaucher Disease Models

CompoundModel SystemGCase Activity EnhancementSubstrate ReductionReference
Isofagomine (Afegostat) L444P Gaucher patient lymphoblasts~3.5-fold increaseNot reported[18]
N370S Gaucher patient fibroblastsSeveral-fold increaseNot reported[21]
Ambroxol GD3 patient plasmaReduced lyso-GL1 levels (41-89%)Reduced lyso-GL1 in CSF (26-97%)[19]
Tetravalent 1-deoxynojirimycin (B1663644) (DNJ) analogue Gaucher patient fibroblasts3.3-fold increase at 10 µMNot reported[20]
α-1-C-Nonyl-DIX N370S/N370S fibroblastsDoubled residual cellular activityNot reported[13]
Lipophilic dideoxyiminoxylitol derivatives N370S homozygous fibroblastsUp to 3.2-fold increaseNot reported[22]
L444P homozygous fibroblastsUp to 1.4-fold increaseNot reported[22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of potential Gaucher disease therapies.

Glucocerebrosidase (GCase) Activity Assay in Patient-Derived Fibroblasts

This assay measures the enzymatic activity of GCase in cultured skin fibroblasts from Gaucher disease patients treated with a potential pharmacological chaperone.

Materials:

  • Gaucher patient-derived fibroblast cell lines (e.g., homozygous for N370S or L444P mutation).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound (e.g., iminosugar chaperone) dissolved in a suitable solvent (e.g., DMSO or water).

  • Lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholic acid in citrate/phosphate buffer, pH 5.2).

  • Artificial substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Fluorometer.

Procedure:

  • Cell Culture and Treatment: Plate patient fibroblasts in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified period (e.g., 5 days). Include untreated cells as a control.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them by adding the lysis buffer and incubating.

  • Enzymatic Reaction: Add the artificial substrate 4-MUG to the cell lysates and incubate at 37°C for a defined time (e.g., 1 hour). The GCase enzyme will cleave the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Data Analysis: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay). Normalize the fluorescence readings to the protein concentration to calculate the specific GCase activity (e.g., in nmol/h/mg protein). Compare the activity in treated cells to that in untreated cells to determine the fold-increase in GCase activity.

Quantification of Glucosylceramide in Cells

This protocol describes a method for quantifying the levels of the accumulated substrate, glucosylceramide, in cultured cells.[10][23][24]

Materials:

  • Treated and untreated cell pellets.

  • Solvents: Chloroform, methanol, water.

  • Internal standard (e.g., a non-endogenous ceramide species).

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a Mass Spectrometer (LC-MS).[23]

  • Alternatively, High-Performance Thin-Layer Chromatography (HPTLC) can be used.[10]

Procedure:

  • Lipid Extraction: Homogenize the cell pellets and extract the total lipids using a chloroform/methanol/water mixture. Add an internal standard at the beginning of the extraction for normalization.

  • Separation:

    • HPLC: Separate the lipid extract using a normal-phase HPLC column.[24]

    • LC-MS: Couple the HPLC to a mass spectrometer for more sensitive and specific detection and quantification.[23]

    • HPTLC: Spot the lipid extract onto an HPTLC plate and develop it with a suitable solvent system to separate the different lipid species.[10]

  • Detection and Quantification:

    • HPLC with Fluorescence: If using a fluorescently labeled precursor, detect the separated glucosylceramide using a fluorescence detector.

    • LC-MS: Identify and quantify glucosylceramide based on its mass-to-charge ratio.

    • HPTLC: Visualize the separated lipids by staining (e.g., with primuline) and quantify the intensity of the glucosylceramide band using a densitometer.

  • Data Analysis: Calculate the amount of glucosylceramide relative to the internal standard and normalize to the total protein or cell number. Compare the levels in treated cells to untreated cells to determine the percentage reduction in substrate.

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the pathophysiology of Gaucher disease and the mechanisms of the different therapeutic approaches.

Gaucher_Pathophysiology cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) GBA1_gene GBA1 Gene mutant_GCase_mRNA Mutant GCase mRNA GBA1_gene->mutant_GCase_mRNA Transcription & Translation misfolded_GCase Misfolded GCase (unstable) mutant_GCase_mRNA->misfolded_GCase ERAD ER-Associated Degradation (ERAD) misfolded_GCase->ERAD Degradation trafficking Trafficking misfolded_GCase->trafficking Reduced Trafficking lysosome Lysosome trafficking->lysosome accumulation Accumulation (Gaucher Cell Formation) lysosome->accumulation Deficient GCase Activity ceramide_glucose Ceramide + Glucose lysosome->ceramide_glucose Normal GCase Activity glucosylceramide Glucosylceramide (Substrate) glucosylceramide->lysosome

Gaucher Disease Pathophysiology

Treatment_Mechanisms cluster_ERT Enzyme Replacement Therapy (ERT) cluster_SRT Substrate Reduction Therapy (SRT) cluster_PCT Pharmacological Chaperone Therapy (PCT) recombinant_GCase Recombinant GCase (Intravenous Infusion) lysosome_ert Lysosome recombinant_GCase->lysosome_ert Receptor-mediated endocytosis ceramide_glucose_ert Ceramide + Glucose lysosome_ert->ceramide_glucose_ert Substrate Degradation glucosylceramide_ert Glucosylceramide glucosylceramide_ert->lysosome_ert GCS_inhibitor SRT Drug (e.g., Miglustat) GCS Glucosylceramide Synthase (GCS) GCS_inhibitor->GCS Inhibits glucosylceramide_srt Glucosylceramide (Reduced Synthesis) GCS->glucosylceramide_srt ceramide_srt Ceramide ceramide_srt->GCS chaperone Iminosugar Chaperone (e.g., Isofagomine) misfolded_GCase_pct Misfolded GCase (in ER) chaperone->misfolded_GCase_pct Binds & Stabilizes stabilized_GCase Stabilized GCase misfolded_GCase_pct->stabilized_GCase lysosome_pct Lysosome stabilized_GCase->lysosome_pct Correct Trafficking active_GCase Active GCase lysosome_pct->active_GCase

Mechanisms of Gaucher Disease Therapies

Experimental_Workflow start Gaucher Patient Fibroblasts treatment Treat with Iminosugar Chaperone start->treatment cell_lysis Cell Lysis treatment->cell_lysis lipid_extraction Lipid Extraction treatment->lipid_extraction protein_quant Protein Quantification cell_lysis->protein_quant gcase_assay GCase Activity Assay (4-MUG substrate) cell_lysis->gcase_assay protein_quant->gcase_assay results Data Analysis: - Fold-increase in GCase activity - % Substrate reduction gcase_assay->results substrate_quant Glucosylceramide Quantification (LC-MS) lipid_extraction->substrate_quant substrate_quant->results

In Vitro Evaluation Workflow

Conclusion

Enzyme Replacement Therapy and Substrate Reduction Therapy have significantly improved the lives of many individuals with Gaucher disease, particularly type 1. However, limitations such as the inability of ERT to cross the blood-brain barrier and the side-effect profile of SRT highlight the need for alternative and complementary therapeutic strategies.

Pharmacological Chaperone Therapy using iminosugars represents a promising oral therapeutic approach that may address some of these unmet needs. The ability of these small molecules to stabilize and enhance the activity of specific mutant forms of GCase offers a personalized medicine approach to Gaucher disease treatment. Furthermore, their potential to penetrate the central nervous system could be beneficial for the neuronopathic forms of the disease.

While this compound is a precursor molecule, the data from related iminosugar compounds demonstrate a clear proof-of-concept for this therapeutic class. Continued research and development of more potent and specific iminosugar chaperones, along with comprehensive preclinical and clinical evaluation, are essential to fully realize their therapeutic potential in the management of Gaucher disease. This guide serves as a foundational resource for researchers and drug developers in this exciting and evolving field.

References

Safety Operating Guide

Proper Disposal of N-Boc-1,5-imino-D-glucitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for N-Boc-1,5-imino-D-glucitol, a commonly used biochemical reagent in glycobiology research.

Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse the affected area with plenty of water.

Disposal Protocol

The primary method for the disposal of this compound and its empty containers involves treating it as non-hazardous waste, in accordance with local, state, and federal regulations.

Key Steps for Disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealable container.

    • Do not mix with hazardous waste streams, such as solvents or heavy metals.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The rinsate should be collected and disposed of as non-hazardous aqueous waste.

    • After rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Small spills can be carefully swept up with a dustpan and brush and placed in the designated waste container.

    • The spill area should then be wiped down with a damp cloth.

Quantitative Data Summary

ParameterValueSource
CAS Number 122371-65-7LGC Standards[1]
Molecular Formula C₁₁H₂₁NO₆LGC Standards[1]
Molecular Weight 263.29 g/mol LGC Standards[1]
Hazard Classification Not a hazardous substance or mixtureSigma-Aldrich

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: this compound Waste is_contaminated Contaminated with hazardous material? start->is_contaminated empty_container Empty Container start->empty_container hazardous_waste Dispose as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Collect in Designated Non-Hazardous Container is_contaminated->non_hazardous_waste No consult_ehs Consult Institutional EHS Guidelines hazardous_waste->consult_ehs dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste non_hazardous_waste->dispose_non_hazardous rinse Triple Rinse with Appropriate Solvent empty_container->rinse dispose_container Dispose of Container in Recycling or Trash rinse->dispose_container

Caption: Logical workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace institutional safety protocols or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling N-Boc-1,5-imino-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling N-Boc-1,5-imino-D-glucitol. The following procedures are based on the safety data for structurally similar compounds and are intended to ensure a safe laboratory environment. A site-specific risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving is recommended.Prevents skin contact, as the substance is harmful if it comes into contact with skin.[1][2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[1][2]
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[1][2]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Experimental Protocols: Safe Handling Procedures

Adherence to proper handling techniques is critical to minimize exposure and maintain the integrity of the compound.

1. Preparation and Area Designation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.

  • Verify that an eye wash station and safety shower are accessible and in good working order.

2. Donning of Personal Protective Equipment (PPE):

  • Step 1: Put on a laboratory coat, ensuring it is fully buttoned.

  • Step 2: Don the first pair of nitrile gloves.

  • Step 3: Put on the NIOSH-approved respirator, ensuring a proper fit and seal.

  • Step 4: Wear chemical safety goggles and a face shield over the respirator.

  • Step 5: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Weighing and Transferring the Compound:

  • Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize the risk of inhalation.

  • Use appropriate tools to handle the material and avoid the creation of dust clouds.

  • Keep the container tightly closed when not in use.

4. Dissolving the Compound:

  • If dissolving the compound, slowly add the solvent to the solid to prevent splashing.

  • Ensure the process is conducted within the fume hood.

5. Doffing of Personal Protective Equipment (PPE):

  • Step 1: Remove the outer pair of gloves, peeling them off from the cuff towards the fingertips, and dispose of them in the designated hazardous waste container.

  • Step 2: Remove the face shield and goggles, handling them by the headband or earpieces, and place them in a designated area for decontamination.

  • Step 3: Remove the laboratory coat by rolling it down from the shoulders and turning it inside out to contain any contaminants. Dispose of it in the appropriate laundry or waste receptacle.

  • Step 4: Remove the respirator and store or dispose of it according to the manufacturer's instructions.

  • Step 5: Remove the inner pair of gloves and dispose of them.

  • Step 6: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Protect from moisture and incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of unused material and its container as hazardous chemical waste.

  • All contaminated PPE and materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal must be carried out in accordance with local, state, and federal regulations by a licensed professional waste disposal service.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal_ppe PPE Doffing & Disposal cluster_waste Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials check_safety Check Safety Equipment gather_materials->check_safety don_coat 1. Lab Coat check_safety->don_coat don_gloves1 2. Inner Gloves don_coat->don_gloves1 don_respirator 3. Respirator don_gloves1->don_respirator don_eyewear 4. Goggles & Face Shield don_respirator->don_eyewear don_gloves2 5. Outer Gloves don_eyewear->don_gloves2 weigh Weigh & Transfer (in Fume Hood) don_gloves2->weigh dissolve Dissolve (if applicable) (in Fume Hood) weigh->dissolve doff_gloves2 1. Outer Gloves dissolve->doff_gloves2 collect_waste Collect Contaminated Materials & Unused Chemical dissolve->collect_waste doff_eyewear 2. Goggles & Face Shield doff_gloves2->doff_eyewear doff_coat 3. Lab Coat doff_eyewear->doff_coat doff_respirator 4. Respirator doff_coat->doff_respirator doff_gloves1 5. Inner Gloves doff_respirator->doff_gloves1 wash_hands 6. Wash Hands doff_gloves1->wash_hands dispose Dispose as Hazardous Waste (Follow Regulations) collect_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.